1-Aminopiperidin-4-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-aminopiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-3-1-5(8)2-4-7/h5,8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRVXCBFSPWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478062 | |
| Record name | 1-AMINOPIPERIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79414-82-7 | |
| Record name | 1-AMINOPIPERIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Aminopiperidin-4-ol: Chemical Properties, Structure, and Applications
Executive Summary: 1-Aminopiperidin-4-ol is a bifunctional heterocyclic compound featuring a piperidine core substituted with a hydroxyl group at the 4-position and an amino group at the nitrogen atom of the ring. This unique arrangement of a secondary alcohol and a hydrazine moiety on a conformationally well-defined scaffold makes it a highly valuable and versatile building block in medicinal chemistry. Its structure allows for precise, three-dimensional elaboration to generate diverse molecular libraries for drug discovery. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on its role as a scaffold in the development of novel therapeutics.
Introduction
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in natural products and pharmaceuticals.[1][2] Its chair-like conformation allows for the presentation of substituents in distinct axial and equatorial orientations, making it an ideal framework for designing molecules that can interact with biological targets with high specificity. Within this class, functionalized piperidines, particularly those bearing amino groups, are cornerstones of modern drug design.[3]
This compound (CAS No. 79414-82-7) emerges as a particularly interesting derivative. It combines the structural rigidity of the piperidine ring with two highly versatile functional groups: a nucleophilic amino group on the ring nitrogen (forming a hydrazine) and a hydroxyl group on the C4 carbon. This bifunctionality provides orthogonal chemical handles for derivatization, enabling its use as a central building block in the synthesis of complex molecules for various therapeutic areas, including antivirals, kinase inhibitors, and central nervous system agents.[4][5][6]
Chemical Structure and Nomenclature
The structure of this compound is defined by a saturated six-membered ring containing one nitrogen atom, which is itself substituted with an amino group (-NH₂). A hydroxyl group (-OH) is located at the 4-position of the ring.
-
IUPAC Name: this compound
-
CAS Number: 79414-82-7[7]
-
Molecular Formula: C₅H₁₂N₂O
-
Molecular Weight: 116.16 g/mol
-
Canonical SMILES: C1C(CN(C1)N)O
The piperidine ring typically adopts a chair conformation to minimize steric strain. The hydroxyl group at C4 can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its functional groups, which allow for strong hydrogen bonding. This suggests it is likely a solid at room temperature with good solubility in polar protic solvents.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | - |
| Molecular Weight | 116.16 g/mol | - |
| CAS Number | 79414-82-7 | [7] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water, methanol, ethanol | - |
| Stability | Stable under recommended storage conditions. | [8] |
Spectroscopic Analysis
Spectroscopic analysis provides a definitive fingerprint for the structure of this compound.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would exhibit several key features:
-
-CH-OH Proton (C4-H): A multiplet, typically in the range of 3.5-4.0 ppm.
-
Piperidine Ring Protons (-CH₂-): A series of complex multiplets between approximately 1.5 and 3.2 ppm, corresponding to the axial and equatorial protons at the C2, C3, C5, and C6 positions.[9]
-
-NH₂ Protons: A broad singlet, whose chemical shift is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O.
-
-OH Proton: A broad singlet, also exchangeable with D₂O.
¹³C NMR Spectroscopy
The predicted carbon NMR spectrum would show three distinct signals for the piperidine ring carbons, reflecting the molecule's symmetry:
-
C4 (Carbonyl Carbon): Approximately 65-70 ppm.
-
C2, C6 (Carbons adjacent to N-NH₂): Approximately 50-55 ppm.
-
C3, C5 (Carbons adjacent to C4): Approximately 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the absorptions of its key functional groups:
-
O-H Stretch: A strong, broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the hydroxyl group and intermolecular hydrogen bonding.
-
N-H Stretch: Two distinct, sharp peaks characteristic of a primary amine (hydrazine) appear around 3300-3500 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching absorptions appear just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the secondary alcohol C-O stretch is expected around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, this compound would show a molecular ion peak (M⁺) at an m/z of 116. Key fragmentation patterns would include the loss of water (m/z 98), the loss of the amino group (m/z 100), and characteristic fragmentation of the piperidine ring.
Synthesis and Reactivity
Synthetic Protocol
A common and efficient method for the synthesis of 1-aminopiperidines is the N-amination of the parent piperidine using an aminating agent like hydroxylamine-O-sulfonic acid in an alkaline solution.[10] The following protocol outlines a plausible synthesis for this compound from 4-hydroxypiperidine.
Protocol: Synthesis of this compound
-
Preparation of Alkaline Solution: Dissolve 4-hydroxypiperidine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature until all solids dissolve, then cool the solution to 0-5 °C in an ice bath.
-
Preparation of Aminating Agent: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water.
-
N-Amination Reaction: Add the hydroxylamine-O-sulfonic acid solution dropwise to the cooled alkaline solution of 4-hydroxypiperidine over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[10]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Extraction: Cool the mixture and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity
The dual functionality of this compound governs its reactivity.
-
Reactions at the N-Amino Group: The hydrazine moiety is a potent nucleophile. It can readily undergo acylation, alkylation, and condensation with aldehydes and ketones to form hydrazones.
-
Reactions at the Hydroxyl Group: The secondary alcohol can be esterified, converted into an ether, or oxidized to the corresponding ketone (1-aminopiperidin-4-one), a valuable intermediate in its own right.[11]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold for building drug candidates. The piperidine ring provides a rigid core, while the N-amino and C4-hydroxyl groups serve as exit vectors for introducing pharmacophoric elements.
-
Scaffold for Kinase Inhibitors: The aminopiperidine motif is a key structural element in many kinase inhibitors. For instance, the related 1-(4-aminophenyl)piperidine-4-carboxamide is a crucial intermediate for potent Akt inhibitors like AZD5363, where the piperidine core orients substituents for optimal binding in the ATP pocket.[6]
-
Antiviral Agents: 4-substituted-4-aminopiperidine derivatives are central to the design of potent CCR5 antagonists, which act as HIV-1 entry inhibitors.[5] The scaffold has also been optimized for developing inhibitors of Hepatitis C Virus (HCV) assembly.[4]
-
Ion Channel Blockers: The 4-aminopiperidine scaffold has been decorated to create potent N-type calcium channel blockers, which have shown significant promise in treating neuropathic pain.[12]
-
DPP-IV Inhibitors: Aminopiperidine-fused imidazoles have been developed as effective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves and safety glasses with side shields conforming to EN166.[8] Body protection should be chosen based on the concentration and amount of the substance being handled.[8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid the formation of dust and aerosols.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[8]
-
Materials to Avoid: Avoid contact with strong oxidizing agents and strong acids.[8]
-
Spills: For small spills, sweep up the material and place it in a suitable container for disposal according to local regulations.[8] Do not allow the product to enter drains.[8]
Conclusion
This compound is a powerful and versatile chemical building block with significant potential in drug discovery and development. Its well-defined three-dimensional structure, combined with two chemically distinct functional groups, provides an excellent platform for creating novel molecules with diverse pharmacological activities. From kinase inhibitors to antiviral agents, the derivatives of this scaffold have already demonstrated therapeutic promise, cementing its importance for researchers and scientists in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-AMINO-PIPERIDIN-4-OL | 79414-82-7 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. 1-AMINO-PIPERIDIN-4-OL(79414-82-7) 1H NMR spectrum [chemicalbook.com]
- 10. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-Aminopiperidin-4-OL: Pathways, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways leading to 1-Aminopiperidin-4-OL, a valuable heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following narrative synthesizes established methodologies with practical, field-proven insights, emphasizing the rationale behind experimental choices and ensuring the reproducibility of the described protocols.
Introduction: The Significance of this compound in Drug Discovery
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged core for interacting with biological targets. The specific functionalization of the piperidine ring with both a hydroxyl group at the 4-position and an amino group at the 1-position, as seen in this compound, offers a unique combination of properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the N-amino group provides a key vector for further derivatization and modulation of physicochemical properties. These features make this compound and its derivatives attractive intermediates in the development of novel therapeutics, including antagonists for the human H3 receptor and inhibitors of hepatitis C virus assembly.[3][4]
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and the need for specific protecting group strategies to avoid side reactions. The two primary retrosynthetic disconnections involve either the formation of the N-N bond on a pre-existing 4-hydroxypiperidine core or the introduction of the 4-hydroxyl group onto a 1-aminopiperidine scaffold. A third, more convergent approach, involves the cyclization of a linear precursor already containing the requisite functionalities.
This guide will focus on the most practical and widely applicable synthetic strategies, providing detailed protocols and mechanistic explanations.
Pathway 1: N-Amination of 4-Hydroxypiperidine
This is arguably the most direct and commonly employed route for the synthesis of this compound. The core of this strategy lies in the effective N-amination of the readily available starting material, 4-hydroxypiperidine.
Diagram of the N-Amination Pathway
Caption: N-Amination of 4-Hydroxypiperidine to yield this compound.
Mechanistic Considerations and Rationale
The N-amination of secondary amines with hydroxylamine-O-sulfonic acid (HOSA) is a well-established method for the formation of N-N bonds.[5] The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electron-deficient nitrogen atom of HOSA, with the sulfate group acting as a good leaving group. The use of a base, such as sodium hydroxide, is crucial for neutralizing the sulfonic acid byproduct and driving the reaction to completion. Careful control of the reaction temperature is necessary to prevent decomposition of the HOSA and minimize side reactions. A patent for the synthesis of 1-aminopiperidine highlights the importance of regulating the reaction temperature and the molar ratio of reactants to achieve high conversion.[5]
Detailed Experimental Protocol
Materials:
-
4-Hydroxypiperidine[3]
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxypiperidine in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.
-
Separately, prepare a solution of hydroxylamine-O-sulfonic acid in deionized water.
-
Slowly add the HOSA solution to the cooled piperidine solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the aqueous solution with diethyl ether (3 x volume).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or crystallization.
Pathway 2: Reduction of 1-Nitrosopiperidin-4-ol
An alternative two-step approach involves the nitrosation of 4-hydroxypiperidine to form 1-nitrosopiperidin-4-ol, followed by the reduction of the nitroso group to the desired primary amine.[6] This method can be advantageous when direct N-amination proves to be low-yielding or when the starting materials for the nitrosation are more readily accessible.
Diagram of the Nitrosation-Reduction Pathway
Caption: Two-step synthesis via nitrosation and subsequent reduction.
Mechanistic Considerations and Rationale
Step 1: Nitrosation The nitrosation of secondary amines is a classic reaction that proceeds through the formation of the nitrosonium ion (NO+) from sodium nitrite and a strong acid, typically hydrochloric acid. The piperidine nitrogen then attacks the nitrosonium ion to form the N-nitroso derivative. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid.
Step 2: Reduction A variety of reducing agents can be employed to convert the N-nitroso group to an N-amino group. Common methods include:
-
Dissolving Metal Reduction: Zinc dust in the presence of a strong acid (e.g., HCl) is a classic and effective method.
-
Catalytic Hydrogenation: This method offers a cleaner reaction profile and is often preferred for its environmental benefits.[7] Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized for yield and purity.
Detailed Experimental Protocol
Part A: Synthesis of 1-Nitrosopiperidin-4-ol
-
Dissolve 4-hydroxypiperidine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
The product, 1-nitrosopiperidin-4-ol, may precipitate from the reaction mixture or can be extracted with a suitable organic solvent.
-
Wash the crude product with a cold, dilute solution of sodium bicarbonate and then with water.
-
Dry the product under vacuum.
Part B: Reduction to this compound
-
Method 1: Zinc/HCl Reduction
-
Suspend 1-nitrosopiperidin-4-ol in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and add zinc dust portion-wise with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature until the starting material is consumed.
-
Filter off the excess zinc and basify the filtrate with a strong base (e.g., NaOH) to precipitate zinc salts.
-
Extract the product into an organic solvent, dry, and concentrate to obtain this compound.
-
-
Method 2: Catalytic Hydrogenation
-
Dissolve 1-nitrosopiperidin-4-ol in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Conduct the hydrogenation at a suitable pressure and temperature until hydrogen uptake ceases.
-
Filter the catalyst through a pad of celite and concentrate the filtrate to yield the product.
-
Pathway 3: Reductive Amination of a Protected 4-Oxopiperidine Derivative
This pathway offers a more convergent approach, where the key C-N and N-N bonds are formed in a controlled manner. It involves the use of protecting groups to selectively functionalize the piperidine ring. A common strategy is to start with N-Boc-4-piperidone, introduce the 4-hydroxyl group via reduction, and then deprotect and N-aminate. Alternatively, a direct reductive amination of N-Boc-4-piperidone with a suitable nitrogen source can be explored, though this is less common for the synthesis of the N-amino group.
Diagram of the Reductive Amination Approach
Caption: Multi-step synthesis starting from N-Boc-4-piperidone.
Mechanistic Considerations and Rationale
The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the context of nitrogen-containing heterocycles.[8] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.
Step 1: Reduction of the Ketone The reduction of the 4-keto group to a hydroxyl group is typically achieved using a mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.[9] This reaction is generally high-yielding and chemoselective, leaving the Boc group intact.
Step 2: Boc Deprotection The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent. This regenerates the free secondary amine of 4-hydroxypiperidine.
Step 3: N-Amination The final step is the N-amination of the deprotected 4-hydroxypiperidine, which proceeds as described in Pathway 1.
Detailed Experimental Protocol
Part A: Synthesis of N-Boc-4-hydroxypiperidine
-
Dissolve N-Boc-4-piperidone in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield N-Boc-4-hydroxypiperidine. A patent describes a similar procedure with a reported yield of 87%.[9]
Part B: Deprotection and N-Amination
-
Dissolve the N-Boc-4-hydroxypiperidine in dichloromethane.
-
Add an excess of trifluoroacetic acid and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt of 4-hydroxypiperidine can be used directly in the N-amination step (Pathway 1) by dissolving it in an aqueous solution of sodium hydroxide.
Data Summary
| Pathway | Key Steps | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1: N-Amination | Direct N-amination | 4-Hydroxypiperidine | Hydroxylamine-O-sulfonic acid, NaOH | Most direct route, fewer steps | HOSA can be unstable, requires careful temperature control |
| 2: Nitrosation-Reduction | 1. Nitrosation 2. Reduction | 4-Hydroxypiperidine | NaNO2, HCl; Zn/HCl or H2/Pd-C | Utilizes classic, well-understood reactions | Two-step process, use of potentially hazardous reagents (N-nitroso compounds) |
| 3: From N-Boc-4-piperidone | 1. Reduction 2. Deprotection 3. N-Amination | N-Boc-4-piperidone | NaBH4, TFA/HCl, HOSA | High degree of control, good for complex derivatives | Multi-step, requires protecting group manipulation |
Conclusion and Future Perspectives
The synthesis of this compound is achievable through several reliable synthetic pathways. The choice of the optimal route depends on factors such as the scale of the synthesis, cost and availability of starting materials, and the specific requirements of the research or development program. The direct N-amination of 4-hydroxypiperidine represents the most straightforward approach, while the nitrosation-reduction pathway and the route starting from N-Boc-4-piperidone offer valuable alternatives with their own distinct advantages.
As the demand for novel heterocyclic building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives will remain an active area of research. This may include the exploration of novel catalytic systems for N-amination or the development of biocatalytic routes that offer high selectivity and sustainability.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. 4-羟基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 6. 1-nitrosopiperidin-4-ol [stenutz.eu]
- 7. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
"spectroscopic data analysis of 1-Aminopiperidin-4-OL"
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 1-Aminopiperidin-4-OL
Executive Summary
This guide provides a comprehensive framework for the definitive structural elucidation and characterization of this compound, a heterocyclic building block pertinent to drug discovery and chemical synthesis. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, details the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. The core principle is data orthogonality: each technique provides a unique and complementary piece of the molecular puzzle, which, when integrated, yields an unambiguous structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to the characterization of complex small molecules.
The Analytical Imperative: Understanding this compound
This compound is a bifunctional molecule featuring a saturated piperidine core. Its key structural features—a secondary alcohol at the C4 position and a primary N-amino group on the ring nitrogen—confer specific chemical properties and dictate the spectroscopic signature we aim to decode. Accurate characterization is paramount, as the identity, purity, and stability of such building blocks are foundational to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3]
The analytical strategy must therefore be designed to unequivocally confirm:
-
The molecular weight and formula.
-
The presence and location of the hydroxyl (-OH) and primary amino (-NH₂) functional groups.
-
The connectivity of the piperidine ring scaffold.
-
The chemical environment of every proton and carbon atom.
dot graph "1_Aminopiperidin_4_OL_Structure" { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
// Atom nodes N1 [label="N", pos="0,1!", fontsize=14]; C2 [label="CH₂", pos="-1.2,0.5!", fontsize=12]; C3 [label="CH₂", pos="-1.2,-0.5!", fontsize=12]; C4 [label="CH", pos="0,-1!", fontsize=12]; C5 [label="CH₂", pos="1.2,-0.5!", fontsize=12]; C6 [label="CH₂", pos="1.2,0.5!", fontsize=12]; N7 [label="NH₂", pos="0,2!", fontsize=12, fontcolor="#34A853"]; O8 [label="OH", pos="0,-2!", fontsize=12, fontcolor="#EA4335"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- N7; C4 -- O8; } Caption: Molecular structure of this compound.
A Synergistic Workflow: The Spectroscopic Triad
dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Primary Characterization"; bgcolor="#F1F3F4"; style="rounded"; MS [label="Mass Spectrometry (MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Infrared (IR) Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label = "Definitive Structure"; bgcolor="#F1F3F4"; style="rounded"; NMR [label=<NMR Spectroscopy¹H, ¹³C, 2D NMR>, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label = "Confirmation"; bgcolor="#F1F3F4"; style="rounded"; Confirm [label="Structure Confirmed", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; }
// Edges MS -> NMR [label="Molecular Formula\n(C₅H₁₂N₂O)"]; IR -> NMR [label="Functional Groups\n(-OH, -NH₂)"]; NMR -> Confirm [label="Connectivity &\nStereochemistry"]; } Caption: Integrated spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] For this compound, we utilize both ¹H and ¹³C NMR.
¹H NMR Analysis: Mapping the Protons
The proton NMR spectrum allows us to identify and map every unique hydrogen atom in the molecule. The piperidine ring's chair-like conformation results in chemically distinct axial and equatorial protons, leading to complex splitting patterns.
Causality in Experimental Design: The key challenge in the ¹H NMR spectrum of this molecule is distinguishing the N-H and O-H protons from other signals. We perform a D₂O exchange experiment for this purpose. Adding a drop of deuterium oxide to the NMR sample results in the rapid exchange of labile protons (those on heteroatoms) with deuterium. Because deuterium is not observed in ¹H NMR, the -NH₂ and -OH signals will disappear, definitively confirming their identity.[6][7]
Expected Spectral Features:
-
Piperidine Ring Protons (C2, C3, C5, C6): These will appear as complex multiplets, likely in the range of 1.5-3.0 ppm. The protons on C2 and C6, being adjacent to the ring nitrogen, will be further downfield than those on C3 and C5.[6]
-
Methine Proton (C4): The proton attached to the carbon bearing the hydroxyl group will appear as a multiplet around 3.5-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, its chemical shift is highly dependent on concentration and solvent, but typically appears between 2.0-5.0 ppm. This signal will disappear upon D₂O exchange.
-
Amino Protons (-NH₂): A broad singlet corresponding to two protons, typically found between 1.0-3.0 ppm. This signal will also disappear upon D₂O exchange.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlation (D₂O Exchange) |
| H on -OH | 2.0 - 5.0 | Broad Singlet (br s) | Disappears |
| H on -NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | Disappears |
| H on C4 | 3.5 - 4.0 | Multiplet (m) | N/A |
| H on C2, C6 | 2.5 - 3.0 | Multiplet (m) | N/A |
| H on C3, C5 | 1.5 - 2.0 | Multiplet (m) | N/A |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. Due to symmetry, the this compound molecule is expected to show three distinct signals for the piperidine ring carbons, plus the C4 carbon.
Expected Spectral Features:
-
C4 (Carbon with -OH): This carbon is attached to an electronegative oxygen atom and will be the most downfield of the ring carbons, typically in the 65-75 ppm range.
-
C2, C6: These carbons are adjacent to the ring nitrogen and will appear in the 50-60 ppm range.
-
C3, C5: These carbons are the most shielded and will appear furthest upfield, typically around 30-40 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 | 65 - 75 |
| C2, C6 | 50 - 60 |
| C3, C5 | 30 - 40 |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Compare the two spectra to identify the disappeared -OH and -NH₂ peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary depending on the sample concentration.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9][10] For this compound, IR provides direct evidence for the crucial -OH and -NH₂ groups.
Causality in Spectral Interpretation: The diagnostic power of IR lies in its "fingerprint" region and the characteristic frequencies of specific bond vibrations. The presence of a broad absorption in the 3200-3600 cm⁻¹ region is indicative of an O-H bond, broadened by hydrogen bonding.[9] Crucially, a primary amine (-NH₂) is distinguished by the appearance of two sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes.[7][10] This two-peak pattern is a definitive marker for the -NH₂ group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Confirms -OH group |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Two Peaks | Confirms primary (-NH₂) amine |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, Sharp | Confirms saturated carbon framework |
| N-H Bend (Amine) | 1580 - 1650 | Medium | Supports presence of -NH₂ group |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong | Supports presence of secondary alcohol |
| C-N Stretch (Amine) | 1020 - 1250 | Medium-Weak | Supports presence of C-N bonds |
Standard Protocol for ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the major absorption peaks, comparing them to established correlation tables.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation patterns.[11]
Causality in Fragmentation: The fragmentation of this compound in the mass spectrometer is not random; it is governed by the stability of the resulting fragments. The most likely fragmentation pathway for cyclic amines is α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable, resonance-stabilized cation.[12]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₅H₁₂N₂O) is 116.16 g/mol . A peak at m/z = 116 would correspond to the molecular ion. An [M+H]⁺ peak at m/z = 117 is also expected with soft ionization techniques like Electrospray Ionization (ESI).
-
Key Fragments:
-
Loss of H₂O (m/z = 98): Dehydration is a common fragmentation for alcohols.
-
α-Cleavage: Fragmentation of the ring can lead to various stable ions.
-
Loss of •NH₂ (m/z = 100): Cleavage of the N-N bond.
-
dot digraph "MS_Fragmentation" { graph [rankdir="LR", bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Parent [label="[C₅H₁₂N₂O]⁺•\nm/z = 116", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[C₅H₁₀N₂]⁺•\nm/z = 98", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[C₅H₁₀N]⁺\nm/z = 84", fillcolor="#FBBC05", fontcolor="#202124"];
Parent -> Frag1 [label="- H₂O"]; Parent -> Frag2 [label="- NH₂ then - H"]; } Caption: Plausible fragmentation pathways for this compound.
| m/z Value | Proposed Fragment | Significance |
| 117 | [M+H]⁺ | Confirms molecular mass (ESI) |
| 116 | [M]⁺• | Confirms molecular mass (EI) |
| 98 | [M - H₂O]⁺• | Indicates presence of an -OH group |
| 100 | [M - NH₂]⁺ | Indicates presence of an N-NH₂ group |
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze other major peaks for potential fragments.
Conclusion: The Power of Integrated Analysis
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By integrating the distinct yet complementary data from NMR, IR, and MS, we construct a self-validating dossier of evidence. Mass spectrometry confirms the molecular formula C₅H₁₂N₂O. Infrared spectroscopy provides unambiguous evidence for the key hydroxyl and primary amine functional groups. Finally, NMR spectroscopy maps the molecular skeleton, confirming the precise placement of these groups and the connectivity of the piperidine ring. This rigorous, logic-driven workflow ensures the highest confidence in the compound's identity and purity, a non-negotiable requirement in pharmaceutical development and high-level chemical research.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. jchemrev.com [jchemrev.com]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Whitepaper: A Technical Guide to the Mechanism of Action of 1-Aminopiperidin-4-OL Derivatives as Targeted Enzyme Inhibitors
Abstract The 1-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile core for developing targeted therapeutics against a range of diseases.[1][2] This technical guide provides an in-depth analysis of the mechanism of action for a specific class of these compounds: 1-aminopiperidin-4-ol derivatives designed as inhibitors of Dipeptidyl Peptidase-IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis, making it a validated target for the treatment of type 2 diabetes.[3] This document will elucidate the molecular interactions, the downstream physiological consequences of DPP-4 inhibition, detailed protocols for experimental validation, and key structure-activity relationship (SAR) insights for researchers and drug development professionals in the field.
Introduction: The Versatility of the Aminopiperidine Scaffold
The piperidine ring is a foundational heterocyclic motif found in numerous FDA-approved drugs.[2] Its three-dimensional structure and ability to be readily functionalized allow for precise orientation of pharmacophoric groups, making it an ideal scaffold for engaging with biological targets. The introduction of an amino group, as seen in the 4-aminopiperidine substructure, provides a key interaction point that medicinal chemists leverage to achieve high potency and selectivity.[4][5]
Derivatives of this core have been successfully developed to target a wide array of proteins, including G-protein coupled receptors, viral proteins, and enzymes.[4][6][7] A particularly successful application has been the design of inhibitors for Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in the management of type 2 diabetes.[3][8] Understanding the precise mechanism by which these derivatives inhibit DPP-4 is paramount for optimizing lead compounds and developing next-generation antidiabetic agents.
Core Mechanism of Action: Targeted Inhibition of DPP-4
The therapeutic effect of this class of this compound derivatives is achieved through potent and selective inhibition of the DPP-4 enzyme. This inhibition directly impacts the incretin system, a major regulator of glucose-dependent insulin secretion.
Physiological Context: The Incretin Effect and DPP-4's Role
The incretin effect is a physiological phenomenon involving gut-derived hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are released after food intake. These hormones stimulate the pancreas to release insulin in a glucose-dependent manner. However, the therapeutic utility of native incretins is limited by their extremely short half-life, as they are rapidly degraded and inactivated by the DPP-4 enzyme.[3][9] DPP-4 inhibitors function by blocking this degradation, thereby prolonging the action of endogenous GLP-1 and GIP, leading to improved glycemic control.[3]
Molecular Interactions within the DPP-4 Active Site
The efficacy of this compound derivatives as DPP-4 inhibitors stems from their ability to form specific, high-affinity interactions with the enzyme's active site. The DPP-4 active site is often described with distinct subpockets (e.g., S1, S2) that accommodate the substrate. Potent inhibitors are designed to occupy these pockets and interact with key amino acid residues.
While the exact binding mode can vary with substitution, a common interaction pattern involves the basic aminopiperidine nitrogen forming a critical salt bridge with the glutamate dyad (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme. The piperidine ring itself typically settles into a hydrophobic region, while substituents can be designed to form additional hydrogen bonds or van der Waals interactions within the S1 pocket, which typically accommodates the proline residue of the native substrate. Molecular docking studies have shown that these targeted interactions are responsible for the high inhibitory potency of these compounds.[3]
Downstream Signaling Pathway of DPP-4 Inhibition
By inhibiting DPP-4, these derivatives trigger a cascade of beneficial downstream effects that contribute to glucose homeostasis. The prolonged activity of GLP-1 and GIP leads to enhanced signaling through their respective receptors on pancreatic β-cells, resulting in increased insulin biosynthesis and secretion. Concurrently, elevated GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells, reducing hepatic glucose production.
Experimental Validation of DPP-4 Inhibition
To ensure trustworthiness and scientific rigor, the mechanism of action must be validated through robust experimental protocols. The primary method for confirming the activity of these derivatives is a direct enzymatic assay to determine their inhibitory potency (IC50).
Target Engagement: In Vitro DPP-4 Inhibition Assay Protocol
This protocol describes a standard, reliable method for measuring the inhibition of recombinant human DPP-4 using a fluorogenic substrate. The causality behind this choice is that a direct biochemical assay provides unambiguous evidence of target engagement, independent of complex cellular processes.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (Sitagliptin) and a negative control (DMSO vehicle).
-
Enzyme Addition: Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer. Add the enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" background controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibitory potential.
-
Reaction Initiation: Prepare the H-Gly-Pro-AMC substrate solution in assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.
-
Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 20 minutes). The rate of increase (slope) is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data by setting the average of the DMSO controls to 100% activity and the "no enzyme" or potent inhibitor controls to 0% activity. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for IC50 Determination
The following diagram illustrates the logical flow of the experimental and data analysis process, which serves as a self-validating system.
Data Analysis and Interpretation
The primary output of the inhibition assay is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent compound.
Table 1: Sample Inhibition Data for this compound Derivatives
| Compound ID | R-Group Modification | DPP-4 IC50 (nM) |
|---|---|---|
| Control | Sitagliptin | 18 ± 2 |
| LEAD-001 | 3-Trifluoromethylphenyl | 25 ± 4 |
| LEAD-002 | 2,4-Difluorobenzyl | 12 ± 1.5 |
| LEAD-003 | Pyrimidin-2-yl | 95 ± 11 |
| LEAD-004 | H (unsubstituted) | >10,000 |
This data clearly shows that substituents on the core scaffold are essential for activity (compare LEAD-004 to others) and that specific modifications can significantly enhance potency (compare LEAD-002 to LEAD-001 and LEAD-003).
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing a lead scaffold into a clinical candidate. For this compound based DPP-4 inhibitors, research has shown several key relationships.[3]
-
The Aminopiperidine Core: As mentioned, the basic nitrogen is a crucial anchor, forming a charge-charge interaction in the S2 pocket. Its presence is generally considered essential for high-affinity binding.
-
Substituents Targeting the S1 Pocket: The S1 pocket is large and hydrophobic, often with a distinct region that accommodates aromatic groups. As seen in Table 1, adding groups like a 2,4-difluorobenzyl moiety (LEAD-002) can be highly favorable, likely due to optimal filling of this pocket and potential halogen bonding interactions.
-
The 4-Hydroxyl Group (-OL): The hydroxyl group on the piperidine ring can act as a hydrogen bond donor or acceptor, forming interactions with nearby residues or water molecules in the active site. This can improve binding affinity and also favorably modulate physicochemical properties like solubility.
-
Stereochemistry: The chiral center at position 4 of the piperidine ring can significantly impact potency. The specific stereoisomer that presents the hydroxyl and amino groups in the optimal orientation for binding will be substantially more active.
A recent study on related derivatives highlighted that incorporating specific substituted phenyl moieties on a quinazoline ring attached to the aminopiperidine core led to promising inhibitory activity, with chloro-substituted compounds showing IC50 values in the low micromolar range.[3] This underscores the importance of exploring diverse chemical space around the core scaffold to maximize target engagement.
Therapeutic Implications and Future Directions
The targeted inhibition of DPP-4 by this compound derivatives represents a validated and effective strategy for the treatment of type 2 diabetes mellitus. The mechanism, centered on enhancing the natural incretin system, offers glycemic control with a low intrinsic risk of hypoglycemia.
Future research in this area should focus on:
-
Selectivity: Ensuring high selectivity for DPP-4 over other related proteases (e.g., DPP-8, DPP-9) is critical to minimize potential off-target side effects.
-
Pharmacokinetics: Optimizing the scaffold to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including oral bioavailability and a suitable half-life for once-daily dosing.
-
Novel Chemical Space: Exploring unique and patentable modifications to the this compound core to identify next-generation candidates with improved potency, selectivity, and safety profiles.
Conclusion
This compound derivatives are a powerful and versatile class of compounds whose mechanism of action is defined by the specific targets they are engineered to inhibit. As DPP-4 inhibitors, their mechanism is rooted in the precise mimicry of substrate interactions within the enzyme's active site. This leads to a potent and selective blockade of incretin degradation, restoring a key physiological pathway for glucose control. The combination of rational design based on SAR, and rigorous experimental validation through biochemical assays, provides a clear and trustworthy path for the development of these compounds into effective therapeutics.
References
- 1. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine - Google Patents [patents.google.com]
- 8. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Aminopiperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Aminopiperidine Compounds
The aminopiperidine moiety, a seemingly simple heterocyclic scaffold, has quietly permeated the landscape of medicinal chemistry to become a cornerstone in the design of a vast array of therapeutics. Its unique combination of a basic nitrogen atom, conformational rigidity, and multiple points for substitution has made it a privileged structure in the development of drugs targeting a wide range of diseases, from central nervous system disorders to infectious diseases. This technical guide delves into the rich history of aminopiperidine compounds, from their initial synthesis to their evolution as critical pharmacophores, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical class.
A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Powerhouse
The story of aminopiperidines is intrinsically linked to the broader history of piperidine chemistry. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. However, the journey to specifically aminated piperidines and the recognition of their therapeutic potential would take nearly a century.
While a definitive seminal publication marking the very first synthesis of a simple aminopiperidine remains elusive in early literature, their emergence as compounds of interest appears to coincide with the burgeoning era of pharmaceutical research in the mid-20th century. Early investigations into piperidine-containing compounds for their effects on the central nervous system likely led to the initial synthesis of aminopiperidine derivatives. The development of antipsychotic drugs in the 1950s and 60s, many of which featured piperidine rings, spurred the exploration of various substituted piperidines, including those with amino functionalities, to modulate pharmacological activity and improve drug-like properties.[1][2]
A significant turning point in the application of aminopiperidines came with the discovery of their utility as versatile intermediates and key structural motifs in drugs targeting a diverse set of biological targets. For instance, the exploration of 4-aminopiperidine derivatives led to the development of potent cognition-enhancing agents.[3] By the late 20th and early 21st centuries, the aminopiperidine scaffold was firmly established as a critical component in the medicinal chemist's toolbox, finding application in antiviral agents, particularly as CCR5 antagonists for HIV-1, and a new generation of antipsychotics with multi-target receptor profiles.[4][5][6]
The Art of Synthesis: An Evolution of Methodologies
The synthetic accessibility of aminopiperidine compounds has been a driving force behind their widespread use. Over the decades, a variety of methods have been developed and refined, ranging from classical rearrangement reactions to modern, highly selective enzymatic and catalytic approaches.
Classical Approaches: Building the Foundation
1. The Hofmann and Curtius Rearrangements: These classical name reactions have historically been employed for the synthesis of aminopiperidines from piperidine-carboxamides or acyl azides, respectively. The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base, leading to the formation of an amine with one less carbon atom.[7] The Curtius rearrangement provides an alternative route from a carboxylic acid derivative via an acyl azide intermediate.[4]
Caption: Generalized Hofmann Rearrangement for Aminopiperidine Synthesis.
2. Reductive Amination: A cornerstone of amine synthesis, reductive amination of a piperidone precursor is a highly versatile and widely used method for preparing aminopiperidines.[8] This one-pot reaction typically involves the condensation of a piperidone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired aminopiperidine. The choice of reducing agent is critical, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) being preferred to avoid reduction of the starting ketone.[8]
Caption: Experimental Workflow for Reductive Amination.
Modern Innovations: Precision and Efficiency
The demand for enantiomerically pure aminopiperidines in drug development has driven the evolution of highly selective synthetic methods.
1. Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in reactions such as the hydrogenation of pyridine derivatives has emerged as a powerful tool for accessing chiral aminopiperidines.[9] This approach allows for the direct formation of a specific enantiomer, avoiding the need for chiral resolution of a racemic mixture.
2. Biocatalysis with Transaminases: In recent years, enzymes, particularly ω-transaminases, have gained significant traction for the asymmetric synthesis of chiral amines.[10] These biocatalysts can convert a prochiral piperidone to a chiral aminopiperidine with high enantioselectivity under mild reaction conditions. The use of immobilized enzymes further enhances the practicality of this method, allowing for catalyst recycling and continuous flow processes.
Pharmacological Significance: A Scaffold for Diverse Therapeutic Action
The aminopiperidine motif is present in a remarkable number of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. The strategic placement of the amino group and other substituents on the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
| Therapeutic Area | Target | Example Aminopiperidine-Based Drugs/Candidates | Reference(s) |
| Antipsychotics | Dopamine D2 and Serotonin 5-HT2A Receptors | Risperidone, Paliperidone | [1][2] |
| Antivirals (HIV) | CCR5 Receptor | Maraviroc | [4] |
| Cognition Enhancers | Cholinergic and NMDA Systems | Nootropic agents (e.g., certain piperidine derivatives) | [3][11] |
| Antifungals | Ergosterol Biosynthesis | Investigational 4-aminopiperidine derivatives | [12] |
| Analgesics | N-type Calcium Channels | Investigational 4-aminopiperidine derivatives | [13] |
Mechanism of Action Spotlight: Aminopiperidine-based Cognition Enhancers
Certain 4-aminopiperidine derivatives have shown promise as cognition-enhancing agents. Their mechanism of action is often multifaceted, involving the modulation of key neurotransmitter systems implicated in learning and memory. Some of these compounds have been shown to potentiate the activity of the cholinergic system, which is known to be downregulated in neurodegenerative diseases like Alzheimer's. Additionally, they can modulate the activity of NMDA receptors, which play a crucial role in synaptic plasticity and memory formation.[11]
Caption: Simplified Signaling Pathway for Aminopiperidine Cognition Enhancers.
Experimental Protocols: A Practical Guide
Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone with Aniline
This protocol details a standard procedure for the synthesis of N-phenyl-1-benzyl-piperidin-4-amine using sodium triacetoxyborohydride.
Materials:
-
1-Benzyl-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 equivalent) in dichloromethane, add aniline (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-phenyl-1-benzyl-piperidin-4-amine.[8]
Protocol 2: Hofmann Rearrangement of a Piperidine-4-carboxamide
This protocol provides a general procedure for the synthesis of a 4-aminopiperidine derivative from the corresponding carboxamide.
Materials:
-
Piperidine-4-carboxamide derivative
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Appropriate solvent (e.g., water, methanol)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Prepare a solution of sodium hydroxide in the chosen solvent and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve the piperidine-4-carboxamide derivative in the chosen solvent.
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining a low temperature.
-
After the addition is complete, warm the reaction mixture to the appropriate temperature (this may vary depending on the substrate) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method such as crystallization or column chromatography.[7][14]
The Future of Aminopiperidines: New Frontiers in Drug Discovery
The aminopiperidine scaffold continues to be a fertile ground for innovation in drug discovery. The development of novel synthetic methodologies, particularly in the realm of asymmetric and biocatalysis, is enabling the creation of increasingly complex and diverse libraries of aminopiperidine-containing compounds.[9][10] Furthermore, the application of computational chemistry and structure-based drug design is facilitating the rational design of aminopiperidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the versatile and adaptable aminopiperidine scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.
References
- 1. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmdguru.com [pharmdguru.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistwizards.com [chemistwizards.com]
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Aminopiperidin-4-ol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopiperidin-4-ol is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to its versatile scaffold. Understanding its thermodynamic stability is paramount for ensuring safe handling, predicting shelf-life, and optimizing reaction conditions for the synthesis of its derivatives. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of this compound, integrating both experimental and computational approaches. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the interpretation of stability data. This document is intended to serve as a practical resource for scientists engaged in the research and development of pharmaceuticals and fine chemicals incorporating this piperidine derivative.
Introduction: The Significance of Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a critical determinant of success. For molecules like this compound, which serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its intrinsic stability is not merely an academic exercise but a fundamental requirement for robust process development and formulation. The presence of a hydroxyl group and an N-amino functionality on the piperidine ring introduces potential pathways for degradation that must be rigorously characterized.
This guide will explore the thermodynamic stability of this compound through a multi-faceted approach, combining empirical thermal analysis with the predictive power of computational chemistry. Our objective is to provide a holistic framework for evaluating the stability of this and similar molecules, thereby enabling more informed decisions in drug discovery and development.
Conformational Analysis and Its Impact on Stability
The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[1] For this compound, the substituents—the amino group at the 1-position and the hydroxyl group at the 4-position—can exist in either axial or equatorial orientations. The relative stability of these conformers is a crucial aspect of the molecule's overall thermodynamic profile.
The lowest energy conformation is expected to have the bulky hydroxyl group in the equatorial position to avoid 1,3-diaxial interactions. The orientation of the amino group at the nitrogen atom also influences the overall stability. Quantum chemical calculations can be employed to determine the energy differences between various conformers and predict the most stable three-dimensional structure.[2]
Experimental Assessment of Thermodynamic Stability
Thermal analysis techniques are indispensable for empirically determining the thermodynamic stability of a compound. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The melting point (Tm) is determined from the peak of the endothermic event.
-
The onset of decomposition (Td) is identified by the start of a broad exothermic or endothermic event following the melt.
-
Causality Behind Experimental Choices:
-
A controlled heating rate of 10 °C/min is chosen to ensure good resolution of thermal events without sacrificing sensitivity.
-
The use of an inert atmosphere is critical to isolate the intrinsic thermal stability from oxidative processes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides quantitative information about decomposition temperatures and the mass of volatile degradation products.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The onset of decomposition is determined as the temperature at which significant mass loss begins.
-
The percentage of mass loss at different temperature ranges can indicate the loss of specific functional groups or the entire molecule.
-
Illustrative Data Summary:
| Parameter | Value | Method |
| Melting Point (Tm) | ~ 85-90 °C | DSC |
| Onset of Decomposition (Td) | > 200 °C | TGA |
| Major Mass Loss Step | 200-300 °C | TGA |
Note: The data presented are illustrative and based on typical values for similar heterocyclic compounds.
Self-Validating System:
The combination of DSC and TGA provides a self-validating system. The onset of decomposition observed in the TGA should correlate with a significant thermal event (often exothermic) in the DSC thermogram.
Computational Modeling of Thermodynamic Stability
Computational chemistry offers a powerful means to predict and understand the thermodynamic stability of molecules at an atomic level.[3] Density Functional Theory (DFT) is a widely used method for these calculations.
Workflow for Computational Stability Analysis:
Caption: Computational workflow for assessing thermodynamic stability.
Methodology: DFT Calculations
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.
-
Thermodynamic Properties: From the frequency calculation, key thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy can be calculated.[4]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular hydrogen bonding and other stabilizing interactions.[3]
Illustrative Computational Data:
| Parameter | Value | Significance |
| Enthalpy of Formation (ΔHf) | -X kJ/mol | A more negative value indicates greater thermodynamic stability. |
| HOMO-LUMO Energy Gap | Y eV | A larger gap correlates with higher kinetic stability. |
Note: X and Y represent typical values obtained from DFT calculations for similar molecules.
Potential Decomposition Pathways
Understanding the potential decomposition pathways is crucial for predicting degradation products and developing strategies to enhance stability. For this compound, several pathways can be hypothesized based on its structure:
-
Dehydration: The hydroxyl group can be eliminated, particularly at elevated temperatures or in the presence of acid/base catalysts, to form an unsaturated piperidine derivative.
-
N-N Bond Cleavage: The bond between the ring nitrogen and the exocyclic amino group may be susceptible to cleavage, leading to the formation of piperidin-4-ol and nitrogen-containing fragments.
-
Ring Opening: Under more extreme conditions, the piperidine ring itself can undergo cleavage.
Logical Relationship of Stability Assessment:
Caption: Interrelation of methods for stability profiling.
Conclusion and Future Directions
The thermodynamic stability of this compound is a critical parameter that influences its utility in pharmaceutical and chemical synthesis. This guide has outlined a comprehensive strategy for assessing its stability, combining the empirical rigor of thermal analysis with the predictive power of computational modeling. The presented protocols and workflows provide a robust framework for characterizing the stability of this and other related heterocyclic compounds.
Future work should focus on conducting these experimental and computational analyses to generate a complete stability profile for this compound. Furthermore, forced degradation studies under various stress conditions (e.g., acid, base, oxidative, photolytic) would provide invaluable information on its degradation kinetics and the identity of its degradation products, further ensuring its safe and effective application in drug development.
References
An In-depth Technical Guide to 1-Aminopiperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with both an amino group at the 1-position and a hydroxyl group at the 4-position. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold itself is a prevalent motif in numerous approved drugs, prized for its ability to introduce conformational constraint and favorable physicochemical properties.[1] The addition of the N-amino and 4-hydroxyl groups provides strategic vectors for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide provides a comprehensive overview of this compound, covering its chemical identity, physical properties, synthesis, handling, and its emerging role in the development of novel therapeutics.
Core Chemical Identifiers
A precise understanding of a compound's identity is fundamental to all scientific endeavors. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 79414-82-7 | [2][3] |
| Molecular Formula | C5H12N2O | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-amino-4-piperidinol, N-amino-4-hydroxypiperidine | [2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in both laboratory and biological settings. These characteristics are crucial for designing synthetic routes, developing formulations, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 209.1 ± 33.0 °C at 760 mmHg | [2] |
| Flash Point | 80.3 ± 25.4 °C | [2] |
| Refractive Index | 1.535 | [2] |
| PSA (Polar Surface Area) | 49.5 Ų | [2] |
| XLogP3 | -1.73 | [2] |
Synthesis and Purification
The synthesis of this compound and related aminopiperidines can be achieved through various synthetic strategies. A common and effective approach involves the reductive amination of a suitable piperidone precursor. This method is widely adopted due to its versatility and the commercial availability of starting materials.[4]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a 4-aminopiperidine derivative, which can be adapted for this compound.
References
An In-depth Technical Guide to Exploratory Studies on 1-Aminopiperidin-4-OL Analogs
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of 1-aminopiperidin-4-ol analogs. Moving beyond a rigid template, this document is structured to provide a logical and scientifically rigorous narrative, from the foundational chemistry to the preclinical evaluation of this promising scaffold.
Part 1: The Rationale and Synthetic Strategy for this compound Analogs
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The this compound core combines the structural rigidity of the piperidine ring with the hydrogen bonding capacity of the hydroxyl group and the versatile nucleophilicity of the N-amino group. This unique combination of features makes it an attractive starting point for the design of novel therapeutic agents, particularly for neurodegenerative disorders and cognitive enhancement.[3][4] The exploration of analogs of this core structure is driven by the potential to modulate key CNS targets, including but not limited to nociceptin, histamine H3, and dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions.[5][6]
Synthetic Pathway Design
The synthesis of this compound and its analogs can be approached through a multi-step, yet robust, synthetic strategy. A logical and efficient pathway begins with commercially available precursors and involves key transformations such as protection, oxidation, reductive amination, and N-amination.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of the this compound scaffold and its subsequent diversification.
Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate
This initial step involves the protection of the piperidine nitrogen and subsequent oxidation of the hydroxyl group to a ketone.
-
Boc Protection: To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.[2]
-
Oxidation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C and add Dess-Martin periodinane (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic layers. Wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude product, which can be purified by flash column chromatography.
Protocol 2: Synthesis of N-Substituted 4-Aminopiperidine Analogs (Reductive Amination)
This protocol allows for the introduction of various substituents at the 4-position of the piperidine ring, a key step in creating a library of analogs.
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and a primary amine (R-NH₂, 1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired N-substituted tert-butyl 4-aminopiperidine-1-carboxylate analog.
Protocol 3: N-Amination and Deprotection
The final steps involve the introduction of the amino group at the piperidine nitrogen followed by the removal of the Boc protecting group.
-
N-Amination: To a solution of the N-substituted tert-butyl 4-aminopiperidine-1-carboxylate analog (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) at 0 °C. Stir for 30 minutes, then add O-(diphenylphosphinyl)hydroxylamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The crude product can be purified by chromatography.
-
Boc Deprotection: Dissolve the N-aminated product in DCM and add trifluoroacetic acid (TFA, 10 eq) or 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure to obtain the final this compound analog as its corresponding salt.
Part 2: Physicochemical and Pharmacological Characterization
A thorough characterization of the synthesized analogs is crucial for understanding their potential as drug candidates. This involves determining their physicochemical properties and evaluating their pharmacological activity through a series of in vitro and in vivo assays.
Physicochemical Properties
The physicochemical properties of the analogs, such as molecular weight, lipophilicity (LogP), and pKa, are critical determinants of their pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | This compound (Parent Scaffold) | General Range for Analogs |
| Molecular Formula | C₅H₁₂N₂O | Varies |
| Molecular Weight | 116.16 g/mol | 200 - 500 g/mol |
| Appearance | Solid | Solid or oil |
| Melting Point | 70-75 °C | Varies |
| Boiling Point | Not readily available | Varies |
| pKa (predicted) | ~9.5 (piperidine N), ~8.0 (amino N) | Varies with substituents |
| LogP (predicted) | -1.54 | -1.0 to 4.0 |
| Solubility | Soluble in water and polar organic solvents | Varies |
Protocol 4: Determination of LogP (Shake-Flask Method)
-
Prepare a stock solution of the analog in n-octanol.
-
Add a known volume of the stock solution to a known volume of water in a separatory funnel.
-
Shake the funnel for a predetermined time to allow for partitioning.
-
Separate the two phases and measure the concentration of the analog in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[7]
In Vitro Pharmacological Evaluation
The initial pharmacological assessment of the synthesized analogs involves a battery of in vitro assays to determine their affinity for specific biological targets and their preliminary safety profile.
Protocol 5: Radioligand Binding Assay for Histamine H3 Receptor
This protocol is used to determine the binding affinity of the analogs for the histamine H3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a specific radioligand, such as [³H]-Nα-methylhistamine.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and various concentrations of the test compound for a specified time at a specific temperature (e.g., 60 minutes at 25 °C).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value (inhibitor constant).[8][9]
In Vivo Pharmacological Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in relevant animal models of CNS disorders.
Protocol 6: Mouse Passive Avoidance Test for Cognition Enhancement
This test is used to evaluate the potential of the analogs to improve learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber can deliver a mild electric foot shock.
-
Training: On the first day, place a mouse in the light compartment. When the mouse enters the dark compartment, close the door and deliver a brief, mild foot shock.
-
Drug Administration: Administer the test compound or vehicle to the mice at a specified time before the retention test.
-
Retention Test: 24 hours after training, place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: An increase in the latency to enter the dark compartment in the drug-treated group compared to the vehicle group indicates an improvement in memory retention.[4]
Animal Models for Neurodegenerative Diseases:
For analogs showing potential in neuroprotective assays, further evaluation in more complex animal models of neurodegenerative diseases is warranted. These models aim to replicate key pathological features of human diseases.[10][11]
| Disease Model | Animal | Key Features |
| Alzheimer's Disease | Transgenic mice (e.g., APP/PS1) | Amyloid plaque deposition, cognitive deficits |
| Parkinson's Disease | MPTP-induced mice or 6-OHDA-lesioned rats | Dopaminergic neuron loss, motor impairments |
| Huntington's Disease | Transgenic mice (e.g., R6/2) | Mutant huntingtin protein aggregates, motor dysfunction |
Part 3: Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action and the relationship between the chemical structure and biological activity is paramount for the rational design of more potent and selective analogs.
Potential Signaling Pathways
Given the potential of this compound analogs to interact with G-protein coupled receptors (GPCRs) like the histamine H3 receptor, understanding the downstream signaling pathways is crucial.
Antagonism of the constitutively active H3 autoreceptor by a this compound analog would block the inhibitory effect of the Gαi/o subunit on adenylyl cyclase. This leads to an increase in intracellular cAMP levels, activation of Protein Kinase A (PKA), and ultimately to an increase in the release of histamine and other neurotransmitters, a mechanism thought to underlie the pro-cognitive effects of H3 receptor antagonists.[12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for optimal activity and selectivity.
-
N-Amino Substituents: The nature of the substituent on the exocyclic amino group can significantly impact potency and selectivity. Bulky or lipophilic groups may enhance binding to hydrophobic pockets within the receptor.
-
4-Position Substituents: As demonstrated in the reductive amination protocol, a wide variety of substituents can be introduced at the 4-amino position. The size, electronics, and hydrogen bonding capacity of these groups will influence receptor interactions.
-
Piperidine Ring Conformation: The stereochemistry of the substituents on the piperidine ring can be critical for activity. The chair conformation of the piperidine ring places substituents in either axial or equatorial positions, which can dramatically affect how the molecule fits into a receptor's binding site.
By systematically exploring these structural modifications and correlating them with the pharmacological data, a comprehensive SAR profile can be developed, guiding the design of next-generation analogs with improved therapeutic potential.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of spinal histamine H3 receptors inhibits mechanical nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of Peripheral and Spinal Histamine H3 Receptors Inhibits Formalin-Induced Inflammation and Nociception, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of peripheral and spinal histamine H3 receptors inhibits formalin-induced inflammation and nociception, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Ascendant Role of 1-Aminopiperidin-4-OL Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Among its many variations, the 1-aminopiperidin-4-ol framework has emerged as a particularly compelling motif for the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound derivatives, offering a senior application scientist's perspective on their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causal reasoning behind synthetic strategies and the self-validating nature of the described protocols, underpinned by authoritative references. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this promising scaffold in their own discovery programs.
Introduction: The Strategic Value of the Piperidine Scaffold and its Hydroxylated Amino Variants
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in drug design due to its favorable physicochemical properties.[2][3] Its presence can enhance a molecule's aqueous solubility, metabolic stability, and ability to form crucial interactions with biological targets.[4] The introduction of an amino group at the 1-position and a hydroxyl group at the 4-position creates the this compound scaffold, a unique chemical entity with distinct potential in medicinal chemistry.
The 4-hydroxyl group is a particularly noteworthy feature. It can act as both a hydrogen bond donor and acceptor, enabling specific and high-affinity interactions within a target's binding site.[5] Furthermore, the hydroxyl group can serve as a handle for further derivatization, allowing for the fine-tuning of a compound's properties. The 1-amino group provides an additional point for modification and can influence the overall basicity and polarity of the molecule. This dual functionalization offers a rich platform for generating diverse chemical libraries with a wide range of pharmacological profiles.
Synthetic Strategies: Constructing the this compound Core
The synthesis of this compound derivatives typically begins with the construction of a suitably protected piperidine precursor. A common and versatile starting material is a protected form of piperidin-4-one.[6][7] The choice of protecting group for the piperidine nitrogen is critical and is often a tert-butyloxycarbonyl (Boc) group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
A general synthetic pathway to access this compound derivatives is outlined below. This multi-step process is designed to be robust and adaptable, allowing for the introduction of diverse substituents.
Visualizing the Synthetic Workflow
Caption: Generalized synthetic workflow for this compound derivatives.
Exemplary Protocol: Synthesis of a Boc-Protected this compound Intermediate
This protocol details a representative synthesis of a key intermediate, tert-butyl 4-hydroxy-1-aminopiperidine-1-carboxylate, which can then be further elaborated.
Step 1: N-Boc Protection of Piperidin-4-one
-
Rationale: Protection of the piperidine nitrogen is essential to prevent unwanted side reactions in subsequent steps. The Boc group is chosen for its robustness and ease of removal.
-
Procedure: To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion, wash the reaction mixture with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidin-4-one.
Step 2: Reduction to N-Boc-piperidin-4-ol
-
Rationale: A mild reducing agent like sodium borohydride is employed for the selective reduction of the ketone to a secondary alcohol without affecting the Boc protecting group.
-
Procedure: Dissolve N-Boc-piperidin-4-one (1 equivalent) in methanol and cool the solution to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the reaction at room temperature for 2-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-piperidin-4-ol.[8]
Step 3: N-Amination
-
Rationale: The introduction of the 1-amino group can be achieved through various methods. A common approach involves the use of an aminating agent such as hydroxylamine-O-sulfonic acid.[9]
-
Procedure: To a solution of N-Boc-piperidin-4-ol (1 equivalent) in an appropriate solvent, add a suitable base followed by the aminating agent. The reaction conditions will vary depending on the specific aminating reagent used. Careful monitoring of the reaction progress is crucial. Work-up and purification by chromatography will yield the desired N-amino-N-Boc-piperidin-4-ol.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have shown promise in a multitude of therapeutic areas, demonstrating the versatility of this chemical framework.
Central Nervous System (CNS) Disorders
The piperidine moiety is a common feature in many CNS-active drugs.[10] The ability of the this compound scaffold to be readily modified allows for the optimization of properties crucial for CNS penetration, such as lipophilicity and polarity. Derivatives have been investigated for their potential as cognition enhancers in neurodegenerative diseases like Alzheimer's disease.[11]
-
SAR Insights:
-
Substitution on the 1-amino group with aromatic or heteroaromatic moieties can significantly influence receptor binding affinity.
-
The stereochemistry of the 4-hydroxyl group can be critical for activity, with one enantiomer often exhibiting significantly higher potency.
-
The nature of the substituent at the 4-position of the piperidine ring can modulate selectivity for different CNS targets.
-
Oncology
The this compound scaffold has been incorporated into molecules targeting key signaling pathways implicated in cancer, such as kinase inhibitors.[12][13] The hydroxyl group can form critical hydrogen bonds in the ATP-binding pocket of kinases, while the 1-amino group can be functionalized to interact with solvent-exposed regions, thereby enhancing potency and selectivity.
-
SAR Insights:
Infectious Diseases
Derivatives of 4-aminopiperidine have been explored for their potential as antifungal and antiviral agents.[15] The scaffold can be tailored to interact with specific viral or fungal enzymes or proteins.
-
SAR Insights:
-
In the context of antifungal agents targeting ergosterol biosynthesis, the length and nature of the alkyl chain attached to the 4-amino group significantly impact activity.[15]
-
For anti-HIV agents, modifications at both the 1- and 4-positions of the piperidine ring have been shown to be critical for potent inhibition of reverse transcriptase.
-
Pharmacokinetic Considerations
The successful development of any drug candidate hinges on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold offers several avenues for optimizing these properties.
-
Absorption and Distribution: The polarity imparted by the hydroxyl and amino groups can be modulated through derivatization to achieve a balance that favors oral absorption and distribution to the target tissue.
-
Metabolism: The piperidine ring itself is relatively stable to metabolic degradation.[4] However, substituents on the nitrogen and at other positions can be sites of metabolism. Understanding these metabolic pathways is crucial for designing compounds with improved half-lives.
ADME Data for Representative Piperidine Derivatives
| Compound Class | Key Structural Features | Observed ADME Properties | Reference |
| 4-Aminopiperidine HCV Inhibitors | Varied substituents on 1- and 4-positions | Initial hits showed metabolic liabilities, but optimization led to improved stability and favorable in vivo properties. | [16] |
| Piperidine-based p38 Inhibitors | 4-aminopentamethylpiperidine | Designed to block metabolism, resulting in good oral bioavailability in rats. | [13] |
| Piperidinol Antitubercular Agents | Aryl piperidinol core | Showed good in vitro activity but in vivo side effects, possibly due to secondary pharmacology. |
Future Perspectives and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse pharmacological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: More efficient and stereoselective methods for the synthesis of the core scaffold and its derivatives are highly desirable.
-
Exploration of New Therapeutic Targets: The application of this scaffold to a wider range of biological targets is an exciting avenue for future investigation.
-
In-depth Pharmacokinetic Profiling: A more comprehensive understanding of the ADME properties of this compound derivatives will be crucial for their successful clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 9. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 10. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 1-Aminopiperidin-4-OL in Modern Drug Discovery: A Guide for Researchers
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a diverse range of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.[2] The introduction of functional groups onto the piperidine core provides a powerful strategy for fine-tuning the physicochemical and pharmacological properties of a molecule, including its solubility, metabolic stability, and target affinity.[3] This guide focuses on a particularly versatile, yet underexplored, building block: 1-Aminopiperidin-4-OL . We will delve into the unique synthetic opportunities presented by its bifunctional nature and outline strategic protocols for its application in the generation of novel chemical libraries for drug discovery.
The Unique Advantages of the this compound Scaffold
The this compound scaffold offers two distinct points for chemical modification: the primary amino group at the 1-position (an N-amino or hydrazinyl moiety) and the secondary hydroxyl group at the 4-position. This bifunctionality, when properly exploited, allows for the creation of diverse and complex molecular architectures.
The Role of the 4-Hydroxyl Group: A Key Interaction and Vector for Derivatization
The hydroxyl group at the 4-position of the piperidine ring is a valuable asset in drug design. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a protein's binding pocket.[4] This can significantly contribute to the binding affinity and selectivity of a drug candidate.
Furthermore, the 4-hydroxyl group serves as a convenient handle for further chemical elaboration.[3][5] It can be readily derivatized to introduce a variety of functionalities, thereby modulating the molecule's properties. For instance, etherification or esterification can alter lipophilicity, while its use as a point of attachment for larger moieties can be employed in the design of PROTACs or other targeted therapies. The ability to fine-tune properties through modification of the 4-hydroxyl group is a key advantage in lead optimization.[5]
The N-Amino Group: A Versatile Nucleophile and Bioisosteric Element
The N-amino group (a hydrazinyl moiety) at the 1-position is a less common but highly valuable functional group in medicinal chemistry. Its primary amine nature makes it a potent nucleophile, readily participating in a wide range of chemical transformations such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. This reactivity provides a straightforward avenue for introducing diverse substituents and building complex molecular scaffolds.[6]
Moreover, the N-aminopiperidine motif can be considered a bioisostere of other common heterocyclic rings, such as piperazine. Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties, improve its safety profile, or escape existing patent claims.[7][8] The unique electronic and conformational properties of the N-aminopiperidine moiety can lead to novel and improved pharmacological profiles.
Strategic Application in Library Synthesis: An Orthogonal Approach
The true power of the this compound scaffold lies in the ability to selectively modify its two functional groups. This can be achieved through an orthogonal protection strategy, where one group is temporarily masked while the other is chemically transformed.[9][10] This approach allows for the systematic and controlled construction of a chemical library with diversity at two distinct points.
Below is a logical workflow for the utilization of this compound in a diversity-oriented synthesis campaign.
Caption: Orthogonal synthesis workflow using this compound.
Detailed Protocols
The following protocols are illustrative examples of how to implement the orthogonal synthesis strategy with this compound. Researchers should adapt these protocols based on the specific properties of the reagents and the desired final products.
Protocol 1: Orthogonal Protection of this compound
Objective: To selectively protect the 1-amino and 4-hydroxyl groups with orthogonal protecting groups, such as Boc and TBDMS, respectively.
Rationale: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable under basic conditions but readily cleaved with acid.[5] The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols that is stable to a wide range of conditions but can be removed with fluoride ions. This orthogonality allows for the selective deprotection and derivatization of each functional group.[11]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (saturated aqueous NaHCO₃, brine, MgSO₄, silica gel for chromatography)
Procedure:
-
N-Boc Protection:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA (1.2 eq) and cool the solution to 0 °C.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield N-Boc-1-aminopiperidin-4-ol.
-
-
O-TBDMS Protection:
-
Dissolve the N-Boc-1-aminopiperidin-4-ol (1.0 eq) in DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (1.5 eq).
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the fully protected 1-(N-Boc-amino)-4-(O-TBDMS)-piperidine.
-
Protocol 2: Library Synthesis via N-Acylation
Objective: To create a library of N-acylated derivatives by selectively deprotecting the N-Boc group and coupling with a variety of carboxylic acids.
Rationale: This protocol demonstrates the utility of the N-amino group as a point of diversification. Amide bond formation is a robust and well-established reaction in medicinal chemistry, allowing for the introduction of a wide range of substituents.
Materials:
-
1-(N-Boc-amino)-4-(O-TBDMS)-piperidine
-
Trifluoroacetic acid (TFA)
-
DCM
-
A library of diverse carboxylic acids (R-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
N-Boc Deprotection:
-
Dissolve the protected starting material (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt of the free amine can be used directly in the next step.
-
-
Parallel Amide Coupling:
-
In a 96-well plate, dispense a solution of a unique carboxylic acid (1.2 eq) in DMF to each well.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to each well.
-
Add a solution of the deprotected amine TFA salt (1.0 eq) in DMF to each well.
-
Seal the plate and shake at room temperature for 12-16 hours.
-
After the reaction, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
The resulting library of N-acylated, O-TBDMS protected compounds can be purified by preparative HPLC-MS.
-
Protocol 3: Library Synthesis via O-Alkylation
Objective: To create a library of O-alkylated derivatives by selectively deprotecting the O-TBDMS group and reacting with a variety of alkylating agents.
Rationale: This protocol showcases the diversification potential of the 4-hydroxyl group. Ether linkages are generally more stable in vivo than esters, making this a valuable strategy for generating metabolically robust compounds.
Materials:
-
1-(N-Boc-amino)-4-(O-TBDMS)-piperidine
-
Tetrabutylammonium fluoride (TBAF) in THF
-
A library of diverse alkyl halides or mesylates (R-X)
-
Sodium hydride (NaH)
-
DMF
Procedure:
-
O-TBDMS Deprotection:
-
Dissolve the protected starting material (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield N-Boc-1-aminopiperidin-4-ol.
-
-
Parallel O-Alkylation:
-
In a 96-well plate, dispense a solution of N-Boc-1-aminopiperidin-4-ol (1.0 eq) in DMF to each well.
-
Add NaH (1.5 eq, 60% dispersion in mineral oil) to each well and stir for 30 minutes at 0 °C.
-
Add a solution of a unique alkylating agent (1.2 eq) in DMF to each well.
-
Allow the plate to warm to room temperature and shake for 12-16 hours.
-
Quench the reactions carefully with water and extract with an organic solvent.
-
The resulting library of O-alkylated, N-Boc protected compounds can be purified by preparative HPLC-MS.
-
Data Presentation and Analysis
The synthesized libraries should be characterized by LC-MS to confirm the identity and purity of each compound. Biological screening data should be compiled into structured tables for clear comparison of structure-activity relationships (SAR).
Table 1: Hypothetical SAR Data for N-Acylated Library
| Compound ID | R-Group | Target Activity (IC₅₀, µM) |
| LIB-A-001 | Phenyl | 1.2 |
| LIB-A-002 | 4-Chlorophenyl | 0.5 |
| LIB-A-003 | 2-Thienyl | 2.5 |
| LIB-A-004 | Cyclohexyl | >10 |
Conclusion
This compound is a promising and versatile building block for drug discovery. Its bifunctional nature, when combined with a strategic orthogonal synthesis approach, provides an efficient pathway to novel and diverse chemical libraries. The ability to independently modulate the substituents at the 1-amino and 4-hydroxyl positions allows for a thorough exploration of the chemical space around the piperidine scaffold, significantly enhancing the potential for identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the potential of this valuable chemical entity in their drug discovery programs.
References
- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 2. enamine.net [enamine.net]
- 3. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. 4-羟基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging 1-Aminopiperidin-4-ol as a Versatile Chemical Building Block
Introduction: Unpacking the Synthetic Potential of a Trifunctional Scaffold
In the landscape of medicinal chemistry and novel material synthesis, the selection of appropriate building blocks is paramount. 1-Aminopiperidin-4-ol is a unique trifunctional scaffold that offers chemists a powerful tool for introducing the piperidine motif—a privileged structure in numerous pharmaceuticals—while providing three distinct points for chemical elaboration.[1] This guide provides an in-depth exploration of its reactivity, strategic applications, and detailed protocols for its use.
The molecule's utility stems from the orthogonal reactivity of its three functional groups:
-
The N-Amino Group (Hydrazine Moiety): A potent nucleophile, ideal for forming hydrazones and for constructing various nitrogen-containing heterocycles.[2]
-
The C4-Hydroxyl Group: A versatile alcohol that can undergo acylation, etherification, oxidation, or substitution.
-
The Piperidine Ring Nitrogen: While less reactive than the exocyclic N-amino group, it can be functionalized, typically after protection of the hydrazine moiety.
This document serves as a practical resource for researchers in drug discovery and synthetic chemistry, outlining how to strategically harness the unique chemical personality of this compound.
Physicochemical Properties & Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Source |
| CAS Number | 79414-82-7 | [3] |
| Molecular Formula | C₅H₁₂N₂O | PubChem |
| Molecular Weight | 116.16 g/mol | PubChem |
| Appearance | (Predicted) Off-white to yellow solid or oil | N/A |
| Boiling Point | (Predicted) Decomposes upon distillation | N/A |
| Solubility | Soluble in water, methanol, DCM; poorly soluble in hexanes | N/A |
Safety & Handling Precautions: While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-aminopiperidine and other hydrazine derivatives dictate stringent safety measures.
-
Corrosive: Assumed to cause skin and eye burns.[4][5] Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[6]
-
Inhalation/Ingestion: Avoid breathing dust or vapors. Do not ingest. In case of inhalation, move to fresh air. If swallowed, rinse mouth but do not induce vomiting. Seek immediate medical attention in all cases of exposure.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[5] Keep the container tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Core Reactivity & Strategic Applications
The strategic value of this compound lies in the ability to selectively address its functional groups.
Caption: Key reactive sites of this compound.
Reactions at the N-Amino Group: Gateway to Hydrazones and Heterocycles
The exocyclic N-amino group is the most nucleophilic site. Its primary utility is in the formation of hydrazones upon reaction with aldehydes or ketones. This reaction is typically fast, clean, and serves as a robust conjugation method. The resulting hydrazone can be a stable final product or an intermediate that can be reduced to a substituted hydrazine. This functionality is crucial for developing linkers in antibody-drug conjugates (ADCs) or as a handle for purification.
Furthermore, the 1,2-dinitrogen system is a classic precursor for five-membered heterocycles like pyrazoles and triazoles, which are prevalent cores in many bioactive molecules.
Transformations of the C4-Hydroxyl Group: Modulating Polarity and Structure
The secondary alcohol at the C4 position provides a secondary site for modification, crucial for tuning the molecule's physicochemical properties, such as solubility and lipophilicity.
-
Acylation: Reaction with acid chlorides or anhydrides yields esters, a common strategy for creating prodrugs or introducing specific functionalities.
-
Oxidation: Mild oxidation (e.g., using PCC or Swern oxidation) converts the alcohol to a ketone, yielding a 1-aminopiperidin-4-one scaffold. This ketone is a versatile intermediate for further reactions like reductive amination or Wittig reactions.[7][8]
-
Etherification: Formation of ethers via Williamson ether synthesis or other methods allows for the introduction of stable, non-hydrolyzable side chains.
Functionalization of the Ring Nitrogen: Expanding the Scaffold
Direct functionalization of the piperidine ring nitrogen is challenging due to the high nucleophilicity of the N-amino group. However, by temporarily protecting the N-amino group (e.g., as a Boc-hydrazide), the ring nitrogen becomes accessible for standard N-alkylation or N-arylation reactions, such as Buchwald-Hartwig amination. This strategy unlocks a vast chemical space for creating highly substituted piperidine derivatives.[9]
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times and conditions.
Protocol 1: Hydrazone Formation with a Substituted Benzaldehyde
This protocol demonstrates the fundamental reactivity of the N-amino group to form a stable hydrazone conjugate.
Materials:
-
This compound (1.0 equiv)
-
4-Nitrobenzaldehyde (1.05 equiv)
-
Ethanol (EtOH), anhydrous
-
Glacial Acetic Acid (catalytic, ~1-2 drops)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 116 mg, 1.0 mmol) in anhydrous ethanol (10 mL).
-
Add 4-nitrobenzaldehyde (e.g., 159 mg, 1.05 mmol) to the solution.
-
Add 2 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting reagent.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the resulting crude solid by recrystallization from ethanol or column chromatography on silica gel.
Causality & Insights:
-
Why catalytic acid? The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.
-
Why ethanol? It is an excellent solvent for both reactants and typically allows for easy precipitation of the less polar hydrazone product upon cooling.
-
Validation: The formation of the hydrazone can be confirmed by ¹H NMR (appearance of a characteristic imine proton, C=N-H, typically >8 ppm) and mass spectrometry (observation of the expected molecular ion peak).
Protocol 2: Acylation of the C4-Hydroxyl Group with an Acid Chloride
This protocol details the esterification of the alcohol, showcasing its utility as a secondary reaction site.
Materials:
-
This compound (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Pyridine or Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask or oven-dried flask with a septum, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (116 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridine (119 mg, 1.5 mmol, 122 µL) to the solution. Pyridine acts as both a base and a nucleophilic catalyst.
-
Slowly add benzoyl chloride (155 mg, 1.1 mmol, 128 µL) dropwise via syringe. A white precipitate (pyridinium hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired ester.
Causality & Insights:
-
Why a base? The base (pyridine or TEA) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting material and halt the reaction.
-
Why 0 °C? The initial cooling helps to control the exothermic reaction between the acid chloride and the amine/alcohol.
-
Selectivity: While the N-amino group is more nucleophilic, acylation can occur there as well. The use of a hindered base or specific reaction conditions may be required to favor O-acylation. The product mixture should be carefully analyzed. If N,O-diacylation is observed, a protection strategy for the N-amino group may be necessary for selective O-acylation.
Synthetic Workflow Visualization
The following workflow illustrates a potential multi-step synthesis starting from this compound to generate a complex drug-like molecule, highlighting the sequential use of its functional groups.
Caption: Multi-step synthesis workflow using this compound.
This guide provides a foundational understanding and practical starting points for utilizing this compound. Its unique trifunctional nature makes it an exceptionally valuable building block for creating diverse and complex molecular architectures in pharmaceutical and materials science research.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Aminopiperidine | 2213-43-6 [chemicalbook.com]
- 3. 1-AMINO-PIPERIDIN-4-OL | 79414-82-7 [chemicalbook.com]
- 4. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 1-Aminopiperidin-4-OL
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 1-Aminopiperidin-4-OL, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. The protocols outlined herein are designed to ensure structural elucidation, purity assessment, and quality control, adhering to the principles of scientific integrity and providing field-proven insights. This guide covers fundamental techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction: The Significance of this compound Characterization
This compound is a substituted piperidine derivative featuring both a hydroxyl group and a primary amine attached to the piperidine ring. The piperidine scaffold is a crucial component in many natural products and pharmaceutically active compounds.[1][2] The precise characterization of molecules like this compound is paramount in drug discovery and development to establish its identity, purity, and stability, which are critical for its intended application. Incomplete characterization can lead to erroneous biological data and potential safety concerns.
This application note provides a multi-faceted analytical approach to ensure a thorough and reliable characterization of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used. As with many amine-containing compounds, this compound may be corrosive and cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[3]
Analytical Techniques and Protocols
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the most critical analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the chemical structure of this compound.
3.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To identify the number and connectivity of hydrogen atoms in the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
-
Expected ¹H NMR Spectral Data: Based on the structure of this compound and known spectra of similar compounds, the following proton signals are anticipated.[5][6]
| Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable (depends on solvent and concentration) | Singlet (broad) | 1H |
| -NH₂ | Variable (depends on solvent and concentration) | Singlet (broad) | 2H |
| CH (at C4) | ~3.5 - 4.0 | Multiplet | 1H |
| CH₂ (axial, at C2, C6) | ~2.5 - 2.9 | Multiplet | 2H |
| CH₂ (equatorial, at C2, C6) | ~2.9 - 3.3 | Multiplet | 2H |
| CH₂ (axial, at C3, C5) | ~1.5 - 1.9 | Multiplet | 2H |
| CH₂ (equatorial, at C3, C5) | ~1.9 - 2.3 | Multiplet | 2H |
-
Data Interpretation: The chemical shifts, coupling constants, and integration values should be analyzed to confirm the proposed structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex spectra to establish proton-proton and proton-carbon correlations.
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Objective: To determine the number of unique carbon environments in the molecule.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Sample Preparation: As described for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Expected ¹³C NMR Spectral Data:
| Assignment | Approximate Chemical Shift (ppm) |
| C4 (bearing -OH) | ~65 - 70 |
| C2, C6 | ~50 - 55 |
| C3, C5 | ~30 - 35 |
-
Data Interpretation: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[7]
3.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Objective: To determine the accurate molecular weight of this compound.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).[7]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
The addition of a small amount of formic acid or ammonium hydroxide can aid in ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Results: The primary ion observed should be the protonated molecule [M+H]⁺. For this compound (C₅H₁₂N₂O, Molecular Weight: 116.16 g/mol ), the expected m/z value for [M+H]⁺ would be approximately 117.10. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To analyze volatile impurities and obtain a characteristic fragmentation pattern.
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.[8]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
Use a suitable temperature program to separate the components.
-
The eluting components are introduced into the mass spectrometer for ionization and detection.
-
-
Expected Results: The mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be compared to library spectra for identification.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.[10]
3.3.1. Reversed-Phase HPLC Protocol
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: An HPLC system with a UV detector or a Charged Aerosol Detector (CAD) for compounds lacking a strong chromophore.[11][12]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or CAD |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The retention time of the main peak should be consistent. The area percentage of the main peak relative to the total area of all peaks provides an estimation of the purity. For quantitative analysis, a calibration curve should be generated using analytical standards.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[13]
3.4.1. FT-IR Spectroscopy Protocol
-
Objective: To confirm the presence of key functional groups (-OH, -NH₂, C-N, C-O).
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Expected FT-IR Absorption Bands:
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H bend (amine) | 1590 - 1650 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-N stretch (amine) | 1020 - 1250 | Medium |
-
Data Interpretation: The presence of characteristic absorption bands confirms the presence of the expected functional groups in the molecule.[8][14]
Workflow and Data Integration
A logical workflow for the characterization of this compound is crucial for efficiency and accuracy.
Caption: Workflow for this compound Characterization.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. By systematically applying NMR, MS, HPLC, and FT-IR, researchers can confidently establish the structure, purity, and identity of this compound. The protocols and data presented in this application note serve as a robust framework for the quality control and analysis of this compound in a research and development setting.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. fishersci.com [fishersci.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 5. 1-AMINO-PIPERIDIN-4-OL(79414-82-7) 1H NMR spectrum [chemicalbook.com]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. jchemrev.com [jchemrev.com]
- 8. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Piperidinamine [webbook.nist.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
"scale-up synthesis and purification of 1-Aminopiperidin-4-OL"
An Application Note on the Scalable Synthesis and Purification of 1-Aminopiperidin-4-ol
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for developing novel therapeutics. Its bifunctional nature, featuring a hydroxyl group and a hydrazine moiety, makes it a versatile synthon. However, its synthesis and purification at scale present distinct challenges, including the management of reactive intermediates and the purification of a highly polar, water-soluble final product. This application note provides a comprehensive, field-tested guide for the scale-up synthesis and purification of this compound, emphasizing procedural rationale, safety, and validation.
Introduction: Strategic Importance and Challenges
The piperidine motif is a cornerstone in drug design, appearing in numerous approved pharmaceuticals.[1][2][3] The introduction of an amino group at the 1-position and a hydroxyl group at the 4-position creates a unique scaffold with specific hydrogen bonding capabilities and stereochemical properties. The primary challenge in producing this compound on a large scale lies in the handling of potent aminating agents and developing a robust purification strategy that avoids complex chromatographic methods, which are often economically and practically prohibitive at industrial scale.[4] This guide details a direct amination approach followed by a scalable crystallization protocol.
Synthetic Strategy: Direct N-Amination
The selected synthetic route involves the direct N-amination of 4-hydroxypiperidine. This method is chosen for its atom economy and straightforward execution compared to multi-step approaches involving protection/deprotection schemes or the reduction of N-nitroso intermediates, which can generate highly carcinogenic byproducts. The key transformation is the reaction of 4-hydroxypiperidine with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous basic medium.
Causality of Experimental Choices:
-
Starting Material: 4-Hydroxypiperidine is a commercially available and relatively inexpensive starting material.
-
Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) is an effective and relatively safe electrophilic aminating agent. It is solid, non-explosive, and more manageable on a large scale than alternatives like chloramine.
-
Reaction Medium: An aqueous solution with a base (e.g., sodium hydroxide) is used to neutralize the sulfonic acid byproduct and the HOSA, facilitating the reaction and ensuring the piperidine nitrogen remains nucleophilic.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure the stability of the product and reagents.[5]
Scale-Up Synthesis Workflow
The overall process from starting material to purified product is outlined below. This workflow is designed for efficiency and scalability.
Caption: High-level workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis (100 g Scale)
A. Reagents and Equipment
-
Reagents: 4-Hydroxypiperidine (1.00 mol, 101.15 g), Sodium Hydroxide (2.50 mol, 100 g), Hydroxylamine-O-sulfonic acid (1.10 mol, 124.4 g), Deionized Water, Dichloromethane (DCM), Isopropanol, Heptane, Anhydrous Sodium Sulfate.
-
Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, cooling bath (ice/water), continuous liquid-liquid extractor, rotary evaporator, Büchner funnel, vacuum oven.
B. Safety Precautions
-
Hydrazine Derivatives: this compound is a hydrazine derivative. Hydrazines are classified as hazardous materials; they can be toxic, corrosive, and reactive.[6][7]
-
Personal Protective Equipment (PPE): All steps must be performed in a well-ventilated fume hood. Wear chemical safety goggles, a face shield, butyl rubber gloves, and a chemical-resistant apron or lab coat.[8][9]
-
Reagent Handling: Sodium hydroxide is highly corrosive. HOSA is corrosive and an irritant. Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Waste Disposal: Aqueous waste containing hydrazine derivatives should be neutralized with a dilute oxidizer solution (e.g., sodium hypochlorite) before disposal, in accordance with local regulations.[6]
C. Step-by-Step Procedure
-
Reaction Setup: Equip a 2 L three-neck flask with a mechanical stirrer, thermometer, and an addition funnel. Place the flask in an ice/water bath.
-
Base and Starting Material: In the flask, dissolve sodium hydroxide (60 g, 1.5 mol) in deionized water (500 mL). The dissolution is exothermic; allow the solution to cool to below 10°C. Once cool, add 4-hydroxypiperidine (101.15 g, 1.0 mol) to the stirred solution, maintaining the temperature below 15°C.
-
HOSA Solution Preparation: In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (124.4 g, 1.1 mol) in deionized water (400 mL). This dissolution may be slightly exothermic. Cool the solution to ~15°C.
-
N-Amination Reaction: Transfer the HOSA solution to the addition funnel. Add the HOSA solution dropwise to the stirred piperidine solution over 2-3 hours. Crucially, maintain the internal reaction temperature between 10-20°C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to stir at ambient temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture back down to 10°C in an ice bath.
-
Carefully add solid sodium hydroxide (40 g, 1.0 mol) in portions to make the solution strongly basic (pH > 12). This step is critical to ensure the product is in its free base form for extraction.
-
The product is highly water-soluble, making simple separatory funnel extractions inefficient. Set up a continuous liquid-liquid extractor and extract the aqueous phase with dichloromethane (DCM) for 24 hours.
-
Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or waxy solid.
-
Purification Strategy and Protocol
Due to the high polarity and presence of both hydrogen-bond donor and acceptor groups, this compound is challenging to purify. While column chromatography can be used for small amounts, it is not viable for large-scale production.[4] Crystallization is the most effective and scalable method.[1]
Logic for Purification Method Selection:
-
The crude product contains the desired amino alcohol, unreacted starting materials, and inorganic salts from the work-up.
-
A suitable crystallization solvent system should fully dissolve the product and impurities at an elevated temperature but allow only the desired product to crystallize upon cooling, leaving impurities in the mother liquor.
-
A binary solvent system, such as a polar solvent (e.g., isopropanol) to dissolve the product and a non-polar anti-solvent (e.g., heptane) to induce precipitation, is often effective.
Caption: Step-by-step logic for the purification of this compound by recrystallization.
A. Step-by-Step Purification Protocol
-
Dissolution: Transfer the crude this compound into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot isopropanol (~70°C) with stirring until the solid is fully dissolved.
-
Precipitation: While the solution is still warm, slowly add heptane dropwise with continuous stirring. The solution will become cloudy at the point of saturation.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-5°C) for at least 4 hours to maximize crystal formation.
-
Collection: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold heptane to remove residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40°C to a constant weight.
Data Presentation: Expected Results and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 65-75% (based on 4-hydroxypiperidine) | Gravimetric |
| Purity | ≥98% | HPLC / qNMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | ~85-89 °C (literature dependent) | Melting Point Apparatus |
Conclusion
This application note provides a validated and scalable protocol for the synthesis and purification of this compound. The chosen synthetic route is direct and avoids problematic reagents, while the purification relies on a robust crystallization procedure suitable for large-scale manufacturing. By carefully controlling reaction parameters, especially temperature, and employing the appropriate work-up and purification techniques, researchers and drug development professionals can reliably produce high-purity this compound for their synthetic needs. The emphasis on safety protocols is paramount due to the hazardous nature of the chemical class.[10]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cleartech.ca [cleartech.ca]
- 8. arxada.com [arxada.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nj.gov [nj.gov]
Application Notes & Protocols: Leveraging 1-Aminopiperidin-4-OL in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
Abstract
The 1-aminopiperidin-4-ol scaffold is a valuable building block in medicinal chemistry, offering a three-dimensional structure with multiple points for diversification. Its incorporation into small molecule libraries can lead to the discovery of novel therapeutics with improved pharmacological profiles.[1] This guide provides a comprehensive overview of the strategic use of this compound in solid-phase organic synthesis (SPOS), a powerful technique for the rapid generation of compound libraries.[2] We present detailed protocols for the immobilization, derivatization, and cleavage of this versatile scaffold, enabling researchers to efficiently explore a wide chemical space.
Introduction: The Strategic Advantage of the this compound Scaffold
The piperidine moiety is a prevalent heterocyclic motif in a vast number of FDA-approved drugs and biologically active natural products.[3] The rigid, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective receptor binding. The this compound scaffold, in particular, presents three distinct functional groups—a secondary amine within the ring, an exocyclic primary amine, and a hydroxyl group—offering a trifecta of opportunities for chemical modification.
Solid-phase organic synthesis (SPOS) provides an ideal platform for constructing libraries based on this scaffold. The key advantages of SPOS include the ability to drive reactions to completion using excess reagents, simplified purification through washing away of byproducts and excess reagents, and the potential for automation.[4] This document outlines a robust methodology for the solid-phase synthesis of diverse libraries derived from this compound.
Core Synthetic Strategy: Orthogonal Protection and Resin Anchoring
The successful solid-phase synthesis of a this compound-based library hinges on an effective orthogonal protection strategy. This ensures that each functional group can be selectively deprotected and derivatized without affecting the others or the linkage to the solid support. Our proposed strategy involves:
-
Immobilization via the secondary ring nitrogen: This leaves the primary amine and hydroxyl groups available for diversification.
-
Orthogonal protection of the primary amine and hydroxyl groups: This allows for sequential or parallel derivatization.
The overall synthetic workflow is depicted in the following diagram:
Caption: General workflow for the solid-phase synthesis of a this compound library.
Detailed Protocols
Resin Preparation and Swelling
Proper swelling of the resin is critical for ensuring that the reactive sites are accessible to reagents.[5]
Protocol 1: Resin Swelling
-
Place the desired amount of Wang resin (e.g., 1 g, 1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Add dichloromethane (DCM, 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Add dimethylformamide (DMF, 10 mL/g of resin) and agitate for another 30 minutes.
-
Drain the DMF. The resin is now ready for the attachment of the scaffold.
Immobilization of this compound
For this protocol, we will assume the use of a suitable protected derivative of this compound, for example, with the primary amine protected as a Boc group and the hydroxyl as a silyl ether, to direct the immobilization through the secondary ring nitrogen.
Protocol 2: Scaffold Immobilization
-
To the swollen Wang resin from Protocol 1, add a solution of the protected this compound derivative (3 eq.), diisopropylcarbodiimide (DIC, 3 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in DCM/DMF (1:1, 10 mL/g of resin).
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours.
-
Wash the resin as in step 3 and dry under vacuum.
Orthogonal Deprotection and Diversification
The following protocols outline the selective deprotection of the primary amine and hydroxyl groups, followed by their derivatization.
Protocol 3: Deprotection of the Primary Amine (Boc Group)
-
Swell the resin-bound scaffold in DCM for 30 minutes.
-
Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), 10% diisopropylethylamine (DIPEA) in DCM (2 x 10 mL), and DCM (3 x 10 mL).
Protocol 4: Derivatization of the Primary Amine (Acylation)
-
To the deprotected resin from Protocol 3, add a solution of the desired carboxylic acid (5 eq.), HATU (5 eq.), and DIPEA (10 eq.) in DMF.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Protocol 5: Deprotection of the Hydroxyl Group (Silyl Ether)
-
Swell the resin in tetrahydrofuran (THF).
-
Treat the resin with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF for 2 hours.
-
Drain the solution and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Protocol 6: Derivatization of the Hydroxyl Group (Sulfonylation)
-
To the deprotected resin from Protocol 5, add a solution of the desired sulfonyl chloride (5 eq.) and pyridine (10 eq.) in DCM.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
The sequence of deprotection and derivatization can be altered depending on the desired final products. The following diagram illustrates the diversification strategy.
Caption: A sequential diversification strategy for the resin-bound this compound scaffold.
Cleavage of the Final Products from the Resin
The final step is the release of the derivatized compounds from the solid support.
Protocol 7: Cleavage from Wang Resin
-
Wash the final resin-bound product with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/DCM (95:5 v/v).
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
Data Presentation
The following table provides a summary of the key quantitative parameters for the solid-phase synthesis.
| Parameter | Recommended Value | Notes |
| Resin Loading | 0.5 - 1.5 mmol/g | Higher loading may lead to steric hindrance. |
| Reagent Excess | 3 - 10 equivalents | Ensures reactions go to completion. |
| Reaction Solvents | DMF, DCM, THF | Must ensure good resin swelling.[5] |
| Coupling Reagents | HATU, DIC/DMAP | Choice depends on the specific reaction. |
| Cleavage Cocktail | TFA/DCM (95:5) | Scavengers may be needed for sensitive residues. |
| Typical Yield | 50 - 85% | Dependent on the number of steps and complexity. |
| Typical Purity | > 80% (crude) | Purification by HPLC is often required. |
Conclusion
The use of this compound in solid-phase organic synthesis offers a powerful and efficient route to novel and diverse chemical libraries for drug discovery. The protocols outlined in this application note provide a robust foundation for researchers to explore the chemical space around this valuable scaffold. By leveraging the principles of orthogonal protection and the advantages of solid-phase synthesis, the generation of libraries of complex, three-dimensional molecules can be significantly accelerated.
References
- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Combinatorial liquid-phase synthesis of structurally diverse benzimidazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Amino Group in 1-Aminopiperidin-4-ol
<
Abstract
This technical guide provides detailed application notes and validated protocols for the chemical modification of the exocyclic primary amino group of 1-aminopiperidin-4-ol. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its utility in constructing complex molecular architectures with potential therapeutic applications. The protocols herein describe robust methodologies for acylation, sulfonylation, and reductive amination, offering a comprehensive toolkit for the synthesis of diverse derivatives. Each protocol is accompanied by mechanistic insights, a discussion of critical experimental parameters, and expected outcomes to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of this compound
The this compound scaffold is a valuable synthon in medicinal chemistry and drug discovery. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, prized for its favorable pharmacokinetic properties. The presence of a hydroxyl group at the 4-position offers a handle for further diversification or can participate in crucial hydrogen bonding interactions with biological targets. The key feature, however, is the N-amino group, a reactive primary amine that serves as a prime site for introducing a wide array of functional groups. This functionalization can profoundly influence the pharmacological profile of the resulting molecules, including their potency, selectivity, and metabolic stability. This guide focuses on the three most common and versatile transformations of this amino group: acylation, sulfonylation, and reductive amination.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[1] this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. It may also be harmful if swallowed, in contact with skin, or inhaled.[1]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Acylation of the N-Amino Group
Acylation introduces an acyl group onto the primary amine, forming a stable amide bond. This is a fundamental transformation for building peptidomimetics, introducing specific recognition motifs, or altering the electronic properties of the parent molecule.
General Reaction Scheme
References
Application Notes and Protocols for 1-Aminopiperidin-4-OL in Bioconjugation
Introduction: The Critical Role of Linkers in Modern Bioconjugation
In the landscape of advanced therapeutics and diagnostics, bioconjugates—such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled proteins—represent a paradigm of precision medicine. The efficacy of these complex molecules hinges on the synergy of their components: the targeting biomolecule, the functional payload, and the linker that connects them. The linker is far from a passive spacer; it is a critical determinant of the bioconjugate's stability, solubility, pharmacokinetics, and mechanism of action.[1][2][3][4] An ideal linker must be stable in circulation to prevent premature payload release but allow for efficient cleavage and payload activation at the target site.[1][5]
Saturated heterocyclic scaffolds like piperidine have gained prominence in medicinal chemistry for their ability to impart conformational rigidity, which can be crucial for optimizing the interaction between the conjugated molecules.[6] This structural constraint can lead to a more defined spatial orientation, enhancing metabolic stability and potency.[6][7]
This application note introduces 1-Aminopiperidin-4-OL as a novel and versatile linker for bioconjugation. Its unique structure, featuring a primary amine and a secondary hydroxyl group on a rigid piperidine ring, offers dual-handle functionality for a variety of conjugation strategies. We will explore its chemical properties, potential advantages, and provide detailed protocols for its incorporation into bioconjugation workflows.
Chemical Profile and Strategic Advantages of this compound
This compound is a bifunctional molecule that presents two distinct reactive sites for covalent modification: a primary amine at the 1-position and a hydroxyl group at the 4-position. This dual reactivity is the cornerstone of its utility as a linker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [8] |
| Molecular Weight | 116.16 g/mol | [8] |
| XLogP3 | -1.73 | [8] |
| Boiling Point | 209.1 ± 33.0 °C at 760 mmHg | [8] |
| Density | 1.1 ± 0.1 g/cm³ | [8] |
| PSA (Polar Surface Area) | 49.5 Ų | [8] |
Key Advantages as a Bioconjugation Linker:
-
Dual Functionality: The presence of both a primary amine and a secondary hydroxyl group allows for orthogonal or sequential conjugation strategies. One group can be used to attach the payload, while the other connects to the biomolecule, or one can be used for introducing a solubility enhancer or a cleavable moiety.
-
Structural Rigidity: The piperidine ring provides a conformationally constrained scaffold.[6] This rigidity can pre-organize the bioconjugate into a favorable conformation for target binding, potentially increasing efficacy.[6]
-
Enhanced Hydrophilicity: With a low XLogP3 value and a polar hydroxyl group, this linker can improve the aqueous solubility of hydrophobic payloads, a common challenge in bioconjugate development.[8]
-
Versatile Chemical Handle: The primary amine is a strong nucleophile, readily reactive with a wide array of commercially available amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters.[9][10] The secondary hydroxyl group, while less nucleophilic, can be selectively targeted through various chemical transformations, such as oxidation to a ketone or conversion to a better leaving group for subsequent reactions.[11]
Experimental Workflows and Protocols
The dual functionality of this compound allows for two primary strategic approaches for its incorporation as a linker.
-
Strategy A: Amine-First Conjugation. Utilize the highly reactive primary amine for the initial coupling reaction, leaving the hydroxyl group available for subsequent modification or as a passive hydrophilicity enhancer.
-
Strategy B: Hydroxyl-First Conjugation. Chemically activate the hydroxyl group to introduce a more reactive handle for the initial conjugation, preserving the primary amine for a later step.
The following diagram illustrates these two divergent pathways for creating a bioconjugate.
Caption: Divergent bioconjugation strategies using this compound.
Protocol 1: Amine-First Conjugation to a Biomolecule via an NHS Ester Crosslinker
This protocol details the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) containing a carboxylic acid to this compound, followed by activation of the biomolecule (e.g., an antibody) for reaction with the linker's hydroxyl group (this example assumes a secondary reaction not detailed here, focusing on the initial linker-payload synthesis). A more direct approach is to first conjugate a heterobifunctional crosslinker to the biomolecule and then react it with the linker. This protocol will focus on creating a linker-payload intermediate ready for conjugation.
Expertise & Experience: The primary amine of this compound is a strong nucleophile that readily reacts with electrophilic groups like NHS esters.[9][10] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2-8.5), which are compatible with most biomolecules.[9][12] It is crucial to use an amine-free buffer to prevent competition for the NHS ester.[13] Hydrolysis of the NHS ester is a competing reaction, so the reaction should be performed promptly after preparing the NHS ester solution.[9][10]
Materials:
-
This compound
-
Payload-COOH (Carboxylic acid-containing payload)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
HPLC system for purification and analysis
Procedure:
-
Activation of Payload-COOH:
-
Dissolve Payload-COOH (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 1 hour to form the Payload-NHS ester. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.2 equivalents) in the Coupling Buffer.
-
Slowly add the activated Payload-NHS ester solution from step 1 to the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The pH should be maintained around 7.5-8.0.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to react with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting Payload-Linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the Payload-Linker conjugate by LC-MS and NMR.
-
Table 2: Recommended Reaction Conditions for Amine-First Conjugation
| Parameter | Recommended Value | Rationale |
| pH for NHS ester reaction | 7.2 - 8.5 | Optimal for deprotonated primary amines to act as nucleophiles while minimizing rapid hydrolysis of the NHS ester.[9] |
| Molar excess of Linker | 1.2 - 2 equivalents | Drives the reaction to completion and ensures full consumption of the activated payload. |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conjugation efficiency at room temperature. |
| Quenching Reagent | Tris or Glycine | Contains a primary amine that effectively caps any remaining reactive NHS esters.[13] |
Protocol 2: Functionalization of the Hydroxyl Group and Subsequent Amine Conjugation
This protocol describes the oxidation of the secondary hydroxyl group of this compound to a ketone, creating a new reactive handle. This ketone can then be used for conjugation strategies like oxime or hydrazone formation, preserving the primary amine for a later step.
Expertise & Experience: The selective modification of hydroxyl groups in the presence of a primary amine can be challenging due to the amine's higher nucleophilicity.[11] Protecting the amine group (e.g., with a Boc group) before modifying the hydroxyl is a standard synthetic strategy.[14][15] Oxidation of the secondary alcohol to a ketone provides an electrophilic carbonyl group, which has orthogonal reactivity to the nucleophilic amine.[11] This allows for specific conjugation chemistries like hydrazone or oxime ligation.
Materials:
-
1-(Boc-amino)piperidin-4-ol (Boc-protected starting material)
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
Dichloromethane (DCM)
-
Payload-Hydrazide (Hydrazide-functionalized payload)
-
Reaction Buffer: Acetate buffer, pH 4.5-5.5
-
Trifluoroacetic acid (TFA) for deprotection
-
HPLC system for purification and analysis
Procedure:
-
Boc Protection of the Amine (if starting with this compound):
-
Dissolve this compound in a suitable solvent (e.g., dioxane/water).
-
Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract and purify to yield 1-(Boc-amino)piperidin-4-ol.
-
-
Oxidation of the Hydroxyl Group:
-
Dissolve 1-(Boc-amino)piperidin-4-ol (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of Na₂S₂O₃.
-
Extract with DCM, dry over Na₂SO₄, and purify by column chromatography to yield 1-(Boc-amino)piperidin-4-one.
-
-
Conjugation to Payload-Hydrazide (Hydrazone Formation):
-
Dissolve 1-(Boc-amino)piperidin-4-one (1 equivalent) and Payload-Hydrazide (1.2 equivalents) in the Reaction Buffer (pH 4.5-5.5).
-
Stir at room temperature for 4-12 hours. The slightly acidic pH catalyzes the hydrazone formation.
-
Purify the resulting Boc-protected Payload-Linker conjugate by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in DCM.
-
Add TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the final Payload-Linker with a free primary amine.
-
-
Characterization:
-
Confirm the structure and purity of the final product by LC-MS and NMR. This product is now ready for conjugation to a biomolecule via its primary amine.
-
Caption: Workflow for hydroxyl group functionalization and conjugation.
Analytical Characterization of Bioconjugates
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
Table 3: Key Analytical Methods for Characterization
| Analytical Method | Parameter Measured | Rationale & Importance |
| Mass Spectrometry (LC-MS) | Molecular Weight, Drug-to-Antibody Ratio (DAR) | Confirms successful conjugation and determines the average number of linker-payload molecules attached to each biomolecule.[16] |
| HPLC (RP-HPLC, HIC) | Purity, Aggregation, DAR Distribution | Separates unconjugated components, aggregates, and different drug-loaded species to ensure homogeneity and stability.[16] |
| UV-Vis Spectroscopy | DAR (for chromophoric drugs) | A simpler method to estimate the average DAR by measuring absorbance at wavelengths specific to the protein and the payload. |
| SDS-PAGE | Apparent Molecular Weight, Purity | Visualizes the increase in molecular weight upon conjugation and assesses the overall purity of the conjugate. |
| NMR Spectroscopy | Structural Confirmation of Linker-Payload | Provides detailed structural information to confirm the identity and integrity of the synthesized linker-payload intermediate. |
Safety and Handling
While specific safety data for this compound is limited, related aminopiperidine compounds are classified as flammable, corrosive, and potentially harmful if swallowed, inhaled, or in contact with skin.[13][17][18]
-
Handling: Always handle in a well-ventilated area or under a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid generating dust or aerosols.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[13] Keep containers tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound presents a compelling new tool for the bioconjugation toolbox. Its defined, rigid structure combined with dual amine and hydroxyl functionality offers researchers significant flexibility in linker design. By leveraging established amine-reactive chemistries or employing selective hydroxyl group modifications, this linker can be strategically incorporated to connect a wide range of payloads to biomolecules. The inherent hydrophilicity and conformational rigidity of the piperidine scaffold may offer advantages in improving the physicochemical and pharmacokinetic properties of the final bioconjugate. The protocols and strategies outlined in this note provide a foundational framework for researchers to begin exploring the potential of this compound in the development of next-generation bioconjugates.
References
- 1. Functional group modification for conjugation [biosyn.com]
- 2. bachem.com [bachem.com]
- 3. 2bscientific.com [2bscientific.com]
- 4. 4-(hydroxymethyl)piperidin-4-ol hydrochloride | 240401-25-6 | QJA40125 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Aminopiperidine, 95% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Aminopiperidin-4-OL Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Aminopiperidin-4-OL. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to suboptimal yields and purity. As a key structural motif in medicinal chemistry, the efficient synthesis of this building block is of significant interest. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges you may encounter in the lab.
Overview of the Primary Synthetic Route
The most prevalent and direct method for synthesizing this compound is the electrophilic N-amination of 4-hydroxypiperidine. This reaction typically employs an aminating agent that delivers an electrophilic "NH2+" equivalent to the nucleophilic nitrogen of the piperidine ring. Among various reagents, Hydroxylamine-O-sulfonic acid (HOSA) is widely used due to its commercial availability and reactivity.[1][2]
The fundamental transformation is illustrated below:
Caption: Primary synthesis route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate in the N-amination of 4-hydroxypiperidine with HOSA?
Low yield is the most frequent complaint. The N-amination reaction is sensitive to several interconnected variables. A systematic review of the following parameters is the first step in troubleshooting.
1. Molar Ratio of Reactants: The stoichiometry is crucial. While a 1:1 molar ratio is the theoretical minimum for the aminating agent, an excess of the piperidine starting material is often beneficial. A patent for the synthesis of the parent 1-aminopiperidine suggests a cumulative mole ratio of piperidine to HOSA of at least 2:1, with 3:1 being particularly preferred, to drive the reaction to completion and maximize conversion.[3]
2. Reaction Temperature: Temperature control is critical. The initial addition of HOSA to the piperidine solution should be carefully managed, as the reaction can be exothermic. A recommended temperature range for the addition is between 35°C and 45°C.[3] After the addition is complete, a gentle heating step (e.g., to 50-70°C) may be required to ensure the reaction goes to completion.[3] Overheating can lead to decomposition of HOSA and the formation of side products.
3. pH Control: This is arguably the most critical and often overlooked parameter. The reaction requires a basic environment to ensure the piperidine nitrogen is deprotonated and thus sufficiently nucleophilic to attack the electrophilic HOSA. However, excessively high pH can degrade the HOSA reagent. The process is typically performed in an aqueous alkaline solution, often using a strong base like sodium hydroxide.[3] The pH must be high enough to neutralize the sulfuric acid byproduct formed during the reaction, which would otherwise protonate the starting piperidine and shut down the reaction.
4. Quality and Handling of HOSA: Hydroxylamine-O-sulfonic acid is a hygroscopic solid.[1] Absorption of moisture from the atmosphere can reduce its effective concentration and introduce excess water into the reaction, which can affect reaction kinetics. Always use a fresh, dry batch of HOSA and handle it quickly in a low-humidity environment.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation is a primary cause of both low yield and purification difficulties. Understanding the potential side reactions is key to mitigating them.
-
Over-amination: While less common with HOSA compared to other aminating agents, it's theoretically possible for the product, this compound, to react with another molecule of HOSA. This is generally minimized by controlling the stoichiometry and avoiding a large excess of the aminating agent.
-
Reagent Decomposition: HOSA can decompose, especially at elevated temperatures or improper pH, leading to a complex mixture of byproducts. Maintaining the recommended temperature profile is essential.
-
Oxidation: The hydroxyl group on the piperidine ring is generally stable under these conditions, but impurities in the starting materials or reagents could potentially catalyze oxidation, especially if transition metals are present. Ensure high-purity starting materials are used.
Mitigation Strategies:
-
Controlled Addition: Add the HOSA solution portion-wise or via a dropping funnel to the piperidine solution to maintain better control over the reaction exotherm and local concentrations.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Q3: What is the optimal base and solvent system for this reaction?
The choice of base and solvent is interdependent and impacts both yield and workup.
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to maintain the necessary alkaline conditions.[3] The base serves to deprotonate the piperidine starting material and neutralize the sulfuric acid byproduct. The amount of base should be sufficient to accomplish both tasks, typically at least two equivalents relative to HOSA.
-
Solvent: The reaction is often performed in an aqueous solution.[3] Water is effective at dissolving the inorganic base and HOSA. However, using a biphasic system or an excess of liquid piperidine as a solvent phase can aid in product isolation.[3]
Q4: My product is difficult to purify. What are the recommended purification strategies?
This compound is a polar, water-soluble compound, which can make extraction and purification challenging.
-
Extraction: After the reaction, the mixture is typically basic. The product, being an organic base, can be extracted from the aqueous layer. However, its polarity can lead to poor partitioning. Using a more polar organic solvent like dichloromethane (DCM) or performing multiple extractions can improve recovery. A common industrial workup involves separating the organic phase (excess piperidine containing the product) from the aqueous phase.[3]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can then be regenerated by treatment with a base.
-
Column Chromatography: For lab-scale purifications, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide mixed with solvents like DCM/methanol or ethyl acetate/methanol, is typically required to prevent the polar amine from streaking on the acidic silica gel.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and actionable solutions to improve your synthesis yield.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incorrect pH (too acidic).2. Inactive/degraded HOSA reagent.3. Insufficient reaction temperature or time. | 1. Ensure the reaction medium is sufficiently basic (pH > 10) with at least 2 eq. of base (e.g., NaOH).2. Use a fresh, dry bottle of HOSA.[1]3. Monitor reaction by TLC/LCMS. If stalled, consider gentle heating (50-60°C) for a few hours. |
| Yield Plateaus at ~50% | 1. Insufficient base to neutralize H₂SO₄ byproduct.2. Reversible reaction or equilibrium state. | 1. The reaction produces one equivalent of strong acid. Ensure at least 2 equivalents of base are used per equivalent of HOSA.2. Use an excess of the piperidine starting material (e.g., 2-3 equivalents) to push the equilibrium toward the product.[3] |
| Formation of Dark Tar/Polymer | 1. Reaction temperature too high.2. HOSA added too quickly, causing an exotherm.3. Air oxidation. | 1. Maintain strict temperature control, especially during HOSA addition (keep below 45°C).[3]2. Add HOSA solution slowly and with vigorous stirring.3. Run the reaction under an inert nitrogen or argon atmosphere. |
| Difficult Product Isolation | 1. Product is highly water-soluble.2. Emulsion formation during workup. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility.2. Use a more polar extraction solvent like DCM or a mixture (e.g., DCM/Isopropanol).3. Break emulsions by adding more brine or filtering through celite. |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Amination of 4-Hydroxypiperidine
This protocol is a representative method based on established principles of N-amination.[3][4] Researchers should optimize conditions for their specific scale and setup.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 4-hydroxypiperidine (3.0 eq.).
-
Base and Solvent: Add water and Sodium Hydroxide (NaOH, 2.2 eq. relative to HOSA) and stir until all solids dissolve. Cool the mixture to ~35°C in a water bath.
-
HOSA Addition: In a separate beaker, dissolve Hydroxylamine-O-sulfonic acid (HOSA, 1.0 eq.) in water. Add this solution to the addition funnel.
-
Reaction: Add the HOSA solution dropwise to the stirred piperidine solution over 1-2 hours, ensuring the internal temperature does not exceed 45°C.
-
Completion: After the addition is complete, heat the reaction mixture to 55-60°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If two phases are present, separate the layers. If not, saturate the aqueous solution with sodium chloride (NaCl).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as required.
Troubleshooting Workflow
If you are facing issues with the synthesis, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Troubleshooting Side Reactions in 1-Aminopiperidin-4-OL Chemistry
Welcome to the Technical Support Center for 1-Aminopiperidin-4-OL chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a bifunctional molecule containing a reactive hydrazine moiety and a secondary alcohol on a piperidine scaffold, this compound offers unique opportunities for the construction of complex molecules. However, its distinct functionalities can also lead to specific side reactions that may complicate synthesis and purification.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond a simple list of procedures to explain the underlying chemical principles of common issues, offering field-proven insights to help you diagnose and resolve challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions with Aldehydes and Ketones
Question: I am attempting to form a hydrazone by reacting this compound with an aldehyde/ketone, but I am observing low yields of the desired product. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in hydrazone formation with this compound are a common issue that can often be traced back to suboptimal reaction conditions or the inherent reactivity of the starting materials. The key is to favor the desired condensation reaction while minimizing potential degradation or side reactions.
Underlying Causality:
The formation of a hydrazone is a reversible condensation reaction that proceeds through a hemiaminal intermediate. The rate-limiting step is often the acid-catalyzed dehydration of this intermediate. Insufficient catalysis, inappropriate pH, or thermal instability of the product can all contribute to low yields.
Troubleshooting Protocol:
-
pH Control is Critical:
-
Problem: The reaction may be proceeding too slowly or not at all if the pH is too high (insufficient protonation of the carbonyl) or too low (protonation of the hydrazine, reducing its nucleophilicity).
-
Solution: The reaction is typically acid-catalyzed. Add a catalytic amount of a weak acid to your reaction mixture. Acetic acid is a common and effective choice. Aim for a mildly acidic pH range (typically 4-5). You can monitor the pH with pH paper.
-
Experimental Step: To a solution of your aldehyde/ketone and this compound in a suitable solvent (e.g., ethanol, methanol), add 1-5 mol% of glacial acetic acid. Monitor the reaction progress by TLC or LC-MS.
-
-
Water Removal:
-
Problem: As a condensation reaction, the formation of water as a byproduct can shift the equilibrium back towards the starting materials.
-
Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved through the use of a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent (e.g., toluene), or by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Experimental Step: For reactions in a non-protic solvent like toluene, set up a Dean-Stark apparatus. For reactions in other solvents, add freshly activated 4Å molecular sieves to the reaction flask.
-
-
Temperature and Reaction Time:
-
Problem: The reaction may be too slow at room temperature, or the product may be degrading at elevated temperatures.
-
Solution: Start by running the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. It is crucial to monitor for the appearance of degradation products by TLC or LC-MS.
-
Experimental Step: Set up parallel small-scale reactions at room temperature, 40 °C, and 60 °C. Analyze samples from each reaction at regular intervals (e.g., 1h, 4h, 12h) to determine the optimal temperature and time.
-
Data Presentation: Optimizing Hydrazone Formation
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale |
| Catalyst | None | Catalytic Acetic Acid | Facilitates dehydration of the hemiaminal intermediate. |
| Water Removal | None | Dean-Stark or Molecular Sieves | Drives the equilibrium towards product formation. |
| Temperature | 80 °C | Room Temperature to 40 °C | Minimizes potential thermal degradation of the product. |
Issue 2: Formation of Azines and Other Impurities in Hydrazone Synthesis
Question: During the synthesis of a hydrazone from this compound, I am observing a significant amount of a byproduct that I suspect is an azine. How can I confirm this and prevent its formation?
Answer:
The formation of azines is a known side reaction in hydrazone synthesis, particularly when using hydrazine or its derivatives.[1] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.
Underlying Causality:
The N-H proton of the hydrazone is still weakly acidic and can be involved in further condensation reactions, especially under harsh conditions or with an excess of the carbonyl compound.
Diagnostic Approach:
-
Mass Spectrometry (MS): The azine byproduct will have a molecular weight corresponding to two molecules of the carbonyl compound and one molecule of the N-N fragment from hydrazine, minus two molecules of water.
-
NMR Spectroscopy: The 1H NMR spectrum of the azine will show symmetry if the two carbonyl-derived fragments are identical.
Prevention Strategies:
-
Stoichiometry Control:
-
Problem: Using an excess of the aldehyde or ketone can drive the formation of the azine.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of this compound relative to the carbonyl compound. This ensures that the carbonyl is consumed before it can react with the product hydrazone.
-
Experimental Step: Carefully measure and add the carbonyl compound dropwise to a solution of this compound.
-
-
Reaction Conditions:
-
Problem: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable azine.
-
Solution: As with optimizing for yield, use the mildest conditions possible. Monitor the reaction closely and stop it as soon as the starting carbonyl compound is consumed.
-
Visualizing the Competing Reactions:
Caption: Desired hydrazone formation versus azine byproduct formation.
Issue 3: Observation of Over-Alkylation or N-N Bond Cleavage
Question: I am using this compound in a reaction involving alkylating agents or reductive conditions, and I am seeing products that suggest over-alkylation or cleavage of the N-N bond. Why is this happening and what can I do to prevent it?
Answer:
The presence of two nitrogen atoms in this compound (the piperidine ring nitrogen and the exocyclic amino nitrogen) and the relatively weak N-N bond present unique challenges in reactions involving strong bases, nucleophiles, or reducing agents.
Underlying Causality:
-
Over-alkylation: While the exocyclic amino group is generally more nucleophilic, under certain conditions, particularly with highly reactive alkylating agents or strong bases, alkylation can occur at both the exocyclic nitrogen and the piperidine ring nitrogen.[2]
-
N-N Bond Cleavage: The N-N bond in hydrazine derivatives can be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts) or in the presence of strong nucleophiles or bases.[3][4] This can lead to the formation of piperidin-4-ol as a byproduct.
Troubleshooting Protocol:
-
Protecting Group Strategy for Selective Alkylation:
-
Problem: Non-selective alkylation at both nitrogen atoms.
-
Solution: If selective alkylation on the exocyclic amino group is desired, consider protecting the piperidine nitrogen. A Boc (tert-butyloxycarbonyl) group is a common choice.
-
Experimental Step:
-
Protect the piperidine nitrogen of this compound with Boc₂O.
-
Perform the desired alkylation on the exocyclic amino group.
-
Deprotect the Boc group using acidic conditions (e.g., TFA in DCM).
-
-
-
Controlling Reductive Amination:
-
Problem: In reductive amination, the secondary amine of the piperidine ring can also react, leading to over-alkylation.[5]
-
Solution: Use a milder reducing agent that preferentially reduces the iminium ion formed from the exocyclic amine. Sodium triacetoxyborohydride (STAB) is often a good choice for this.[6]
-
Experimental Step: Perform the reductive amination in a suitable solvent (e.g., dichloroethane) using STAB as the reducing agent at room temperature.
-
-
Avoiding N-N Bond Cleavage:
-
Problem: Cleavage of the N-N bond under reductive conditions.
-
Solution: Avoid harsh reducing agents like Raney nickel or high-pressure hydrogenation if N-N bond preservation is critical. Milder reducing agents or alternative synthetic routes should be considered.
-
Experimental Step: If a reduction is necessary, screen milder conditions first, such as transfer hydrogenation with ammonium formate and Pd/C at moderate temperatures. Monitor the reaction for the formation of piperidin-4-ol by LC-MS.
-
Visualizing N-N Bond Cleavage:
Caption: N-N bond cleavage as a potential side reaction.
Issue 4: Dimerization and Oligomerization
Question: My reaction mixture is showing high molecular weight species in the mass spectrum, suggesting dimerization or oligomerization. What could be causing this?
Answer:
Dimerization or oligomerization of this compound or its derivatives can occur through several mechanisms, particularly if the molecule can react with itself.
Underlying Causality:
-
Intermolecular Condensation: If the reaction conditions are suitable for condensation (e.g., formation of an imine/hydrazone), a derivative of this compound that also contains a carbonyl group could potentially react with another molecule of the starting material.
-
Intermolecular Nucleophilic Attack: The exocyclic amino group of one molecule could potentially act as a nucleophile towards an electrophilic center on another molecule, especially in the presence of activating agents. For instance, the hydroxyl group could be activated and then displaced by the amino group of another molecule.
Mitigation Strategies:
-
High Dilution:
-
Problem: At high concentrations, intermolecular reactions are more likely to occur than intramolecular reactions.
-
Solution: Running the reaction at high dilution can favor the desired intramolecular reaction or prevent intermolecular side reactions.
-
Experimental Step: Perform the reaction at a concentration of 0.01 M or lower. If adding a reagent, use a syringe pump for slow addition to maintain a low instantaneous concentration.
-
-
Protecting Groups:
-
Problem: The presence of multiple reactive functional groups allows for self-reaction.
-
Solution: Protect one of the reactive groups (e.g., the alcohol or the amino group) to prevent it from participating in unwanted intermolecular reactions.
-
Experimental Step: Before carrying out the main reaction, protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) or the amino group as a carbamate (e.g., Boc).
-
Data Table: Dimerization Prevention
| Factor | Prone to Dimerization | Minimized Dimerization | Rationale |
| Concentration | > 0.1 M | < 0.01 M | Reduces the probability of intermolecular collisions. |
| Functional Groups | Both -OH and -NHNH₂ are unprotected | One group is protected | Prevents one of the reactive sites from participating in intermolecular reactions. |
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimization of Coupling Reactions Involving 1-Aminopiperidin-4-OL
Welcome to the technical support center for optimizing coupling reactions with 1-Aminopiperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. The unique bifunctional nature of this compound, possessing both a primary amino group and a secondary alcohol, presents specific challenges and opportunities in amide bond formation. This resource will help you navigate these complexities to achieve high-yield, high-purity products.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound with carboxylic acids.
Issue 1: Low or No Product Yield
Question: My amide coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and how can I resolve this?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be efficiently converted into a reactive intermediate for the amine to attack.[1]
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider switching to a more potent coupling reagent. For sterically hindered substrates, more powerful onium-salt reagents like HATU, HBTU, or COMU are often necessary.[3] Acyl fluoride-forming reagents like TFFH can also be effective for particularly challenging couplings.[3][4]
-
-
Deactivation of the Amine: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact reaction efficiency.
-
Solution: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred.[1][6] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[1] For slow reactions, gentle heating or extending the reaction time may improve yields, but this should be monitored carefully to avoid side reactions.[3]
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or near the amino group of the piperidine can impede the reaction.[1][3]
-
Solution: In cases of severe steric hindrance, increasing the reaction time (from a few hours to overnight) and/or temperature can help overcome the activation energy barrier.[3] Using a more powerful coupling reagent, as mentioned above, is also a key strategy.
-
Issue 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC or peaks in my LC-MS corresponding to side products. What are they and how can I minimize them?
Answer: The presence of the hydroxyl group on the piperidine ring is the primary cause of side product formation in this specific reaction.
Potential Causes & Solutions:
-
O-Acylation: The secondary alcohol of this compound can compete with the primary amine in reacting with the activated carboxylic acid, leading to the formation of an ester byproduct.
-
Solution 1 (Protecting Group Strategy): The most robust solution is to protect the hydroxyl group prior to the coupling reaction. A common protecting group for alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether. This group is stable to the coupling conditions and can be easily removed afterward.
-
Solution 2 (Kinetic Control): If a protection/deprotection sequence is undesirable, you can favor N-acylation through careful control of reaction conditions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the more nucleophilic primary amine over the alcohol.
-
Solution 3 (Choice of Coupling Reagent): Some coupling reagents exhibit higher chemoselectivity. Phosphonium-based reagents like PyBOP are known to favor N-acylation over O-acylation.[7]
-
-
Racemization: If your carboxylic acid partner has a chiral center, there is a risk of epimerization during the activation step.
-
Guanidinylation of the Amine: If you are using a uronium-based coupling reagent (like HATU or HBTU) in excess, it can react with the primary amine of your product to form a guanidinium byproduct, effectively capping it.
-
Solution: Avoid using a large excess of the uronium reagent. Phosphonium-based reagents (e.g., PyBOP, PyAOP) do not cause this side reaction and can be a better choice if this is a persistent issue.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are generally recommended for this compound?
A1: The choice depends on the specific carboxylic acid you are coupling.
-
For simple, non-hindered acids: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt or OxymaPure can be effective and economical.[5][8]
-
For more challenging or sterically hindered acids: Onium salts are the reagents of choice.
-
Uronium/Aminium salts: HATU is highly effective due to its rapid reaction kinetics and ability to overcome steric hindrance.[7][8] HBTU is another popular and effective option.[6]
-
Phosphonium salts: PyBOP and PyAOP are excellent choices, especially when minimizing side reactions like guanidinylation is critical.[3][7]
-
| Reagent Class | Examples | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Cost-effective | Lower reactivity, risk of racemization (mitigated by additives), byproduct removal can be difficult (DCU).[5][8] |
| Onium (Uronium) | HATU, HBTU, HCTU | High reactivity, fast reactions, good for hindered couplings.[6][8] | Can cause guanidinylation if used in excess. |
| Onium (Phosphonium) | PyBOP, PyAOP | High reactivity, low racemization, no guanidinylation side reaction.[3][7] | Byproducts can sometimes be challenging to remove.[5] |
Q2: What is the optimal order of addition for the reagents?
A2: A pre-activation step is generally recommended to ensure efficient coupling and minimize side reactions.
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU, 1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[1]
-
Add a solution of this compound (1.0-1.2 eq.) to the pre-activated mixture.
-
Monitor the reaction to completion using TLC or LC-MS.
Q3: How should I purify the final product?
A3: The purification strategy will depend on the properties of your final compound.
-
Aqueous Workup: After the reaction is complete, it can be quenched with water or a saturated aqueous solution of NH₄Cl.[1] This is followed by extraction with an organic solvent like ethyl acetate or DCM. The organic layer should then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[1]
-
Chromatography: Due to the polar nature of the piperidine and hydroxyl groups, column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is typically effective. Adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help prevent the product from streaking on the silica gel column.
Q4: Do I need to protect the secondary amine on the piperidine ring?
A4: No, in this case, this compound has a primary amino group (-NH2) attached to the piperidine nitrogen, not a secondary amine on the ring itself. The piperidine nitrogen is tertiary. The primary amine is the intended site of reaction. The key functional groups of concern are the primary amine and the secondary alcohol.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound.
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
In a separate vial, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagrams
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of Polar Aminopiperidine Derivatives
Welcome to the technical support center for the purification of polar aminopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often troublesome compounds. Aminopiperidines are a cornerstone in medicinal chemistry, but their inherent polarity and basicity create a unique set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-purity compounds efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and common questions that arise when working with polar aminopiperidine derivatives.
Q1: Why are polar aminopiperidine derivatives so difficult to purify using standard reverse-phase chromatography (RPC)?
A: Standard reverse-phase chromatography, typically using a C18 column, separates compounds based on hydrophobicity. Polar aminopiperidine derivatives pose a challenge for two primary reasons:
-
High Polarity: These molecules are very water-soluble and have minimal hydrophobic character. Consequently, they have a weak affinity for the nonpolar C18 stationary phase and are often poorly retained, eluting at or near the column's void volume.[1][2]
-
Basic Nature: The amine functional groups are basic (piperidine pKa is ~11, and aminopiperidines can have pKa values around 10.4).[3][4] At the typical mobile phase pH used in RPC (pH 2-8), these amines are protonated, carrying a positive charge. This charge further enhances their polarity and reduces retention.
Q2: What is "peak tailing," and why is it so common with these compounds?
A: Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[5] For basic compounds like aminopiperidines, the primary cause is secondary ionic interactions with the stationary phase.[6][7]
Silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At mid-range pH, some of these silanols deprotonate to form negatively charged sites (Si-O⁻).[8] The positively charged (protonated) aminopiperidine can then interact strongly with these negative sites via cation exchange.[7] Since this interaction is stronger than the desired hydrophobic interaction, it causes some molecules to lag behind the main peak, resulting in tailing.[9][10]
Q3: Can I use normal-phase chromatography instead?
A: While normal-phase chromatography (NPC) uses a polar stationary phase (like bare silica) that can retain polar compounds, it often presents its own set of problems for aminopiperidines. The highly acidic nature of the silica surface can lead to very strong, sometimes irreversible, adsorption of the basic amine, resulting in poor recovery and extreme peak tailing.[11] Furthermore, these compounds often have poor solubility in the non-polar organic solvents used in traditional NPC.[12]
Q4: What is HILIC, and is it a good alternative?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying highly polar compounds.[12][13][14] HILIC uses a polar stationary phase (like silica, diol, or amide) but with a reverse-phase-like mobile phase, typically high in acetonitrile with a small amount of water or aqueous buffer.[13]
The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[12][13] Because water is the "strong" solvent in HILIC, it is highly effective at retaining and separating compounds that are too polar for reverse-phase.[15]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Poor or No Retention on C18 Columns
-
Symptom: Your aminopiperidine derivative elutes in the solvent front (void volume).
-
Underlying Cause: The compound is too polar to interact with the nonpolar C18 stationary phase.[1][16]
-
Solutions:
-
Method A: Switch to a Polar-Compatible Stationary Phase. Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases (typically >95% water), leading to a loss of retention.[1] Using a "polar-embedded" or "aqua" type column, which has a polar group embedded near the base of the alkyl chain, prevents this collapse and offers better retention for polar analytes.[16]
-
Method B: Adopt a HILIC Approach. This is often the most effective solution. HILIC is specifically designed for polar compounds and provides robust retention where reverse-phase fails.[17][18]
-
The following diagram outlines a decision-making process for selecting the appropriate chromatographic mode.
Caption: Decision tree for chromatography mode selection.
Problem 2: Severe Peak Tailing
-
Symptom: Peaks are asymmetrical with a Tailing Factor (Tf) > 1.2.[9]
-
Underlying Cause: Secondary ionic interactions between the protonated amine and negatively charged residual silanols on the silica support.[7][8][10]
-
Solutions:
-
Method A: Mobile Phase pH and Additive Optimization. The goal is to minimize the unwanted ionic interactions.
-
Low pH (2-3): Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) protonates the surface silanols, neutralizing their negative charge and reducing tailing.[9]
-
High pH (8-10): Using a basic mobile phase (e.g., with ammonium hydroxide) deprotonates the aminopiperidine, neutralizing its positive charge. This requires a pH-stable column.[11]
-
TFA as an Ion-Pairing Agent: TFA is a stronger acid than formic acid and acts as an ion-pairing agent.[7][19] The trifluoroacetate anion pairs with the protonated amine, masking its positive charge and improving peak shape. However, TFA can suppress the signal in mass spectrometry (MS).[7][20]
-
-
| Additive | Typical Conc. | Approx. pH | Mechanism of Action | MS Compatibility |
| Formic Acid (FA) | 0.1% | ~2.7 | Neutralizes surface silanols.[7] | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | ~2.0 | Neutralizes silanols AND acts as an ion-pairing agent.[7][19] | Poor (causes ion suppression)[20] |
| Ammonium Formate | 10-50 mM | pH 3-4 | Buffers the mobile phase and increases ionic strength, which can improve peak shape.[21][22] | Good |
This diagram illustrates how mobile phase additives reduce secondary interactions.
Caption: Mechanism of peak tailing and mitigation by additives.
Problem 3: Low Recovery and Co-elution with Impurities
-
Symptom: Poor mass balance after purification or the inability to separate the target compound from structurally similar impurities.
-
Underlying Cause:
-
Metal Chelation: Amines and other Lewis basic groups can chelate with trace metal ions (e.g., iron, titanium) present in the HPLC system hardware or the column packing material.[23][24] This can lead to peak broadening, tailing, and sometimes irreversible adsorption.[25][26]
-
Lack of Selectivity: The chosen chromatographic system may not have sufficient selectivity to resolve compounds with very similar structures.[27]
-
-
Solutions:
-
Method A: Address Metal Chelation.
-
Method B: Employ Orthogonal Chromatography. Orthogonality in chromatography means using two systems with different separation mechanisms to resolve co-eluting peaks.[28][29] If a compound and its impurity co-elute on a C18 column (separation by hydrophobicity), they will likely separate on a HILIC column (separation by polarity).[27][30]
-
Method C: Explore Supercritical Fluid Chromatography (SFC). SFC is a normal-phase technique that uses supercritical CO₂ as the main mobile phase.[32] It offers very different selectivity compared to RPC and is excellent for purifying polar compounds.[33][34] SFC is often faster and considered a "greener" alternative due to reduced organic solvent consumption.[34][35][36]
-
Section 3: Detailed Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Aminopiperidine
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection:
-
Start with a bare silica or an amide-bonded stationary phase (e.g., 150 x 4.6 mm, 5 µm). Silica columns are a good first choice for HILIC.[14]
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Solvent B (Organic): Acetonitrile (ACN).
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a high organic concentration to ensure retention.
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 95% B
-
18-25 min: 95% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Crucially, dissolve the sample in a solvent that is as weak or weaker than the initial mobile phase. For HILIC, this means dissolving the sample in 90-95% Acetonitrile.[13] Dissolving in a water-rich solvent will cause severe peak distortion.
-
-
Optimization:
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. 1-(3-Aminopropyl)piperidine CAS#: 3529-08-6 [m.chemicalbook.com]
- 4. ijnrd.org [ijnrd.org]
- 5. waters.com [waters.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. biotage.com [biotage.com]
- 12. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 13. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 14. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. silcotek.com [silcotek.com]
- 25. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. biotage.com [biotage.com]
- 28. researchgate.net [researchgate.net]
- 29. agilent.com [agilent.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. agilent.com [agilent.com]
- 32. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 33. chromatographytoday.com [chromatographytoday.com]
- 34. waters.com [waters.com]
- 35. chromatographyonline.com [chromatographyonline.com]
- 36. researchgate.net [researchgate.net]
"stability of 1-Aminopiperidin-4-OL under different pH conditions"
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 1-Aminopiperidin-4-OL under various pH conditions.
Introduction
This compound is a bifunctional molecule featuring a piperidine ring, a primary amino group at the 1-position, and a hydroxyl group at the 4-position. Understanding its stability profile across a range of pH values is critical for its effective use in research and development, particularly in formulation, synthesis, and analytical method development. This guide addresses common questions and experimental challenges related to the handling and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how do they influence its pH-dependent stability?
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Stability |
| pKa (most basic) | ~9-10 | The piperidine ring nitrogen is likely to be protonated below this pH. |
| pKa (less basic) | ~5-6 | The exocyclic primary amino group is likely to be protonated below this pH. |
| LogP | Low | The compound is expected to be highly water-soluble, especially in its protonated form at acidic pH. |
Q2: How is the stability of this compound expected to vary with pH?
A2: The stability of this compound is intrinsically linked to the protonation state of its amino groups.
-
Acidic pH (pH < 5): Both amino groups will be protonated, rendering the molecule highly soluble in aqueous media. In this state, the molecule is generally expected to be stable against hydrolysis. However, very strong acidic conditions coupled with high temperatures could potentially lead to degradation, such as dehydration of the secondary alcohol.
-
Neutral pH (pH ~7): The more basic piperidine nitrogen will be largely protonated, while the exocyclic amino group will be partially protonated. The molecule remains water-soluble and is expected to be relatively stable.
-
Basic pH (pH > 10): Both amino groups will be in their free base form. The lone pair of electrons on the nitrogens makes the molecule more susceptible to oxidation.[4] While direct hydrolysis is less likely, base-catalyzed elimination or rearrangement reactions could occur under forcing conditions (e.g., elevated temperature).
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, the following degradation pathways are plausible under forced degradation conditions:[5]
-
Oxidation: The primary and secondary amino groups are susceptible to oxidation, which can be promoted by atmospheric oxygen, peroxides, or metal ions. This could lead to the formation of N-oxides, ring-opening products, or the formation of dimeric species.
-
Dehydration: Under strong acidic conditions and heat, the secondary alcohol could undergo elimination to form an alkene.
-
Reactions of the N-amino group: The hydrazine-like functionality might be susceptible to specific reactions, such as cleavage of the N-N bond under certain reductive or oxidative conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Unexpected peak in HPLC analysis of a sample prepared in acidic mobile phase. | Degradation due to strong acid. | - Prepare samples in a weaker acid or at a higher pH. - Analyze samples immediately after preparation. - Perform a forced degradation study in acid to confirm the identity of the degradant peak. |
| Loss of compound over time when stored in solution. | Oxidative degradation of the free base. | - Store stock solutions at low temperatures (-20°C or -80°C). - Consider preparing solutions in deoxygenated solvents or under an inert atmosphere (e.g., argon or nitrogen). - If possible, store as a salt (e.g., hydrochloride) to improve stability. |
| Inconsistent results in bioassays. | pH-dependent changes in the molecule's charge and conformation affecting its activity or degradation in the assay medium. | - Ensure the pH of the assay buffer is controlled and documented. - Evaluate the stability of the compound in the assay buffer over the time course of the experiment. |
| Formation of a precipitate when adjusting the pH of a solution. | The free base may have lower aqueous solubility than its protonated salt form. | - Determine the solubility of the free base in your solvent system. - If working at a pH where the free base is predominant, consider using a co-solvent. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[6][7]
1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic and oxidative) and to develop a preliminary understanding of its degradation profile.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
HPLC system with UV detector
-
pH meter
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC grade water.
4. Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Also, perform a parallel experiment with 1 M HCl. |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Also, perform a parallel experiment with 1 M NaOH. |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Control Sample | Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Keep at the same temperature as the stressed samples. |
5. Sample Analysis (Hypothetical Stability-Indicating HPLC-UV Method):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). Given the polar nature of the analyte, a polar-embedded or AQ-type C18 column may provide better retention and peak shape.[8][9]
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore)
-
Injection Volume: 10 µL
6. Data Analysis:
-
Analyze all samples by HPLC.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
Hypothetical Forced Degradation Data
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | < 5% | 0 |
| 1 M HCl, 60°C, 24h | ~10% | 1 (minor) |
| 0.1 M NaOH, 60°C, 24h | ~15% | 2 (minor) |
| 1 M NaOH, 60°C, 24h | ~30% | 2 (major), 1 (minor) |
| 3% H₂O₂, RT, 24h | ~25% | 3 (major) |
Visualizations
pH-Dependent Equilibrium of this compound
Caption: Predicted protonation states of this compound at different pH values.
Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. Mathos | AI Math Solver & Calculator [mathos.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Aminopiperidin-4-OL Analogs
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Aminopiperidin-4-OL analogs. This scaffold is a cornerstone in modern medicinal chemistry, but its synthesis is paved with subtle challenges that can impact yield, purity, and scalability.
This guide is structured not as a rigid protocol, but as a dynamic troubleshooting resource in a question-and-answer format. We will delve into the causality behind common experimental pitfalls, offering field-proven insights and validated protocols to navigate these complexities effectively. Our goal is to empower you to not only solve immediate synthetic hurdles but also to build a robust and rational approach to the design of your synthetic routes.
Troubleshooting Guide: Common Synthetic Pitfalls
This section addresses the most frequent and critical issues encountered during the synthesis of this compound and its derivatives. Each question represents a common sticking point, followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
Q1: My protecting group strategy is failing, leading to unexpected side reactions or low yields. How do I choose and manage the right protecting groups?
This is the most critical aspect of the synthesis. You are managing three reactive sites with distinct chemical properties: the piperidine ring nitrogen (a secondary amine), the 4-hydroxyl group, and the 1-amino group (a hydrazine derivative post-amination). A non-orthogonal strategy is the most common point of failure.
Expert Analysis & Causality: The choice of protecting groups must be "orthogonal," meaning each can be removed under specific conditions without affecting the others.[1][2][3] The most prevalent issue is the inadvertent cleavage of an acid-sensitive group during a step that generates acidic conditions.
-
Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is the standard choice. It's stable to a wide range of conditions but is readily removed with acid (e.g., TFA, HCl). This acid-lability is both its strength and a potential pitfall.
-
4-Hydroxyl Group: Protection is often necessary if you are performing reactions that are incompatible with a free alcohol (e.g., Grignard additions, certain oxidations). The choice here depends on the subsequent steps. A silyl ether (like TBDMS) is robust but can be cleaved by fluoride ions or acid. A benzyl (Bn) ether is more resilient but requires hydrogenolysis for removal.
-
1-Amino Group: This functionality is typically introduced late in the synthesis on the unprotected piperidine nitrogen. If it must be protected, a group stable to the deprotection conditions of the other groups is required.
Troubleshooting Protocol & Recommendations:
-
Evaluate Orthogonality: Map out your entire synthetic sequence. Ensure the deprotection conditions for one group do not affect any other group present in the molecule.
-
Boc Group Pitfalls: If you are using a Boc group on the piperidine nitrogen, be mindful that any subsequent reaction generating acid (even in situ) can cause premature deprotection. For example, some Lewis acids can cleave Boc groups.
-
Hydroxyl Protection: If you observe side reactions at the hydroxyl group, protect it. For most sequences, leaving the hydroxyl unprotected is feasible and preferable to minimize step count. However, if reactions like N-alkylation are sluggish, the hydroxyl could be interfering.
Data Summary: Comparison of Common Protecting Groups
| Functional Group | Protecting Group | Common Reagents for Removal | Stability Profile & Key Pitfalls |
| Piperidine Nitrogen | Boc (tert-butyloxycarbonyl) | TFA, HCl in Dioxane | Stable to base, hydrogenolysis. Pitfall: Cleaved by strong acids; can be unintentionally removed. |
| Cbz (Carboxybenzyl) | H₂/Pd-C (Hydrogenolysis) | Stable to acid, base. Pitfall: Incompatible with other reducible groups (alkenes, alkynes, nitro groups). | |
| 4-Hydroxyl Group | TBDMS (tert-butyldimethylsilyl) | TBAF, HF-Pyridine, Acetic Acid | Stable to base, mild reducing/oxidizing agents. Pitfall: Can migrate or be cleaved under acidic conditions used for Boc removal. |
| Bn (Benzyl) | H₂/Pd-C (Hydrogenolysis) | Very robust; stable to acid, base, and many redox reagents. Pitfall: Requires hydrogenation, same as Cbz. | |
| Ac (Acetyl) | K₂CO₃/MeOH, mild base | Easy to introduce and remove. Pitfall: Not stable to strongly basic or nucleophilic conditions. |
Q2: The N-amination of my piperidine precursor is inefficient. What causes low yields and how can I optimize this key step?
Introducing the amino group onto the piperidine nitrogen is a non-trivial transformation that can be plagued by low conversion, reagent decomposition, and difficult purification.
Expert Analysis & Causality: Direct N-amination of secondary amines like piperidines is challenging. The nitrogen is a relatively poor nucleophile, and the aminating agents can be unstable.
-
Reagent Choice: Hydroxylamine-O-sulfonic acid (HOSA) is a common reagent. It is an electrophilic source of "NH₂⁺". However, it is hygroscopic and can decompose. Chloramine (NH₂Cl) is another option but is often generated and used in situ.
-
Reaction Conditions: The reaction is highly dependent on pH and temperature. The piperidine must be in its free-base form to be nucleophilic. Running the reaction at elevated temperatures can lead to decomposition of the aminating agent and the formation of byproducts.[4]
Troubleshooting Protocol & Recommendations:
-
Ensure Free-Base Piperidine: Start with the Boc-protected piperidin-4-ol. Deprotect it using standard acid conditions and then perform a careful basic workup (e.g., with NaOH or K₂CO₃) to ensure you have the free secondary amine. Thoroughly dry the precursor, as water can interfere with the reaction.
-
Reagent Quality: Use fresh, high-quality HOSA. If yields are inconsistent, reagent quality is a likely culprit.
-
Temperature Control: Perform the addition of the piperidine to the HOSA solution at a controlled, low temperature (e.g., 0-5 °C) to manage any exotherm and prevent reagent decomposition.[4]
-
Stoichiometry: Use a slight excess of the piperidine relative to HOSA to ensure the aminating agent is consumed.
Validated Protocol: N-Amination of 4-Hydroxypiperidine This protocol is adapted from established procedures for N-amination.[4]
-
Dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in a minimal amount of cold water or an appropriate solvent system.
-
In a separate flask, dissolve the 4-hydroxypiperidine precursor (1.1 eq) in a suitable solvent (e.g., piperidine itself can act as a solvent and base).
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the piperidine solution to the HOSA solution, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for 1-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully perform a basic workup to neutralize the reaction and extract the product.
Q3: I am observing a significant amount of an alkene byproduct. How do I prevent the dehydration of the 4-hydroxyl group?
The formation of a 1-amino-1,2,3,6-tetrahydropyridine byproduct is a classic pitfall, arising from the acid-catalyzed dehydration of the 4-hydroxyl group.
Expert Analysis & Causality: This side reaction is most common during the acidic deprotection of a Boc-protected precursor.[5] The mechanism involves protonation of the hydroxyl group, turning it into a good leaving group (water), followed by elimination. The resulting tertiary carbocation is stabilized by the nitrogen atom, making this process favorable under harsh acidic conditions.
Troubleshooting Protocol & Recommendations:
-
Milder Deprotection Conditions: Avoid using concentrated strong acids at elevated temperatures. Instead of 4N HCl in dioxane at room temperature for extended periods, consider cooling the reaction to 0 °C.
-
Control pH During Workup: The most critical point is the workup. After acidic deprotection, neutralize the reaction mixture promptly and carefully by pouring it into a cold, stirred solution of a base like sodium bicarbonate or sodium hydroxide. Maintaining a low temperature during neutralization is key.
-
Alternative Protecting Groups: If dehydration remains a persistent issue, reconsider the protecting group strategy. Using a Cbz group (removed by neutral hydrogenolysis) or protecting the alcohol with a group that can be removed under non-acidic conditions (e.g., acetyl or TBDMS) will circumvent this problem entirely.
Workflow Diagram: Preventing Dehydration During Boc Deprotection
References
- 1. jocpr.com [jocpr.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions with 1-Aminopiperidin-4-OL
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic methodologies involving 1-aminopiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound, a substituted hydrazine, presents unique challenges and opportunities due to its multiple reactive sites: a primary amine, a tertiary amine, and a secondary alcohol. Understanding how to selectively functionalize the primary amino group is paramount for successful synthesis.
This document moves beyond simple protocols. It is structured as a series of practical questions and troubleshooting scenarios you might encounter in the lab. We will delve into the causality behind catalyst and reagent selection, providing you with the rationale needed to adapt and optimize these methods for your specific targets.
Part 1: N-Arylation via Cross-Coupling (Buchwald-Hartwig & Ullmann Type)
The formation of a C(sp²)-N bond at the primary amine is one of the most common transformations for this substrate. Palladium-catalyzed Buchwald-Hartwig amination is the workhorse for this reaction, though copper-catalyzed Ullmann coupling presents a viable alternative.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst system for a Buchwald-Hartwig amination with this compound?
A1: For sterically accessible aryl halides, a reliable starting point is a combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[3][4]
-
The "Why": The bulky phosphine ligand is crucial. It facilitates the rate-limiting reductive elimination step, which forms the desired C-N bond, and helps prevent the formation of unreactive palladium dimers.[1][5] The strong base is necessary to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
Q2: Can I use a copper catalyst for this N-arylation? What are the advantages?
A2: Yes, copper-catalyzed N-arylation (Ullmann reaction) is a more economical alternative to palladium-based systems.[6][7] Modern protocols often use a copper(I) source, such as CuI, in combination with a ligand like L-proline or a β-diketone.[8] The primary advantages are lower catalyst cost and often milder reaction conditions. However, reaction times can sometimes be longer compared to palladium-catalyzed methods.
Troubleshooting Guide: N-Arylation
Problem: My Buchwald-Hartwig reaction has stalled or resulted in a low yield.
| Possible Cause | Diagnostic Check & Suggested Solution |
| Catalyst Deactivation/Poisoning | The amino alcohol moiety of your substrate can chelate the palladium center, leading to catalyst deactivation.[9] Solution: Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Alternatively, use a pre-formed palladium catalyst complex which can be more robust. Ensure your solvent is rigorously degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Incorrect Base | The strength and solubility of the base are critical. Solution: If using K₂CO₃ or K₃PO₄ with poor results, switch to a stronger, more soluble base like NaOtBu or LiHMDS. Ensure the base is fresh and anhydrous. |
| Side Reaction: Hydrodehalogenation | You observe the starting aryl halide being converted to the corresponding arene. This occurs when β-hydride elimination competes with reductive elimination.[1] Solution: Switch to a bulkier ligand (e.g., from Xantphos to RuPhos) to sterically disfavor the conformation required for β-hydride elimination and accelerate the desired reductive elimination. |
Problem: I am observing significant O-arylation of the hydroxyl group.
| Possible Cause | Diagnostic Check & Suggested Solution |
| Lack of N-Selectivity | The hydroxyl group can compete with the primary amine as a nucleophile, especially at higher temperatures. Solution: For copper-catalyzed systems, the choice of ligand is key for selectivity. β-diketone ligands, such as tetra-methylheptane-3,5-dione, have been shown to promote N-selective arylation of amino alcohols at room temperature.[8] For palladium systems, lowering the reaction temperature may improve selectivity. If selectivity remains an issue, protecting the alcohol as a silyl ether is a reliable strategy. |
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Part 2: Reductive Amination
Reductive amination is a robust method for forming C-N bonds by reacting the primary amine with an aldehyde or ketone to form a hydrazone intermediate, which is subsequently reduced. This is an excellent strategy for introducing alkyl groups.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for a one-pot reductive amination?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is generally the preferred reagent for one-pot reductive aminations.[10]
-
The "Why": STAB is a mild and selective reducing agent that does not readily reduce aldehydes or ketones, but efficiently reduces the iminium/hydrazonium ion formed in situ.[10] This selectivity allows all reactants to be mixed together in a single step. It is also less sensitive to mildly acidic conditions often used to promote imine formation.
Q2: Can I use NaBH₄ or H₂/Pd-C for this reaction?
A2: Yes, but with procedural changes.
-
Sodium Borohydride (NaBH₄): This reagent will reduce the starting aldehyde/ketone. Therefore, you must first ensure complete formation of the imine/hydrazone before adding NaBH₄.[10] This typically requires a two-step, one-pot procedure with a waiting period after mixing the amine and carbonyl compound.
-
Catalytic Hydrogenation (H₂/Pd-C): This is an excellent and clean method. The reaction can often be performed in one pot where the amine, carbonyl, and catalyst are mixed under a hydrogen atmosphere.[11][12][13] This method avoids boron or cyanoborohydride waste streams.
Troubleshooting Guide: Reductive Amination
Problem: My reaction is incomplete, with starting materials remaining.
| Possible Cause | Diagnostic Check & Suggested Solution |
| Unfavorable Imine/Hydrazone Equilibrium | The formation of the C=N bond is a reversible equilibrium reaction. The presence of water, a byproduct, can push the equilibrium back to the starting materials. Solution: Add a dehydrating agent like molecular sieves (3Å or 4Å). For stubborn substrates, adding a catalytic amount of a weak acid (e.g., acetic acid) can promote imine formation. |
| Decomposition of Reducing Agent | STAB (NaBH(OAc)₃) is moisture-sensitive.[10] Solution: Use a dry, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE). Ensure all reagents and glassware are dry. |
Experimental Protocol: One-Pot Reductive Amination with STAB
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is known to be slow, a catalytic amount of acetic acid (0.1 equiv.) can be added.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. Note: The reaction can be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Amide Bond Formation
Coupling the primary amine with a carboxylic acid is a fundamental transformation, widely used in medicinal chemistry. The key is the choice of an appropriate coupling reagent to activate the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents to use with this compound?
A1: For general-purpose, high-yielding couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are excellent choices.[14] They are fast, efficient, and known to suppress racemization, especially when used with a non-nucleophilic organic base like diisopropylethylamine (DIPEA).
-
The "Why": These reagents rapidly convert the carboxylic acid into a highly reactive activated ester intermediate. This intermediate then reacts quickly with the amine nucleophile to form the stable amide bond, minimizing the time available for side reactions.[14]
Q2: Will the hydroxyl group interfere with the amide coupling reaction?
A2: Typically, no. The primary amine is significantly more nucleophilic than the secondary alcohol, so N-acylation is highly favored under standard amide coupling conditions. O-acylation is rarely observed unless a highly reactive acylating agent (like an acyl chloride) is used without a base, or if the primary amine is sterically hindered.
Troubleshooting Guide: Amide Coupling
Problem: My amide coupling reaction is slow or incomplete.
| Possible Cause | Diagnostic Check & Suggested Solution |
| Insufficient Activation | The carboxylic acid is not being fully converted to the active ester. Solution: Ensure you are using at least one full equivalent of the coupling reagent and base. For sterically hindered acids or amines, you may need to increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 equiv.) and allow for longer reaction times or gentle heating (40-50 °C). |
| Poor Solubility | One of the starting materials or the activated intermediate may have poor solubility in the chosen solvent. Solution: Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is the standard, but N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can also be effective. |
Diagram: Workflow for HATU-Mediated Amide Coupling
Caption: General workflow for a HATU-mediated amide coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Technical Support Center: Minimizing Dimer Formation in Reactions with 1-Aminopiperidin-4-OL
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic methodologies involving 1-Aminopiperidin-4-OL. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common challenge of dimer formation. As your partner in the lab, we aim to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Problem
This section addresses the fundamental principles behind the unwanted dimerization of this compound.
FAQ 1: What exactly is dimer formation with this compound, and what drives this side reaction?
Answer:
This compound is a bifunctional molecule, containing a highly reactive primary amine (-NH₂) at the 1-position and a secondary alcohol (-OH) at the 4-position. In many applications, particularly in amide bond formation (peptide coupling), the primary amine is the intended nucleophile.
Dimerization occurs when one molecule of this compound reacts with another, rather than with your intended substrate. The most common pathway is intermolecular self-acylation . This happens when a carboxylic acid substrate is activated (e.g., by a coupling reagent), and instead of reacting with the target amine, it reacts with the primary amine of this compound. This newly formed amide still has an activated carboxyl group, which is then attacked by the primary amine of a second molecule of this compound, forming a symmetrical dimer.
This side reaction is driven by several factors:
-
High Reactivity: The primary amino group is a potent nucleophile.
-
Concentration Effects: At high concentrations, molecules of this compound are in close proximity, increasing the statistical probability of them reacting with each other.
-
Activation Rate: If the rate of activation of the carboxylic acid is faster than the rate of its reaction with the intended nucleophile, the concentration of the reactive intermediate builds up, increasing the chance of side reactions.[1]
Caption: Potential mechanism for dimer formation.
Section 2: Troubleshooting Guide for Active Reactions
This section provides direct answers to common issues observed during experiments.
Q1: I'm seeing a peak in my LC-MS analysis at roughly double the mass of my expected product. How can I definitively identify it as a dimer?
Answer:
Your observation is a strong indicator of dimerization. To confirm:
-
Mass Spectrometry (MS): The most direct evidence. Look for a molecular ion peak [M+H]+ that corresponds to (2 * Mass of Reactant A) + (Mass of Reactant B) - 2 * H2O for a condensation reaction, or more simply, a mass consistent with two units of your piperidine derivative linked together. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR): If you can isolate the byproduct, ¹H and ¹³C NMR will be definitive. A symmetrical dimer will show a simpler spectrum than a non-symmetrical one, but you should be able to identify key structural features, such as the piperidine ring protons and signals corresponding to the newly formed linker.
-
Tandem MS (MS/MS): Fragmenting the suspected dimer peak should yield fragment ions corresponding to the monomeric this compound unit.
Q2: Dimer formation is compromising my yield. What is the most immediate and impactful change I can make to my experimental setup?
Answer:
The most effective strategy is to control the concentration of the limiting reagent. Employing slow addition (often called "high dilution" conditions) can dramatically favor the desired intramolecular or intermolecular reaction over the undesired bimolecular dimerization.
-
Standard (Bolus) Addition: Adding all reagents at once creates a high-concentration environment where reactive intermediates can easily find and react with other this compound molecules.
-
Optimized (Slow) Addition: By slowly adding the activated carboxylic acid or the coupling agent to a solution of your amine, you ensure that the concentration of the highly reactive intermediate is always low. It is therefore more likely to react with the intended nucleophile before it can encounter another molecule of itself.
Caption: Comparison of addition methods.
Q3: Does my choice of coupling reagent matter?
Answer:
Absolutely. The type of coupling reagent dictates the reactivity of the activated carboxylic acid intermediate, which directly impacts the prevalence of side reactions like dimerization and epimerization.[2]
-
Carbodiimides (e.g., DCC, EDC, DIC): These are effective but can lead to side reactions, including the formation of N-acylurea byproducts and racemization.[1][3] The addition of additives like HOBt or HOAt is often necessary to suppress these pathways by forming a less reactive, more selective active ester.
-
Onium Salts (Phosphonium: PyBOP, BOP; Uronium/Aminium: HATU, HBTU): These reagents are generally considered more efficient and "safer" in terms of side reactions.[1] They generate active esters in situ that are highly reactive yet often more selective than the intermediates formed by carbodiimides alone. HATU, in particular, is known for its high efficiency and lower rates of racemization.
| Coupling Reagent | Class | Typical Base | Propensity for Dimerization | Key Considerations |
| EDC/DIC + HOBt | Carbodiimide | DIPEA, NMM | Moderate | Water-soluble byproducts (EDC). Risk of N-acylurea formation.[3] |
| PyBOP | Phosphonium Salt | DIPEA, NMM | Low to Moderate | Byproducts are less hazardous than those from BOP.[1] |
| HATU | Uronium/Aminium Salt | DIPEA, Collidine | Low | Highly efficient, rapid coupling. Generally lower racemization. |
| BOP | Phosphonium Salt | DIPEA, NMM | Low | Warning: Forms carcinogenic HMPA as a byproduct.[1] |
Q4: What other reaction parameters can I adjust?
Answer:
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) is a classic strategy to enhance selectivity. The undesired dimerization pathway may have a higher activation energy than the desired reaction, so reducing thermal energy will disproportionately slow the side reaction.
-
Solvent: The choice of solvent can influence reaction rates and solubility. Aprotic polar solvents like DMF and NMP are common. In cases of severe aggregation or side reactions, adding a chaotropic agent or switching to a different solvent system can disrupt the intermolecular interactions that may lead to dimerization.[4]
-
pH/Base: The reaction requires a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize salts and ensure the amine nucleophile is deprotonated. However, excess or overly strong bases can promote side reactions.[5] Using the minimum necessary amount of base is recommended. For sensitive substrates, a weaker base like sym-collidine may be beneficial.[1]
Section 3: Proactive Prevention - The Power of Protecting Groups
When optimizing reaction conditions is insufficient, a proactive approach using protecting groups is the most robust solution.[6][7]
FAQ 2: When is it necessary to use a protecting group on this compound?
Answer:
You should strongly consider a protection strategy when:
-
You have already optimized reaction conditions (slow addition, temperature, coupling agent) and dimerization remains above an acceptable level (>5-10%).
-
The chemistry you are performing involves harsh conditions that could lead to multiple side reactions.
-
The value of your starting materials is high, and maximizing yield is critical.
The use of a protecting group adds steps to your synthesis (protection and deprotection) but offers unparalleled control over chemoselectivity.[8]
Protocol: Protecting the Primary Amine with a Boc Group
The primary amine is the most likely site of unwanted reactions. Protecting it as a tert-butyl carbamate (Boc) is a standard and effective strategy. The Boc group is stable to many reaction conditions but can be easily removed with acid.[9][10]
Step 1: Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.
-
Add a base such as Triethylamine (TEA) or Sodium Bicarbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup to remove salts and isolate the N-Boc-1-Aminopiperidin-4-OL product.
Step 2: Use in Reaction
-
With the primary amine now protected, you can proceed with your intended reaction (e.g., activating the hydroxyl group or using it in other transformations). The protected amine will not interfere.
Step 3: Deprotection
-
Dissolve the protected compound in a suitable solvent (e.g., DCM, Dioxane, or Methanol).
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) in DCM or HCl in Dioxane.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Remove the acid and solvent under reduced pressure to yield the deprotected product, typically as a salt (e.g., TFA or HCl salt).
Caption: Workflow using a protecting group strategy.
References
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Guide to Confirming the Stereochemistry of 1-Aminopiperidin-4-ol Derivatives
For researchers and drug development professionals, the precise determination of stereochemistry is a non-negotiable aspect of compound validation. In the case of 1-aminopiperidin-4-ol derivatives, which feature at least one stereocenter at the C4 position, an unambiguous assignment of the absolute and relative configuration is critical for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of this important class of molecules, grounded in experimental data and field-proven insights.
The Foundational Challenge: Assigning Stereochemistry in Piperidinols
The this compound scaffold presents a unique set of challenges for stereochemical assignment. The flexibility of the piperidine ring, which can exist in multiple chair and boat conformations, complicates analysis by nuclear magnetic resonance (NMR) spectroscopy. Furthermore, the presence of both a hydroxyl and an amino group can lead to complex hydrogen bonding networks, potentially influencing crystal packing and chromatographic behavior. Therefore, a multi-faceted approach is often necessary for confident stereochemical confirmation.
This guide will compare three orthogonal and widely accepted methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for determining relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): For resolving enantiomers and determining enantiomeric excess.
-
Single-Crystal X-ray Crystallography: The definitive method for determining absolute stereochemistry.
Comparative Analysis of Methodologies
The choice of analytical technique is often dictated by the stage of research, the availability of material, and the specific question being asked (relative vs. absolute configuration). The following table summarizes the key performance attributes of each method.
| Methodology | Primary Application | Sample Requirement | Throughput | Key Advantage | Primary Limitation |
| NMR Spectroscopy | Relative Stereochemistry | Milligrams | High | Provides detailed structural information in solution | Indirect method for absolute stereochemistry; can be ambiguous for conformationally flexible systems |
| Chiral HPLC | Enantiomeric Purity & Separation | Micrograms | High | Excellent for quantifying enantiomeric excess and for preparative separation | Does not provide absolute configuration without a known standard |
| X-ray Crystallography | Absolute Stereochemistry | Milligrams (high quality single crystal) | Low | Unambiguous determination of the three-dimensional structure | Requires a suitable single crystal, which can be difficult to obtain |
In-Depth Methodological Review & Experimental Protocols
NMR Spectroscopy: Elucidating Relative Stereochemistry
NMR is often the first-line technique for stereochemical analysis as it provides a wealth of structural information in a non-destructive manner. For this compound derivatives, the key is to differentiate between cis and trans isomers by analyzing the coupling constants and through-space interactions.
Expertise & Experience: The conformational equilibrium of the piperidine ring is a critical factor. In a chair conformation, substituents can be either axial or equatorial. The coupling constant (³J) between vicinal protons is dependent on the dihedral angle, as described by the Karplus equation. A large coupling constant (8-13 Hz) is indicative of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for probing through-space proximity. For example, in a cis isomer, irradiation of the C4 proton may show an NOE to the protons on the aminopiperidine nitrogen, whereas this interaction would be absent or weak in the trans isomer.
Experimental Protocol: 1D and 2D NOE Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidinol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to assign all proton resonances.
-
1D NOESY/ROESY Acquisition:
-
Select the resonance of the C4 proton.
-
Irradiate this proton with a selective pulse.
-
Acquire the 1D NOESY or ROESY spectrum.
-
Observe for enhancements of other proton signals. An enhancement of the N-amino protons would suggest a cis relationship.
-
-
2D NOESY/ROESY Acquisition: For more complex molecules, a 2D experiment provides a comprehensive map of all through-space interactions, confirming the assignments made in the 1D experiment.
Logical Workflow for NMR-based Stereochemical Assignment
Caption: Workflow for determining relative stereochemistry using NMR.
Chiral HPLC: Quantifying Enantiomeric Purity
For chiral this compound derivatives, it is essential to determine the enantiomeric excess (% ee). Chiral HPLC is the gold standard for this measurement, offering high resolution and sensitivity.
Expertise & Experience: The key to a successful chiral separation is the selection of the chiral stationary phase (CSP). For piperidinol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose coated on a silica support) are often a good starting point. The choice of mobile phase (typically a mixture of a hydrocarbon, like hexane or heptane, and an alcohol, like isopropanol or ethanol) is critical for achieving optimal separation. The basicity of the amino group can lead to peak tailing; the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a common polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Screening:
-
Begin with a standard mobile phase, such as 90:10 heptane:isopropanol.
-
If no separation is observed, screen different alcohol modifiers (e.g., ethanol, n-butanol).
-
If peak shape is poor, add 0.1% diethylamine to the mobile phase.
-
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce run time.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Data Presentation: Example Chiral HPLC Data
| Compound | Column | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | % ee |
| Racemic (4R/S)-1-aminopiperidin-4-ol | Chiralpak AD-H | 80:20 Hexane:IPA + 0.1% DEA | 10.2 | 12.5 | 2.1 | 0% |
| Enantioenriched (4R)-1-aminopiperidin-4-ol | Chiralpak AD-H | 80:20 Hexane:IPA + 0.1% DEA | 10.3 | - | - | >99% |
X-ray Crystallography: The Definitive Answer
When an unambiguous determination of absolute stereochemistry is required, single-crystal X-ray crystallography is the ultimate tool. This technique provides a precise three-dimensional map of the atoms in a molecule, allowing for the direct assignment of stereocenters.
Expertise & Experience: The major hurdle in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. This can be a time-consuming and empirical process. For this compound derivatives, which often exist as oils or low-melting solids, salt formation with a chiral acid or co-crystallization with another molecule can sometimes facilitate crystal growth. The Flack parameter, obtained during data refinement, is a critical value for confirming the absolute configuration of the determined structure. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure provides high confidence in the assignment.
Experimental Protocol: Crystallization and Structure Solution
-
Crystal Growth:
-
Screen a variety of solvents and solvent combinations (e.g., slow evaporation from a solution in ethyl acetate/hexane, vapor diffusion of a non-solvent like hexane into a solution in dichloromethane).
-
If the free base does not crystallize, attempt to form a salt with a chiral or achiral acid (e.g., tartaric acid, hydrochloric acid).
-
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Stereochemistry Assignment: Use the anomalous dispersion of X-rays to determine the absolute configuration, typically confirmed by a Flack parameter close to zero.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
Confirming the stereochemistry of this compound derivatives requires a thoughtful and often integrated analytical approach.
-
For routine analysis of relative stereochemistry and confirmation of diastereomeric purity, NMR spectroscopy is the most efficient and informative technique.
-
When assessing the success of an asymmetric synthesis or resolving a racemic mixture, chiral HPLC is indispensable for accurate determination of enantiomeric excess.
-
For the definitive and unambiguous assignment of absolute stereochemistry, particularly for a novel compound or for regulatory submissions, single-crystal X-ray crystallography remains the gold standard.
By understanding the strengths and limitations of each method, researchers can design a robust analytical workflow to confidently assign the stereochemistry of these important molecules, accelerating the drug discovery and development process.
"comparative analysis of 1-Aminopiperidin-4-OL with other scaffolds"
An In-Depth Comparative Analysis of 1-Aminopiperidin-4-OL with Other Privileged Scaffolds in Drug Discovery
A Senior Application Scientist's Guide
Abstract
The rational selection of a molecular scaffold is a cornerstone of modern drug discovery, profoundly influencing a candidate's pharmacological profile and developability. This guide provides a comparative analysis of this compound, an emerging and highly functionalized scaffold, against established privileged structures such as piperidine, pyrrolidine, and morpholine. We will dissect their structural attributes, physicochemical properties, and impact on pharmacokinetic profiles, supported by experimental data and validated protocols. This document is intended for researchers, medicinal chemists, and drug development professionals to serve as a technical resource for informed scaffold selection and optimization.
Introduction: The Central Role of the Molecular Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, often with high affinity. These frameworks provide a rigid, three-dimensional architecture upon which pharmacophoric elements can be strategically placed to optimize interactions with a protein's binding site. The piperidine ring, a saturated six-membered heterocycle, is arguably one of the most successful privileged scaffolds, appearing in a vast number of approved therapeutics.
This guide focuses on a specific derivative, This compound , which offers unique functional handles—a primary amine and a hydroxyl group—that expand its utility beyond the parent piperidine. By comparing this scaffold to other foundational structures, we aim to illuminate the subtle yet critical differences that can determine the success or failure of a drug discovery campaign.
Profiling this compound: A Multifunctional Building Block
The this compound scaffold is a synthetically accessible building block that presents a compelling combination of features for the medicinal chemist.
-
Structural and Physicochemical Properties: The chair conformation of the piperidine ring provides a defined 3D geometry, reducing the entropic penalty upon target binding. The presence of the N-amino and 4-hydroxyl groups introduces polarity, increasing the potential for hydrogen bonding and often improving aqueous solubility compared to simpler piperidines.
-
Synthetic Versatility: This scaffold offers three distinct vectors for chemical modification: the primary N-amino group, the 4-hydroxyl group, and the piperidine ring itself. This allows for extensive structure-activity relationship (SAR) exploration to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Applications in Medicinal Chemistry: Derivatives of 4-aminopiperidine have been explored across numerous therapeutic areas. They have been investigated as cognition enhancers[1], N-type calcium channel blockers for pain[2], antifungal agents[3], and inhibitors of Hepatitis C virus (HCV) assembly[4]. This broad utility underscores the scaffold's privileged nature.
Comparative Analysis with Other Key Scaffolds
The optimal scaffold is always target and context-dependent. Below, we compare this compound against three other widely used scaffolds, highlighting their relative strengths and weaknesses.
| Scaffold | Core Structure | Key Features | Common Therapeutic Areas | Representative Drug(s) |
| This compound | Saturated N-amino, O-heterocycle | Defined 3D shape, multiple H-bond donors/acceptors, three points for diversification. | CNS, Oncology, Infectious Disease | Emerging research scaffold |
| Piperidine | Saturated N-heterocycle | Conformational rigidity, basic nitrogen for salt formation and key interactions. | CNS, Pain, Allergy | Haloperidol, Fentanyl |
| Pyrrolidine | Saturated 5-membered N-heterocycle | Less steric bulk than piperidine, often used as a proline isostere. | CNS, Oncology | Aniracetam, Procyclidine |
| Morpholine | Saturated O,N-heterocycle | Reduced basicity of nitrogen (pKa ~8.4) vs. piperidine (~11.2), improved solubility, metabolically stable. | Oncology, Antibacterials | Gefitinib, Linezolid |
Quantitative Physicochemical Comparison
The following table summarizes key calculated physicochemical properties that influence a molecule's behavior in vivo.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Piperidine | Pyrrolidine | Morpholine |
|---|---|---|---|---|
| Molecular Weight ( g/mol ) | 116.16 | 85.15 | 71.12 | 87.12 |
| cLogP | -0.65 | 0.84 | 0.46 | -0.85 |
| pKa (of basic nitrogen) | ~8.5 | ~11.2 | ~11.3 | ~8.4 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 2 |
Data derived from publicly available chemical databases and predictive modeling.
Interpretation: The lower cLogP of this compound and Morpholine suggests higher intrinsic aqueous solubility, a desirable trait for formulation and absorption. The moderated pKa of these two scaffolds, compared to the high basicity of piperidine and pyrrolidine, can also be advantageous in reducing off-target effects at certain ion channels and improving cell permeability.
Impact on Pharmacokinetic (ADME) Profiles
A scaffold's structure directly impacts its metabolic fate and overall exposure. 4-aminopiperidine derivatives are known to be metabolized by cytochrome P450 enzymes, with CYP3A4 often catalyzing N-dealkylation.[5][6] This can be a significant clearance pathway that medicinal chemists must consider.
Table 2: Illustrative In Vitro ADME Profile Comparison
| Scaffold Derivative (Hypothetical) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) |
|---|---|---|---|
| Substituted this compound | 35 | 4.5 | > 30 |
| Substituted Piperidine | 55 | 18.2 | 1.5 |
| Substituted Pyrrolidine | 28 | 9.7 | > 50 |
| Substituted Morpholine | > 90 | 2.1 | > 30 |
This illustrative data represents typical trends observed for these scaffold classes.
Interpretation: The highly basic nature of piperidine can lead to high permeability but also carries a greater risk of hERG channel inhibition, a key cardiotoxicity liability. The morpholine scaffold is often employed to enhance metabolic stability and solubility, though sometimes at the expense of permeability. This compound offers a balanced profile, though its metabolic stability must be carefully optimized by modifying its substitution patterns to block sites of metabolism.
Essential Experimental Protocols for Scaffold Evaluation
To generate reliable comparative data, standardized in vitro assays are indispensable. The following protocols are foundational in early drug discovery.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a compound by assessing its rate of metabolism by Phase I enzymes (primarily Cytochrome P450s).
Causality: A compound with high metabolic turnover in HLM will likely have a short half-life and low oral bioavailability in vivo. This assay guides the chemical modification of metabolically labile positions on the scaffold.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH Regenerating System (e.g., GIBCO™ B-NADP⁺, G6P, G6PDH)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., 100 ng/mL Warfarin)
-
Control Compounds: Verapamil (high turnover), Propranolol (low turnover)
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
Pre-incubation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound solution. Pre-incubate for 10 minutes at 37°C in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time t=0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), terminate the reaction in designated wells by adding 2 volumes of ice-cold quenching solution.
-
Protein Precipitation: Agitate the plate, then centrifuge at 3000 x g for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
Self-Validation: The inclusion of high and low turnover controls ensures the assay is performing as expected. The t=0 time point (quenched immediately after adding NADPH) confirms the initial concentration.
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal cells (Caco-2), which serves as an in vitro model for predicting human intestinal absorption.
Causality: Compounds must cross the intestinal epithelium to be orally bioavailable. This assay measures the apparent permeability (Papp), which correlates with in vivo absorption. It can also identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test Compound (10 µM in transport buffer)
-
Monolayer Integrity Marker: Lucifer Yellow
-
Control Compounds: Propranolol (high permeability), Atenolol (low permeability)
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Perform a Lucifer Yellow leak test; >98% rejection is required.
-
Assay Setup: Wash the monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubation: Incubate the plate at 37°C with gentle orbital shaking for 1-2 hours.
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Self-Validation: TEER measurements and Lucifer Yellow rejection confirm the quality of the cell monolayer. High and low permeability controls validate the assay's dynamic range.
References
- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopiperidines: A Comparative Analysis
The substituted aminopiperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals and promising clinical candidates. Its prevalence stems from the piperidine ring's ability to act as a versatile scaffold, conferring favorable pharmacokinetic properties, while the appended amino group provides a crucial vector for interacting with biological targets. The precise positioning and substitution of this amino group, along with other ring substituents, are critical for modulating potency, selectivity, and metabolic stability.
Consequently, the efficient and stereocontrolled synthesis of these vital building blocks is a paramount concern for researchers in drug discovery and development. The selection of a synthetic route is a strategic decision, balancing factors such as starting material availability, scalability, cost, stereochemical control, and functional group tolerance. This guide provides an in-depth comparison of the most prominent and field-proven synthetic strategies for accessing substituted aminopiperidines, offering insights into the causality behind experimental choices and providing actionable protocols.
Reductive Amination: The Workhorse Approach
Reductive amination is arguably the most direct and widely employed method for synthesizing aminopiperidines, particularly for 4-amino derivatives. The strategy relies on the condensation of a piperidone ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
Mechanism and Rationale: The reaction's success hinges on the choice of reducing agent. Mild, selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive towards the starting ketone but readily reduce the protonated iminium ion formed under weakly acidic conditions. This selectivity prevents the side reaction of ketone reduction to a piperidinol, thereby maximizing the yield of the desired aminopiperidine.[1][2]
Advantages:
-
High Convergence: A one-pot procedure that quickly builds molecular complexity.[3]
-
Broad Substrate Scope: Tolerant of a wide variety of amines and functional groups on the piperidone ring.[1][4]
-
Scalability: The reaction is generally robust and scalable, making it suitable for large-scale production.[2]
Limitations:
-
Substrate Availability: Relies on the availability of the corresponding substituted piperidone, which may require separate synthesis.
-
Stereocontrol: For prochiral piperidones, achieving high stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.
Representative Experimental Protocol: Synthesis of 1-Benzyl-N-isobutylpiperidin-4-amine[1]
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (568 mg, 3.0 mmol) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add isobutylamine (329 mg, 4.5 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Acetic acid can be added as a catalyst.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.34 g, 6.0 mmol) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the final product (yields typically 65-80%).[1]
Catalytic Hydrogenation of Aminopyridines
The catalytic hydrogenation of a substituted aminopyridine provides a direct and atom-economical route to the corresponding aminopiperidine. This method involves the reduction of the entire aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst.
Mechanism and Rationale: The reaction typically requires heterogeneous catalysts such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), or palladium on carbon (Pd/C).[5] The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical. Rhodium and platinum catalysts are generally more effective for pyridine ring reduction than palladium. Acidic conditions are often employed to protonate the pyridine nitrogen, which activates the ring towards reduction but can sometimes hinder the reaction depending on the substrate.[5]
Advantages:
-
Atom Economy: A highly efficient addition reaction with H₂ as the only reagent and no byproducts.
-
Directness: Provides direct access from readily available pyridine starting materials.
-
Stereocontrol: For substituted pyridines, this method can offer high diastereoselectivity, often yielding the cis-isomer due to the catalyst surface directing the hydrogen addition from one face of the ring.[6]
Limitations:
-
Harsh Conditions: Often requires high pressures of hydrogen gas and elevated temperatures, which can limit functional group tolerance and require specialized equipment.[5]
-
Catalyst Poisoning: The substrate or product amine can sometimes inhibit catalyst activity.
-
Over-reduction: Functional groups sensitive to reduction (e.g., benzyl groups, nitro groups) may not be compatible.
Representative Experimental Protocol: Hydrogenation of 2-Aminopyridine
-
Reaction Setup: In a high-pressure autoclave, charge a solution of 2-aminopyridine (0.8 mmol) in a solvent such as trifluoroethanol (TFE, 1 mL).[5]
-
Catalyst Addition: Add the catalyst, for example, rhodium(III) oxide (Rh₂O₃, 0.5 mol%).[5]
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-50 bar H₂).
-
Reaction: Heat the reaction to the target temperature (e.g., 40-80 °C) and stir vigorously for the required time (typically 4-24 hours).[5][7]
-
Workup: After cooling and carefully venting the hydrogen gas, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation, crystallization, or chromatography.
Asymmetric Synthesis via Chiral Pool Starting Materials
For applications requiring high enantiopurity, leveraging the inherent chirality of natural products is a powerful strategy. Amino acids such as L-glutamic acid and D-serine are inexpensive and readily available chiral starting materials for the synthesis of enantiomerically pure substituted aminopiperidines.[8]
Strategy and Rationale: These syntheses are multi-step sequences that transform the acyclic amino acid into the target cyclic structure. A typical route starting from L-glutamic acid to form a 3-aminopiperidine derivative involves protection of the amine, reduction of both carboxylic acids to a diol, conversion of the diols to a ditosylate, and finally, a double nucleophilic substitution with a primary amine to close the ring. The stereocenter from the starting amino acid is preserved throughout the sequence, defining the absolute stereochemistry of the final product.
Advantages:
-
Excellent Stereocontrol: Provides access to enantiomerically pure products with predictable absolute stereochemistry.
-
Readily Available Starting Materials: Utilizes inexpensive and abundant natural amino acids.
Limitations:
-
Linear Synthesis: Often involves multiple steps, leading to lower overall yields and increased labor.
-
Protecting Group Chemistry: Requires careful planning and execution of protection and deprotection steps.
Representative Experimental Workflow: From L-Glutamic Acid to 3-(N-Boc-amino)piperidine[9]
-
Esterification & Protection: L-glutamic acid is first converted to its diester, followed by protection of the α-amino group (e.g., as a Boc-carbamate).
-
Reduction: The diester is reduced to the corresponding diol using a strong reducing agent like NaBH₄ or LiAlH₄.
-
Activation: The primary hydroxyl groups of the diol are converted into good leaving groups, typically by tosylation to form a ditosylate.
-
Cyclization: The ditosylate is reacted with a primary amine (e.g., benzylamine). The amine acts as a nucleophile, first displacing one tosylate to form a linear intermediate, which then undergoes an intramolecular cyclization by displacing the second tosylate to form the N-substituted piperidine ring.
-
Deprotection: Removal of the N-substituent (e.g., debenzylation via hydrogenation) yields the final product.
Modern Catalytic Methods: RCM and Buchwald-Hartwig Amination
Modern transition-metal catalysis has opened new avenues for constructing complex aminopiperidines. Ring-Closing Metathesis (RCM) and Buchwald-Hartwig amination are two prominent examples.
Ring-Closing Metathesis (RCM)
RCM uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a carbon-carbon double bond intramolecularly from a diene precursor, creating an unsaturated piperidine ring (a tetrahydropyridine).[9][10] Subsequent reduction of the double bond yields the saturated piperidine.
-
Rationale: This method is powerful for constructing highly substituted rings. The diene precursors can be assembled from smaller, chiral fragments, allowing for excellent stereocontrol.[8]
-
Advantages: High functional group tolerance, reliable for forming 6-membered rings, and access to unsaturated intermediates that allow for further functionalization.[10][11]
-
Limitations: Cost of ruthenium catalysts and the need to synthesize the diene precursor.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and a halide or triflate.[12] In this context, it can be used to couple an amine to a pre-formed piperidine ring bearing a halide (e.g., 4-chloropiperidine) or, more commonly, to arylate the amino group of an existing aminopiperidine.
-
Rationale: It is one of the most reliable methods for forming aryl-amine bonds. The choice of palladium source, phosphine ligand, and base is crucial for achieving high yields, especially with less reactive halides.[13]
-
Advantages: Exceptional functional group tolerance and broad scope for both the amine and halide components.
-
Limitations: Catalyst cost and potential for side reactions if the substrate has multiple reactive sites.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Advantages | Key Limitations | Typical Yields | Stereocontrol | Scalability |
| Reductive Amination | One-pot, convergent, high-yielding, scalable.[1][3] | Requires piperidone precursor; stereocontrol can be difficult. | 60-95% | Moderate to Good | Excellent |
| Catalytic Hydrogenation | Atom-economical, direct from pyridines, good cis-diastereoselectivity.[5] | Harsh conditions (high H₂ pressure), catalyst poisoning, limited functional group tolerance. | 50-99% | Good (Diastereo) | Good (with proper equipment) |
| Chiral Pool Synthesis | Excellent enantiocontrol, predictable stereochemistry, inexpensive starting materials. | Multi-step, linear sequence, lower overall yields. | 40-60% (overall) | Excellent (Enantio) | Moderate |
| Ring-Closing Metathesis | Excellent for complex substitution, high functional group tolerance.[8][11] | Requires diene precursor synthesis, catalyst cost. | 70-95% (RCM step) | Excellent | Good |
| Biocatalysis (Transaminase) | Exceptional enantioselectivity, mild aqueous conditions, green.[14][15][16] | Substrate scope limited by enzyme specificity, requires specific ketone precursors. | 70-99% (ee >99%) | Excellent (Enantio) | Excellent (especially with immobilized enzymes) |
Conclusion and Future Outlook
The synthesis of substituted aminopiperidines is a mature field with a diverse toolkit of reliable methods. For the rapid generation of analogs from common intermediates, reductive amination remains the undisputed workhorse. When absolute stereochemistry is paramount, strategies based on the chiral pool or biocatalytic methods, such as asymmetric transamination, offer unparalleled precision.[3][16] The hydrogenation of pyridines provides the most direct route, though its practical application is often limited by the need for high-pressure equipment and its functional group compatibility.[5]
Looking forward, the field continues to evolve. The development of more active and robust catalysts for both hydrogenation and metathesis will enable these reactions to be performed under milder conditions with broader substrate scopes. Furthermore, the expansion of the biocatalytic toolbox with engineered enzymes will provide green and highly selective routes to novel aminopiperidine structures that are difficult to access through traditional chemical methods.[14] The strategic selection of the right synthetic route, based on a clear understanding of the strengths and weaknesses outlined in this guide, will continue to be a critical factor in the successful advancement of drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 1-Aminopiperidin-4-OL-Based Molecules
For Researchers, Scientists, and Drug Development Professionals
The 1-aminopiperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse range of therapeutic candidates, from kinase inhibitors to central nervous system agents.[1][2][3][4][5] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for novel drug discovery. However, the very features that make this scaffold versatile also present a significant challenge: the potential for off-target interactions, or cross-reactivity. Unforeseen binding to unintended biological targets can lead to adverse effects, toxicity, or diminished efficacy, representing a major hurdle in the translation of promising molecules from the bench to the clinic.[6][7][8]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound-based molecules. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and instead offer a strategic, field-proven approach to building a robust selectivity profile for your compounds. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative methodologies.
The Rationale for a Tiered Approach to Cross-Reactivity Profiling
A brute-force approach to cross-reactivity screening is both resource-intensive and inefficient. A more strategic, tiered methodology allows for the progressive filtering of compounds, ensuring that only the most promising candidates advance. This approach begins with broad, high-throughput screens to identify potential liabilities, followed by more focused and physiologically relevant assays to confirm and quantify these interactions.
Tier 1: Broad Panel Screening for Initial Liability Identification
The initial step involves screening your this compound-based molecules against a broad panel of receptors, ion channels, and enzymes to flag potential off-target interactions early. The choice of panel depends on the intended therapeutic area and the known liabilities of similar scaffolds.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a specific target.[9] They measure the ability of your compound to displace a known radiolabeled ligand from its receptor.
Principle:
-
A preparation of membranes or cells expressing the target receptor is incubated with a specific radioligand.
-
Increasing concentrations of the unlabeled test compound (your this compound derivative) are added.
-
The amount of bound radioligand is measured, typically by scintillation counting.
-
The concentration of the test compound that displaces 50% of the bound radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Step-by-Step Methodology:
-
Target Preparation: Obtain membrane preparations or whole cells expressing the target of interest.
-
Assay Buffer: Prepare an appropriate assay buffer with protease inhibitors.
-
Compound Dilution: Perform a serial dilution of the this compound test compounds.
-
Incubation: In a 96- or 384-well plate, combine the target preparation, a fixed concentration of radioligand, and the diluted test compound. Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from unbound radioligand, typically by filtration over a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50.
Tier 2: From Binding to Function - Cell-Based Assays
While binding assays are excellent for identifying potential interactions, they do not reveal the functional consequences of that binding. A compound might bind to an off-target receptor but have no effect (neutral antagonist), or it could act as an agonist, inverse agonist, or functional antagonist. Cell-based assays are crucial for elucidating these functional outcomes.[10][11][12][13]
Experimental Protocol: cAMP Second Messenger Assay
Many G-protein coupled receptors (GPCRs), a common class of off-targets, signal through the modulation of cyclic AMP (cAMP). A cAMP assay can determine if a compound binding to a GPCR is functionally active.
Principle: This assay measures the intracellular concentration of cAMP in response to compound treatment. An increase or decrease in cAMP levels indicates agonistic or inverse agonistic activity, respectively.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a known agonist as a positive control.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation and Comparative Analysis
To facilitate a clear comparison between different this compound-based molecules, data should be summarized in a structured table. This allows for a quick assessment of potency, selectivity, and potential liabilities.
Table 1: Illustrative Cross-Reactivity Profile of Hypothetical this compound Derivatives
| Compound ID | Primary Target Ki (nM) | Off-Target 1 (e.g., 5-HT2A) Ki (nM) | Off-Target 2 (e.g., hERG) IC50 (µM) | Off-Target 3 (e.g., Kinase X) % Inhibition @ 1µM | Selectivity Window (Off-Target 1 vs. Primary) |
| Molecule A | 15 | 250 | > 30 | 12% | 16.7-fold |
| Molecule B | 22 | > 10,000 | 15.2 | 85% | > 450-fold |
| Molecule C | 8 | 95 | 2.5 | 45% | 11.9-fold |
This is hypothetical data for illustrative purposes.
From this table, a researcher can quickly discern that Molecule B has a much cleaner off-target profile compared to Molecule A and Molecule C , despite having slightly lower primary target potency than Molecule C. The significant kinase inhibition and hERG activity of Molecules B and C, respectively, would be key areas for further investigation.
Trustworthiness: The Self-Validating System
Every protocol must be a self-validating system. This means including appropriate controls to ensure the integrity of the data:
-
Positive and Negative Controls: Use known agonists and antagonists to confirm the assay is performing as expected.
-
Vehicle Controls: Ensure that the solvent used to dissolve the compounds (e.g., DMSO) does not interfere with the assay.
-
Reference Compounds: Include a well-characterized compound to benchmark the performance of your novel molecules.
-
Counter-screens: For reporter gene or other cell-based assays, run a parallel assay with a parental cell line lacking the target receptor to rule out non-specific effects.
Conclusion: Building a Comprehensive Selectivity Profile
The assessment of cross-reactivity is not a single experiment but a carefully planned campaign. For this compound-based molecules, a tiered approach starting with broad binding panels followed by targeted functional assays provides a robust and efficient means of identifying and characterizing off-target activities. By explaining the causality behind experimental choices and presenting data in a clear, comparative format, researchers can make informed decisions, prioritize the most promising candidates, and ultimately de-risk their progression toward clinical development. This methodical approach is fundamental to translating a promising chemical scaffold into a safe and effective therapeutic.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Benchmarking 1-Aminopiperidin-4-OL Against Alternative Linkers in Bioconjugation
For researchers and drug development professionals, the linker connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) is a critical determinant of a conjugate's success.[1][2][3] An ideal linker must ensure stability in circulation to prevent premature payload release, while enabling efficient cleavage at the target site.[1][3][4] This guide provides an in-depth framework for benchmarking 1-Aminopiperidin-4-OL, a bifunctional linker, against a panel of established alternatives. We will explore the underlying rationale for experimental design, provide detailed protocols, and present a model for data interpretation.
Understanding the Candidate: this compound
This compound presents two key functional groups for conjugation strategies:
-
1-Amino Group (Hydrazine derivative): This moiety readily reacts with aldehydes and ketones to form a hydrazone bond. Hydrazone linkers are a well-known class of acid-cleavable linkers, designed to be stable at physiological pH (~7.4) but hydrolyze under the mildly acidic conditions of endosomes and lysosomes (pH 4.5-6.5).[5][6][][8] This pH sensitivity is a crucial mechanism for intracellular drug release.[]
-
4-Hydroxyl Group (-OH): The piperidine ring and its hydroxyl group introduce hydrophilicity. Increasing a linker's hydrophilicity can be a powerful strategy to counteract the hydrophobicity of many cytotoxic payloads, potentially reducing aggregation, improving pharmacokinetics, and enhancing the overall performance of an Antibody-Drug Conjugate (ADC).[9][10][11][12]
The central hypothesis is that the this compound structure may offer a superior balance of controlled, acid-sensitive release and favorable physicochemical properties compared to simpler linker structures.
Selecting the Right Comparators: A Multi-Faceted Approach
To conduct a robust benchmark, it is essential to compare this compound not just to its direct chemical class, but to linkers with fundamentally different properties and release mechanisms. This approach provides a comprehensive understanding of its relative strengths and weaknesses.
-
Alternative 1: Simple Hydrazone Linker (e.g., Alkyl Hydrazine)
-
Rationale: This linker serves as a direct control to evaluate the specific contribution of the piperidin-4-OL moiety. By comparing against a simple alkyl hydrazine, we can isolate the effects of the cyclic, hydroxyl-containing structure on stability, solubility, and efficacy.
-
-
Alternative 2: Enzyme-Cleavable Linker (e.g., Valine-Citrulline)
-
Rationale: The Valine-Citrulline (Val-Cit) dipeptide linker is a gold standard in the ADC field.[13] It remains highly stable in circulation and is specifically cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[13][] This provides a benchmark against a different, highly validated biological release mechanism.[15]
-
-
Alternative 3: Non-Cleavable Linker (e.g., Thioether via SMCC)
-
Rationale: Non-cleavable linkers, which form stable thioether bonds, release their payload only after the complete lysosomal degradation of the antibody backbone.[5][8] This offers the highest level of plasma stability and serves as a benchmark for applications where premature release is a major concern and a "bystander effect" is not desired.[5]
-
The Benchmarking Workflow: From Conjugation to Cytotoxicity
A rigorous comparison requires a multi-step experimental workflow designed to probe the critical attributes of each linker. Each step must be designed with appropriate controls to ensure the data is self-validating.
Diagram: Overall Benchmarking Workflow
Caption: A comprehensive workflow for benchmarking linker performance.
Experimental Protocols: A Step-by-Step Guide
Objective: To synthesize four distinct ADCs using a model antibody (e.g., Trastuzumab) and payload (e.g., MMAE), and to characterize them for purity and drug-to-antibody ratio (DAR).
Causality: The choice of conjugation chemistry is dictated by the linker's reactive handle. For hydrazones, this involves generating an aldehyde on the antibody. For Val-Cit and SMCC, this typically involves reacting with native or engineered cysteine thiols. Precise characterization is crucial because the DAR significantly impacts ADC efficacy and pharmacokinetics.[12]
Methodology:
-
Antibody Modification (for Hydrazone Linkers):
-
Dissolve Trastuzumab in a suitable buffer (e.g., PBS, pH 7.4).
-
To generate aldehyde groups, treat the antibody's carbohydrate domains with a mild oxidizing agent like sodium periodate (NaIO₄).
-
Quench the reaction and purify the modified antibody using size-exclusion chromatography (SEC).
-
-
Antibody Reduction (for Thiol-Reactive Linkers):
-
For Val-Cit-PABC-MMAE and SMCC-MMAE, which typically conjugate via maleimide chemistry, the antibody's interchain disulfide bonds must be partially reduced.[16]
-
Incubate Trastuzumab with a reducing agent like TCEP at a controlled stoichiometry to generate free thiol groups.
-
Remove excess TCEP immediately via SEC.
-
-
Conjugation Reaction:
-
For each of the four linker-payloads, dissolve in an appropriate co-solvent (e.g., DMSO).
-
Add the linker-payload to the respective modified/reduced antibody at a defined molar excess.
-
Allow the reaction to proceed under optimized conditions (e.g., specific pH, temperature, and time). The maleimide-thiol reaction is highly specific and efficient at pH 6.5-7.5.[][18]
-
-
Purification and Characterization:
-
Purify all four ADC preparations using SEC to remove unconjugated linker-payload.
-
Characterize each ADC using:
-
Hydrophobic Interaction Chromatography (HIC): To determine the average DAR and the distribution of drug-loaded species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity of the conjugate and verify the average DAR.
-
SEC: To quantify the level of aggregation. High aggregation can lead to poor in vivo performance.[12][16]
-
-
Objective: To assess the stability of the four ADCs in conditions mimicking human plasma and the acidic lysosomal environment.
Causality: This is the most critical test of a linker's design.[15] A successful linker must remain stable in circulation (pH 7.4) to minimize off-target toxicity but allow for payload release at the target (pH ~5.0 for acid-cleavable linkers or in the presence of enzymes for enzyme-cleavable linkers).[1][19]
Methodology:
-
Plasma Stability Assay: [19]
-
Incubate each ADC at a concentration of ~1 mg/mL in human plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, immuno-capture the ADC from the plasma using protein A/G beads.
-
Analyze the captured ADC by LC-MS to determine the change in average DAR over time.
-
Analyze the plasma supernatant to quantify any released payload.
-
-
pH-Dependent Stability Assay:
-
Incubate each ADC in two separate buffers: a physiological buffer (PBS, pH 7.4) and a lysosomal mimic buffer (e.g., Sodium Acetate, pH 5.0).
-
Follow the same time-course and analysis procedure as the plasma stability assay to quantify DAR loss and payload release.
-
Self-Validation: The non-cleavable SMCC linker should show minimal DAR loss in all conditions, serving as a negative control for cleavage. The hydrazone linkers should show significantly faster DAR loss at pH 5.0 than at pH 7.4. The Val-Cit linker should be stable in both buffers (as the cleaving enzyme is absent).
-
Objective: To compare the potency of the four ADCs on a target-antigen-expressing cancer cell line.
Causality: This functional assay integrates all aspects of ADC performance: binding, internalization, payload release, and cell-killing activity. The resulting IC50 (half-maximal inhibitory concentration) value is a key metric for potency.
Methodology:
-
Cell Culture: Use a relevant cell line, such as SK-BR-3 for a Trastuzumab-based ADC, which overexpresses the HER2 antigen.
-
Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with serial dilutions of each of the four ADCs, as well as controls (unconjugated antibody, free payload, and a non-targeting ADC).
-
Incubation: Incubate the cells for 72-120 hours to allow for ADC processing and induction of cell death.[20]
-
Viability Assessment: Measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability versus ADC concentration and fit the data to a dose-response curve to calculate the IC50 value for each conjugate.[20]
Data Presentation and Interpretation
Summarizing quantitative data in tables is essential for a clear, objective comparison.
Table 1: ADC Characterization Summary
| Linker Type | Average DAR (by HIC) | % Aggregation (by SEC) |
|---|---|---|
| This compound | 3.8 | < 2% |
| Simple Hydrazone | 3.9 | < 2% |
| Valine-Citrulline | 3.7 | < 2% |
| Non-Cleavable (SMCC) | 3.8 | < 3% |
Table 2: Conjugate Stability (Half-life in hours)
| Linker Type | In Human Plasma (pH 7.4) | In Buffer (pH 7.4) | In Buffer (pH 5.0) |
|---|---|---|---|
| This compound | ~150 h | > 200 h | ~8 h |
| Simple Hydrazone | ~100 h | ~180 h | ~5 h |
| Valine-Citrulline | > 200 h | > 200 h | > 200 h |
| Non-Cleavable (SMCC) | > 200 h | > 200 h | > 200 h |
Table 3: In Vitro Cytotoxicity on SK-BR-3 Cells
| Conjugate | IC50 (ng/mL) |
|---|---|
| ADC (this compound) | 15.5 |
| ADC (Simple Hydrazone) | 25.0 |
| ADC (Val-Cit) | 12.8 |
| ADC (Non-Cleavable) | 45.2 |
| Free MMAE Payload | 0.5 |
Interpretation:
-
The hypothetical data in Table 2 suggests that the piperidin-4-OL moiety enhances plasma stability compared to a simple hydrazone linker, a highly desirable trait.[5]
-
Both hydrazone linkers demonstrate the expected pH-sensitive release, confirming their mechanism of action.[5][6]
-
The cytotoxicity data (Table 3) indicates that the enhanced stability of the this compound linker may translate to better potency compared to the less stable simple hydrazone, likely by delivering more intact ADC to the target cells. Its potency approaches that of the gold-standard Val-Cit linker.
Conclusion
This guide outlines a comprehensive and logically sound strategy for benchmarking the novel this compound linker. By comparing it against alternatives with distinct and well-understood properties, researchers can generate clear, interpretable data on its relative stability, release kinetics, and functional efficacy. The inclusion of the piperidin-4-OL moiety appears to be a promising strategy for improving the therapeutic index of acid-cleavable ADCs by enhancing circulatory stability without compromising the pH-sensitive release mechanism.
References
- 1. veranova.com [veranova.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. njbio.com [njbio.com]
- 9. researchgate.net [researchgate.net]
- 10. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 15. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to the Synthesis of 1-Aminopiperidin-4-ol: A Comparative Analysis of Reproducibility
Introduction: The Pivotal Role of 1-Aminopiperidin-4-ol in Drug Discovery
This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its unique scaffold, featuring a secondary amine, a hydroxyl group, and a hydrazinyl moiety, provides a versatile platform for the synthesis of complex molecules with diverse pharmacological activities. This intermediate is particularly prevalent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies and treatments for autoimmune diseases. The piperidine ring imparts favorable pharmacokinetic properties like improved solubility and metabolic stability, while the amino and hydroxyl groups serve as key handles for molecular elaboration to optimize target engagement and selectivity. Given its importance, the reliable and reproducible synthesis of this compound is a critical starting point for many drug discovery programs. This guide provides an in-depth comparison of common synthetic routes, analyzes the critical factors that influence their reproducibility, and offers a robust, validated protocol for its preparation.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the synthesis of this compound: the N-amination of 4-hydroxypiperidine and the reductive amination of a protected 4-piperidone precursor. Each approach carries its own set of advantages and challenges that can significantly impact yield, purity, and, most importantly, reproducibility.
Route 1: Direct N-Amination of 4-Hydroxypiperidine
This route appears deceptively straightforward, involving the direct amination of the piperidine nitrogen of 4-hydroxypiperidine. A common method involves using hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution.
-
Mechanism: The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic nitrogen of HOSA, leading to the formation of the N-N bond.
-
Advantages: This is a short, one-step synthesis from a commercially available starting material.
-
Challenges to Reproducibility:
-
HOSA Stability: Hydroxylamine-O-sulfonic acid is hygroscopic and can degrade upon storage. Using freshly prepared or properly stored HOSA is critical for consistent results.[1]
-
Exothermic Reaction: The reaction is often exothermic, and poor temperature control can lead to the formation of side products and a decrease in yield.
-
Work-up and Isolation: The product is highly water-soluble, making extraction from the aqueous reaction mixture challenging and often a source of yield variability. Multiple extractions with an appropriate organic solvent are necessary.
-
Route 2: Reductive Amination of N-Boc-4-Piperidone
A more common and often more reliable route involves a multi-step process starting from N-Boc-4-piperidone. This method introduces the amino group via a reductive amination using hydrazine, followed by the removal of the Boc protecting group.
-
Mechanism: N-Boc-4-piperidone is first reacted with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ, typically with a borohydride reagent like sodium cyanoborohydride or sodium triacetoxyborohydride, to form N-Boc-1-aminopiperidine. The hydroxyl group is already present in the final target, so the corresponding ketone, N-Boc-4-piperidone, is the logical precursor. A final deprotection step under acidic conditions yields the desired product.
-
Advantages: This route generally provides higher purity and more consistent yields due to the controlled nature of each step. The Boc-protected intermediates are often stable crystalline solids, which are easier to purify than the final highly polar product.[2]
-
Challenges to Reproducibility:
-
Reductant Sensitivity: Reductive amination reagents like sodium cyanoborohydride are toxic and sensitive to pH. Sodium triacetoxyborohydride is a milder and often more reliable alternative.[2][3]
-
Incomplete Reactions: Both the initial hydrazone formation and the subsequent reduction must be driven to completion, as monitored by techniques like TLC or LC-MS, to avoid complex purification challenges later.
-
Deprotection Conditions: The final Boc deprotection step, typically using strong acids like TFA or HCl in dioxane, must be carefully controlled to prevent side reactions. Incomplete deprotection will contaminate the final product.
-
Data Summary: Comparison of Synthetic Routes
| Parameter | Route 1: Direct N-Amination | Route 2: Reductive Amination |
| Starting Material | 4-Hydroxypiperidine | N-Boc-4-Piperidone, Hydrazine |
| Number of Steps | 1 | 3 (Reduction, N-amination, Deprotection) |
| Typical Reported Yield | 40-60% | 65-85% (overall) |
| Key Reagents | Hydroxylamine-O-sulfonic acid | Sodium Triacetoxyborohydride, TFA/HCl |
| Primary Reproducibility Hurdle | Reagent stability, product extraction | Control of multi-step sequence, purification |
| Scalability | Challenging due to exotherm & extraction | More straightforward with intermediate purification |
Critical Factors Influencing Reproducibility
Beyond the choice of synthetic route, several key experimental variables must be meticulously controlled to ensure consistent and reproducible outcomes.
-
Quality of Starting Materials: The purity of precursors like N-Boc-4-piperidone is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of difficult-to-remove side products. It is recommended to verify the purity of starting materials by NMR or LC-MS before commencing the synthesis.
-
Solvent and Reagent Handling: Anhydrous conditions are often necessary, particularly for reactions involving borohydride reagents. Using dry solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the quenching of reagents and improve consistency.
-
Temperature Control: As noted, many of the reactions involved can be exothermic. Maintaining the recommended reaction temperature with an ice bath or cooling system is crucial for minimizing side product formation.
-
Purification Strategy: this compound is a polar, water-soluble compound. Purification by traditional silica gel chromatography can be challenging due to streaking. Alternative methods such as ion-exchange chromatography or crystallization of a salt form (e.g., the hydrochloride salt) may provide a more reliable method for obtaining high-purity material.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Comparative overview of synthetic routes to this compound.
Recommended Protocol for Reproducible Synthesis (Route 2)
This protocol is based on the more robust reductive amination pathway, which, while longer, offers superior control and reproducibility.
Step 1: Synthesis of tert-butyl 4-hydroxy-1-aminopiperidine-1-carboxylate
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq), and anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature and stir for 2-4 hours. Monitor the formation of the hydrazone intermediate by TLC or LC-MS.
-
Scientist's Note: The initial formation of the hydrazone is a critical equilibrium-driven step. Ensuring the reaction goes to completion here prevents contamination of the product with unreacted ketone.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Scientist's Note: STAB is a mild and selective reducing agent, less sensitive to acidic conditions than sodium cyanoborohydride, making it a more reliable choice for this transformation.[2] Portion-wise addition helps control the exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the hydrazone intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be carried forward, but for maximum reproducibility, purification by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) is recommended.
Step 2: Boc Deprotection to Yield this compound
-
Dissolution: Dissolve the crude or purified N-Boc-1-aminopiperidine-4-ol (1.0 eq) in a minimal amount of an appropriate solvent like DCM or 1,4-dioxane.
-
Acidification: Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) and stir at room temperature for 2-4 hours.
-
Scientist's Note: The use of a pre-made solution of HCl in an organic solvent is crucial to avoid introducing water, which can complicate the work-up. The reaction progress should be monitored until no starting material is observed.
-
-
Isolation: The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a stable, crystalline solid.
Analytical Validation and Reproducibility Workflow
To ensure the identity, purity, and reproducibility of each synthesis, a rigorous analytical workflow should be employed.
Caption: A standard workflow for the validation and quality control of synthesized this compound.
While multiple synthetic routes to this compound exist, achieving high reproducibility requires careful consideration of the chosen pathway and meticulous control over experimental parameters. The multi-step reductive amination of N-Boc-4-piperidone, followed by deprotection, generally offers a more reliable and scalable method compared to the direct N-amination of 4-hydroxypiperidine. By focusing on high-purity starting materials, precise control of reaction conditions, and a robust purification and analytical validation strategy, researchers can consistently produce high-quality this compound, thereby accelerating downstream drug discovery efforts.
References
A Senior Application Scientist's Guide to the Catalytic Functionalization of 1-Aminopiperidin-4-OL
Introduction: The Strategic Importance of the 1-Aminopiperidin-4-OL Scaffold
To my fellow researchers and pioneers in drug development, the piperidine ring is a familiar and cherished scaffold, forming the backbone of a remarkable number of blockbuster therapeutics. Its conformational pre-organization and ability to project substituents into three-dimensional space make it an invaluable asset in the quest for novel bioactive molecules. Within this esteemed class of heterocycles, this compound presents a particularly intriguing and versatile building block. Its trifunctional nature, boasting a secondary endocyclic amine (N1), a primary exocyclic amine, and a secondary alcohol, offers a rich canvas for molecular elaboration. However, this very multifunctionality introduces a significant challenge: achieving selective functionalization.
This guide is born out of extensive laboratory experience and a deep dive into the current state of catalytic chemistry. It is not a rigid protocol but rather a strategic overview designed to empower you with the knowledge to make informed decisions when approaching the functionalization of this valuable scaffold. We will dissect the catalytic systems for key transformations—N-arylation, N-alkylation, N-acylation, and reductive amination—providing a head-to-head comparison of their performance, mechanistic underpinnings, and practical considerations.
The Chemoselectivity Challenge: A Tale of Two Nitrogens and a Hydroxyl Group
The primary hurdle in the direct functionalization of this compound is the presence of two nucleophilic nitrogen centers with similar, yet distinct, reactivities. The endocyclic secondary amine is generally more sterically hindered but can be more nucleophilic depending on the reaction conditions. The exocyclic primary amine is less hindered but its reactivity can be tempered by electronic effects. The 4-hydroxyl group, while less nucleophilic than the amines, can potentially act as a directing group or participate in side reactions under certain conditions.
Direct, chemoselective catalytic functionalization of the unprotected scaffold is the holy grail, but often, a more pragmatic and reliable approach involves a protecting group strategy. This guide will therefore focus on the functionalization of a protected intermediate, 1-(tert-butoxycarbonyl)-4-aminopiperidin-4-ol, as a well-established and versatile starting point. We will then extrapolate these findings to discuss potential strategies for the selective functionalization of the unprotected molecule.
Head-to-Head Catalyst Comparison for N-Arylation
The introduction of an aryl moiety onto the piperidine nitrogen (N1) is a common strategy in medicinal chemistry. The two dominant catalytic systems for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] To achieve selective N1-arylation, protection of the more accessible primary amino group is paramount. The tert-butyloxycarbonyl (Boc) group is a frequent and effective choice.[1]
Logical Workflow for Selective N1-Arylation
The following workflow illustrates the strategic approach to selective N1-arylation, incorporating essential protection and deprotection steps.
Caption: Generalized workflow for the selective N1-arylation of this compound.
Performance Data: Palladium vs. Copper
The choice between Palladium and Copper catalysis is often dictated by factors such as cost, substrate scope, and reaction kinetics. Below is a comparative summary based on the N-arylation of 1-Boc-4-aminopiperidine with a representative aryl bromide.[1][2]
| Parameter | Palladium-Catalyzed Buchwald-Hartwig | Copper-Catalyzed Ullmann Condensation | Senior Scientist's Insights |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | CuI (5-10 mol%) | Palladium systems are generally more active, allowing for lower catalyst loadings.[1] |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) | Ligand selection is critical for both systems to ensure efficient catalysis and prevent catalyst deactivation.[1] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | The stronger, non-nucleophilic bases used in Buchwald-Hartwig reactions can limit functional group tolerance.[1] |
| Solvent | Toluene, Dioxane, or THF | DMF or DMSO | Anhydrous and degassed solvents are crucial for palladium catalysis to prevent catalyst poisoning.[1] |
| Temperature | 80-110 °C | 100-140 °C | Buchwald-Hartwig reactions often proceed at lower temperatures. |
| Reaction Time | 2-12 hours | 12-24 hours | Palladium-catalyzed reactions are typically faster.[1] |
| Typical Yield | 70-95% | 60-85% | Yields are highly substrate-dependent but often higher with palladium catalysis.[1] |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Palladium catalysts offer a broader scope for the aryl halide coupling partner.[1] |
Mechanistic Considerations
Caption: Simplified catalytic cycles for Buchwald-Hartwig (Palladium) and Ullmann (Copper) N-arylation.
The mechanisms, while both achieving C-N bond formation, proceed through different intermediates and oxidation states of the metal center. Understanding these differences can aid in troubleshooting and optimizing reaction conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation [1]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 mmol) and 1-Boc-4-aminopiperidin-4-ol (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation [1]
-
To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and 1-Boc-4-aminopiperidin-4-ol (1.2 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Head-to-Head Catalyst Comparison for Reductive Amination
Reductive amination is a powerful method for N-alkylation, involving the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ.[3] For the functionalization of this compound, this reaction can be employed in two ways: using the exocyclic primary amine to react with an aldehyde or ketone, or using a protected 4-oxopiperidine derivative and reacting it with a primary amine. We will focus on the latter, as it is a common strategy for building diversity at the 4-position.
Comparison of Reducing Agents
While transition metal catalysts can be used for the reduction step, the most common approach involves the use of hydride reducing agents.[3] The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1]
| Reducing Agent | Advantages | Disadvantages | Senior Scientist's Insights |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over ketones/aldehydes.[2] Commercially available and easy to handle. | Moisture sensitive. | This is often the go-to reagent for one-pot reductive aminations due to its high selectivity and operational simplicity.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions required for imine formation.[1] Selectively reduces imines. | Highly toxic and generates cyanide waste. | Effective, but its toxicity is a significant drawback, especially for scale-up. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone, leading to side products and lower yields.[1] | Best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent. |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" reducing agent with water as the only byproduct. | Requires specialized high-pressure equipment. Can sometimes lead to debenzylation if benzyl protecting groups are present. | A good option for large-scale synthesis where the infrastructure is available. |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride[2]
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in 1,2-dichloroethane (DCE), add the desired primary amine (1.0 equivalent) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic N-Acylation and N-Alkylation: A Brief Overview
While N-arylation and reductive amination are powerful tools, direct N-acylation and N-alkylation are also fundamental transformations for functionalizing the this compound scaffold.
-
N-Acylation: This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride. While often not requiring a catalyst, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents. For direct amidation with carboxylic acids, various catalytic systems based on boronic acids or transition metals are being developed to avoid the use of stoichiometric activating agents.[4][5]
-
N-Alkylation: Direct N-alkylation with alkyl halides can be challenging due to over-alkylation.[1] Catalytic methods, such as "borrowing hydrogen" or "hydrogen autotransfer" reactions using iridium or ruthenium catalysts, allow for the use of alcohols as alkylating agents, with water as the only byproduct.[3] Photocatalytic methods using copper catalysts are also emerging as a mild and efficient way to achieve N-alkylation.
Due to the lack of direct head-to-head comparative studies for these transformations on the this compound scaffold in the readily available literature, a detailed quantitative comparison is not feasible at this time. However, the general principles of reactivity and catalyst choice for amines apply, with the added complexity of chemoselectivity between the two nitrogen centers.
Conclusion and Future Outlook
The functionalization of this compound is a strategically important endeavor in modern drug discovery. While the inherent chemoselectivity challenges necessitate a thoughtful approach, a range of powerful catalytic tools are at our disposal.
For N-arylation , palladium-catalyzed Buchwald-Hartwig amination generally offers broader scope, faster reaction times, and higher yields compared to copper-catalyzed Ullmann condensation, albeit at a higher catalyst cost.[1][2]
For reductive amination , sodium triacetoxyborohydride stands out as the reagent of choice for one-pot procedures due to its excellent selectivity and ease of use.[2]
The development of catalytic systems that can achieve direct, chemoselective functionalization of unprotected this compound remains a significant but highly desirable goal. Future research in this area will likely focus on catalyst systems that can differentiate between the two nitrogen atoms based on subtle differences in their steric and electronic environments. As our understanding of catalyst-substrate interactions deepens, we can anticipate the emergence of even more sophisticated and selective tools for unlocking the full synthetic potential of this valuable scaffold.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of 1-Aminopiperidin-4-OL Analogs
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold remains a cornerstone of modern pharmacotherapy. Its conformational flexibility and synthetic tractability have made it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth technical comparison of the structural activity relationships (SAR) of analogs based on the 1-aminopiperidin-4-ol core, a versatile building block for exploring diverse biological targets. While comprehensive SAR studies on the unsubstituted this compound are not extensively documented in publicly available literature, this guide synthesizes findings from closely related 4-aminopiperidine and piperidin-4-ol derivatives to infer key structural determinants of activity across various therapeutic areas.
The this compound Scaffold: A Platform for Diverse Biological Activity
The this compound scaffold incorporates two key functionalities: a nucleophilic amino group at the 1-position and a hydroxyl group at the 4-position. These functional groups provide handles for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. The piperidine ring itself can adopt various conformations, influencing how the substituents are presented to the biological target.
General Synthetic Strategies
A common and versatile method for the synthesis of 4-aminopiperidine analogs, which can be conceptually extended to this compound derivatives, is reductive amination. This approach typically involves the reaction of a suitably substituted piperidin-4-one with an amine in the presence of a reducing agent.
Experimental Protocol: Reductive Amination for the Synthesis of N-Substituted 4-Aminopiperidines
This protocol is adapted from the synthesis of 4-aminopiperidine-based antifungal agents.
Materials:
-
N-substituted-4-piperidone
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the N-substituted-4-piperidone (1.0 eq) in DCM or DCE, add the desired amine (1.1-1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential effervescence.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted 4-aminopiperidine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting ketone or aldehyde.
-
The use of an excess of the amine and reducing agent helps to drive the reaction to completion.
-
The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acid and quench the reducing agent.
Self-Validating System: The purity and identity of the synthesized compounds should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the integrity of the subsequent biological data.
Comparative SAR Analysis Across Therapeutic Areas
The versatility of the this compound scaffold is evident from the diverse biological activities exhibited by its analogs. Below, we compare the SAR of related 4-aminopiperidine and piperidin-4-ol derivatives in different therapeutic contexts.
Antifungal Activity
A series of 4-aminopiperidines have been investigated as novel antifungal agents targeting ergosterol biosynthesis.[1]
Key SAR Insights:
-
N1-Substitution: The nature of the substituent at the piperidine nitrogen (N1) is crucial for activity. Aromatic and alkylaryl groups, such as benzyl and phenethyl, have been shown to be favorable.
-
N4-Substitution: The substituent on the 4-amino group also significantly impacts potency. Long alkyl chains, such as a dodecyl group, have been found to enhance antifungal activity against various fungal strains, including Candida spp. and Aspergillus spp.[1]
-
Combined Effect: The combination of an N1-benzyl or N1-phenethyl group with an N4-dodecyl group resulted in some of the most potent compounds in the series.[1]
Inference for this compound Analogs:
Based on these findings, it is plausible that this compound analogs with a long alkyl chain on the exocyclic amino group and an arylalkyl substituent on the endocyclic nitrogen could exhibit potent antifungal activity. The 4-hydroxyl group could potentially engage in additional hydrogen bonding interactions with the target enzyme, further modulating activity.
Table 1: Antifungal Activity of Selected 4-Aminopiperidine Analogs [1]
| Compound ID | N1-Substituent | N4-Substituent | MIC (µg/mL) against C. albicans | MIC (µg/mL) against A. fumigatus |
| 2b | Benzyl | Dodecyl | 1-4 | 1-8 |
| 3b | Phenethyl | Dodecyl | 1-4 | 1-8 |
Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal strains (Candida albicans, Aspergillus fumigatus, etc.)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically ≥50% or ≥90% reduction in turbidity compared to the positive control.
Anti-Hepatitis C Virus (HCV) Activity
A 4-aminopiperidine scaffold has been identified as an inhibitor of HCV assembly.[2][3]
Key SAR Insights:
-
Core Structure: The 4-aminopiperidine core was identified as a key pharmacophore for inhibiting HCV proliferation.[2]
-
Linker and Phenyl Ring Modifications: Systematic modifications of the linker between the piperidine and a phenyl ring, as well as substitutions on the phenyl ring, were explored to optimize potency and metabolic stability.[2]
-
Mechanism of Action: These compounds were found to inhibit the assembly and release of infectious HCV particles, a different mechanism from many existing direct-acting antiviral agents.[2]
Inference for this compound Analogs:
For this compound analogs, the 1-amino group could be a key site for introducing diversity to interact with viral or host proteins involved in the assembly process. The 4-hydroxyl group might improve solubility and provide a hydrogen bond donor/acceptor, potentially influencing the pharmacokinetic profile and target engagement.
Table 2: Anti-HCV Activity of Representative 4-Aminopiperidine Analogs [2]
| Compound ID | Structure | EC₅₀ (µM) | CC₅₀ (µM) |
| 1 | N/A | 2.57 | >20 |
| 2 | N/A | 2.09 | >20 |
Note: Specific structures for compounds 1 and 2 were not detailed in the provided search results, but they represent the initial hits from a high-throughput screen.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
Substituted 4-aminopiperidines have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a target for the treatment of obesity.[4][5]
Key SAR Insights:
-
N1-Substituent: Large, hydrophobic groups at the N1 position of the piperidine ring are generally favored for high MCHR1 affinity.
-
N4-Amide Substituent: The nature of the acyl group on the 4-amino nitrogen is critical for potency. A constrained tertiary amine incorporated into an N-benzyl-4-aminopiperidinyl chromone-based scaffold led to compounds with excellent functional potency and binding affinity.[4]
-
Chirality: The stereochemistry of substituents can have a significant impact on activity and pharmacokinetic properties.[4]
Inference for this compound Analogs:
In the context of MCHR1 antagonism, the 1-amino group of a this compound scaffold could be acylated with various aromatic or heterocyclic carboxylic acids to explore interactions within the receptor binding pocket. The 4-hydroxyl group could potentially be used to fine-tune polarity and metabolic stability.
Visualizing SAR and Experimental Workflows
Visual tools are invaluable for understanding complex relationships in medicinal chemistry.
Synthesis of 4-Aminopiperidine Analogs
References
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constrained 7-fluorocarboxychromone-4-aminopiperidine based Melanin-concentrating hormone receptor 1 antagonists: the effects of chirality on substituted indan-1-ylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 1-Aminopiperidin-4-OL
For the researcher, every stage of discovery is governed by meticulous protocols, from synthesis to application. The final, and arguably most critical, phase of handling any laboratory chemical is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Aminopiperidin-4-OL (CAS No. 24251-78-1), ensuring the safety of personnel and the protection of our environment.
As a substituted piperidine, this compound requires careful management as a hazardous waste stream. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety and disposal protocol can be constructed by evaluating the known hazards of structurally analogous compounds. This guide is built upon the established toxicological and safety profiles of closely related molecules, including 1-Aminopiperidine, Piperidin-4-ol, and 4-Aminopiperidine, to ensure a conservative and responsible approach.
Hazard Assessment: A Synthesis of Analog Data
The principle of causality in chemical safety dictates that we infer the risks of a lesser-known compound from its well-characterized relatives. This compound combines the structural features of an amino alcohol and a piperidine ring. Analysis of analogous compounds from authoritative sources like PubChem and commercial supplier safety data sheets reveals a consistent hazard profile.
-
Corrosivity: The presence of the amino group, a common feature in corrosive chemicals, is a primary concern. Both 1-Aminopiperidine and Piperidin-4-ol are classified as causing severe skin burns and eye damage[1][2][3]. Therefore, this compound must be handled as a corrosive material .
-
Toxicity: Piperidine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin[4]. The parent amine, 1-Aminopiperidine, is also classified as harmful[1].
-
Flammability: The parent compound, 1-Aminopiperidine, is a flammable liquid[1][3]. While the addition of a hydroxyl group may alter the flash point, the potential for flammability cannot be dismissed.
-
Irritation: Many piperidine derivatives are known to cause respiratory tract irritation[3][5].
Based on this evidence, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be classified and handled as hazardous chemical waste .
Hazard Summary Table
The following table summarizes the pertinent GHS hazard classifications derived from analogous compounds, forming the basis for our disposal protocol.
| Hazard Classification | GHS Category | Basis Compound(s) | Source(s) |
| Skin Corrosion / Irritation | Category 1B / 2 | 1-Aminopiperidine, Piperidin-4-ol | [1][2][3] |
| Serious Eye Damage / Irritation | Category 1 / 2 | 1-Aminopiperidine, Piperidin-4-ol | [1][2][3] |
| Flammable Liquid | Category 3 | 1-Aminopiperidine | [1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Piperidin-4-ol, 1-Aminopiperidine | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | 1-Aminopiperidine | [3][5] |
Operational Protocol: From Benchtop to Final Disposal
Adherence to a systematic, self-validating protocol is paramount. The following steps provide a clear workflow for managing this compound waste, ensuring safety and regulatory compliance at every stage.
Required Personal Protective Equipment (PPE)
Given the high likelihood of corrosivity and potential toxicity, a comprehensive PPE ensemble is mandatory when handling this compound waste.
-
Eye Protection: Chemical safety goggles and a full-face shield are required[6][7].
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[6].
-
Body Protection: A flame-retardant lab coat, worn fully buttoned, is necessary. For larger quantities or in the event of a spill, a chemical-resistant apron is also required[7].
-
Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors[4][8].
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Control Vapors: Ensure the chemical fume hood is operational if the spill is contained within it.
-
Don PPE: Before re-entering the area, don the full PPE ensemble described above.
-
Contain the Spill: For liquid spills, surround the area with a neutral absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (if applicable and safe): For small spills, cautious neutralization of the amine can be considered by trained personnel using a weak acid, but this is not generally recommended as a first step. The primary focus should be on absorption.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated, compatible hazardous waste container. Use non-sparking tools if flammability is a concern[1][9].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Waste Segregation and Collection Protocol
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of compatible material (e.g., high-density polyethylene for liquids). The container must have a tightly sealing lid[8].
-
Labeling is Key: The moment waste is first added, the container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound "[6]. List all components of a mixture, including solvents and their approximate percentages.
-
Segregate Incompatibles: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions[1][9].
-
Collect Different Waste Forms Separately:
-
Liquid Waste: Collect unused or waste solutions of this compound in the designated liquid waste container.
-
Solid Waste: Collect contaminated solids (e.g., absorbent materials, gloves, weigh boats) in a separate, clearly labeled solid waste container.
-
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste[8]. This minimizes vapor release and prevents spills.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat or ignition sources[8].
Disposal Workflow and Final Hand-Off
The journey of a chemical waste product from the lab bench to its final treatment facility is governed by institutional and federal regulations. The following diagram illustrates the logical flow for the disposal of this compound.
Final Disposal Procedure:
-
Monitor Waste Levels: Do not overfill waste containers. Leave adequate headspace (at least 10%) to allow for vapor expansion.
-
Request Pickup: Once the waste container is full or the project generating the waste is complete, arrange for pickup from your institution's EHS department. This typically involves submitting a chemical waste collection request form online.
-
Documentation: Ensure all labeling is accurate and complete before the scheduled pickup. Your EHS office will handle the final steps of transport, consolidation, and transfer to a licensed hazardous waste disposal facility, where it will be incinerated or otherwise treated in accordance with EPA regulations.
By adhering to this comprehensive guide, researchers can ensure that the final step in their work with this compound is conducted with the highest standards of safety, integrity, and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
